Tetrahydro-6-undecyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-undecyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJKQSSFLIFELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864047 | |
| Record name | 6-Undecyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-44-7 | |
| Record name | 5-Hexadecanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Hexadecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Undecyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-undecyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-PALMITOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC86OQ26NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tetrahydro-6-undecyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-6-undecyl-2H-pyran-2-one, also known by its common name δ-hexadecalactone, is a cyclic ester belonging to the δ-lactone family. This lipophilic molecule is recognized for its characteristic creamy, buttery, and waxy aroma, which has led to its application in the flavor and fragrance industries. Beyond its sensory attributes, the broader class of lactones has garnered scientific interest for their potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and known biological activities of this compound, presenting key data in a structured format to support research and development endeavors.
Chemical and Physical Properties
This compound is a C16 lactone with a molecular formula of C₁₆H₃₀O₂.[1][2][3] Its chemical structure consists of a six-membered tetrahydropyran ring with a ketone group at the 2-position and an undecyl substituent at the 6-position. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₂ | [1][2][3] |
| Molecular Weight | 254.41 g/mol | [1][2][4] |
| CAS Number | 7370-44-7 | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Creamy, buttery, waxy, fruity | [1] |
| Melting Point | 38 °C | [1][5] |
| Boiling Point | 349.6 °C at 760 mmHg | [1] |
| Density | 0.908 g/cm³ | [1] |
| Flash Point | 145.6 °C | [1] |
| LogP (Predicted) | 5.61 | [1] |
Synthesis of this compound
The synthesis of δ-lactones such as this compound can be achieved through both chemical and biotechnological routes.
Chemical Synthesis
A common chemical synthesis strategy for δ-lactones involves a three-step process, which is outlined in the workflow diagram below. This method is adaptable for the synthesis of various δ-lactones by selecting the appropriate starting aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Quenching of quorum sensing in multi-drug resistant Pseudomonas aeruginosa: insights on halo-bacterial metabolites and gamma irradiation as channels inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Bacterial Quorum Sensing Allows Graded and Bimodal Cellular Responses to Variations in Population Density - PMC [pmc.ncbi.nlm.nih.gov]
δ-Hexadecalactone: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
δ-Hexadecalactone, a saturated delta-lactone, is a significant contributor to the flavor and aroma profiles of various natural products, particularly dairy and meat. Its characteristic creamy, buttery, and fatty notes make it a compound of interest in the food and flavor industries. This technical guide provides an in-depth overview of the natural sources and occurrence of δ-hexadecalactone, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with flavor compounds and natural products.
Natural Sources and Occurrence of δ-Hexadecalactone
δ-Hexadecalactone is found in a variety of natural sources, primarily in animal-derived products. Its presence is a key factor in the characteristic flavors of many dairy and meat items.
Dairy Products
Dairy products are a primary source of δ-hexadecalactone, where it contributes to the rich and creamy taste. The concentration of this lactone can vary significantly depending on the specific product and its processing. It is one of the four most significant lactones found in most dairy products, alongside δ-decalactone, δ-dodecalactone, and δ-tetradecalactone.[1][2]
Meat and Animal Fats
δ-Hexadecalactone is also a notable component of various meats and animal fats, contributing to their characteristic flavor profiles. In beef, higher concentrations of δ-hexadecalactone have been observed in the muscle and marbling compared to the subcutaneous fat.[3][4] The presence of this lactone, along with other high-molecular-weight lactones, imparts a waxy aroma that can mask other odors.[3][4] It is suggested that stearic acid, which is more abundant in muscle tissue, may be a precursor to δ-hexadecalactone in beef.[3][4]
Fruits and Other Sources
While predominantly found in animal products, δ-hexadecalactone has been identified in some fruits, albeit typically at lower concentrations compared to dairy and meat.
Quantitative Data on δ-Hexadecalactone Occurrence
The following table summarizes the reported concentrations of δ-hexadecalactone in various natural sources. This data is compiled from multiple studies to provide a comparative overview.
| Natural Source | Concentration (mg/kg) | Reference(s) |
| Dairy Products | ||
| Butter | up to 10.6 | [1] |
| Meat and Animal Fats | ||
| Mutton Fat | up to 1.3 | [1] |
| Heated Lamb | up to 1.3 | [1] |
| Beef Tallow | Present | [3][4][5] |
Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited sources.
Experimental Protocols for Extraction and Quantification
The accurate analysis of δ-hexadecalactone in complex food matrices requires robust and validated experimental protocols. This section details methodologies for the extraction, identification, and quantification of this lactone.
Sample Preparation and Extraction from Dairy Products
A common method for extracting fats, which would contain δ-hexadecalactone, from dairy products is Accelerated Solvent Extraction (ASE).
Protocol: Accelerated Solvent Extraction (ASE) of Fat from Butter [6]
-
Sample Preparation: Place a cellulose filter into an 11-mL extraction cell. Add 0.25 g of ASE Prep DE to the cell.
-
Sample Loading: Carefully mix the butter sample at 32°C and load 1 g of the butter onto the bed of ASE Prep DE in the extraction cell.
-
Cell Filling: Fill any remaining void volume in the extraction cell with sand.
-
Extraction Parameters:
-
Solvent: Petroleum ether:acetone (3:2)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Cell Heatup Time: 5 minutes
-
Static Time: 2 minutes
-
Flush Volume: 60%
-
-
Extraction: Place the loaded cells into the ASE extractor and begin the extraction process.
-
Collection: Collect the extract in pre-weighed collection vials.
-
Post-Extraction: After extraction, the solvent can be evaporated to determine the fat content and the residue can be used for further analysis of δ-hexadecalactone.
Sample Preparation and Extraction from Meat Products
For meat samples, a common approach involves homogenization followed by solvent extraction or headspace analysis.
Protocol: Extraction of Volatiles from Beef Tallow using Dynamic Headspace [3]
-
Sample Preparation: Place 1.0 g of beef tallow into a dynamic headspace (DHS) vial.
-
Heating and Purging: Heat the sample at 200°C (actual temperature 170–180°C). Aerated with nitrogen gas at 50 mL/min for 5 minutes.
-
Trapping: Trap the volatilized odorants in a carbon-based adsorbent tube (e.g., Carbopack B/Carbopack X).
-
Drying: Dry the adsorbent tube by venting with nitrogen gas at 25 mL/min for 10 minutes.
-
Analysis: The trapped compounds can then be thermally desorbed for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common analytical technique for the identification and quantification of δ-hexadecalactone.
Illustrative GC-MS Parameters for Lactone Analysis [4]
-
Gas Chromatograph: Agilent 7890A GC system
-
Mass Spectrometer: Agilent 5975C MS detector
-
Column: DB-WAX capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C
-
Ramp 1: Increase to 200°C at 2.5°C/min
-
Ramp 2: Increase to 240°C at 6°C/min
-
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Mass Range: m/z 40-450
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties and retention time) is added to the sample before extraction. A calibration curve is generated using standard solutions of δ-hexadecalactone and the internal standard. The concentration of δ-hexadecalactone in the sample is then determined by comparing its peak area to that of the internal standard against the calibration curve.
Biosynthesis of δ-Hexadecalactone
The biosynthesis of δ-lactones, including δ-hexadecalactone, generally proceeds through the hydroxylation of a fatty acid precursor followed by intramolecular esterification (lactonization).
Precursor Fatty Acid
The likely precursor for δ-hexadecalactone is the C16 saturated fatty acid, hexadecanoic acid (palmitic acid), or the C18 saturated fatty acid, stearic acid, which can be shortened via β-oxidation. In the context of beef, it has been suggested that stearic acid is a plausible precursor.[3][4]
Biosynthetic Pathway
The proposed biosynthetic pathway for δ-hexadecalactone from a fatty acid precursor involves two key steps: hydroxylation and lactonization.
Caption: Proposed biosynthetic pathway of δ-hexadecalactone.
The initial and most critical step is the regioselective hydroxylation of the fatty acid at the C-5 position. This reaction is typically catalyzed by cytochrome P450 monooxygenases or other hydroxylating enzymes. The resulting 5-hydroxyhexadecanoic acid can then undergo spontaneous or enzyme-catalyzed intramolecular esterification to form the stable six-membered ring of δ-hexadecalactone.
While the general pathway is understood, the specific enzymes responsible for the C-5 hydroxylation of long-chain saturated fatty acids like hexadecanoic acid in various organisms are still an active area of research.
Conclusion
δ-Hexadecalactone is a key flavor compound naturally occurring in a range of food products, most notably dairy and meat. This guide has provided a comprehensive overview of its sources, quantitative occurrence, and detailed analytical methodologies for its study. The elucidated biosynthetic pathway offers a foundation for further research into the enzymatic production of this valuable flavor compound. The information compiled here serves as a critical resource for professionals in food science, flavor chemistry, and drug development, enabling a deeper understanding and utilization of δ-hexadecalactone.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. 16429-21-3 CAS MSDS (DELTA-DODECANOLACTONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Spectroscopic Profile of Tetrahydro-6-undecyl-2H-pyran-2-one: A Technical Guide
Introduction
Tetrahydro-6-undecyl-2H-pyran-2-one, also known as δ-hexadecalactone, is a saturated delta-lactone. Its chemical formula is C16H30O2 and it has a molecular weight of 254.41 g/mol .[1][2][3][4] This lipophilic molecule consists of a six-membered tetrahydropyran-2-one ring substituted with an undecyl group at the 6-position. As a significant flavoring and fragrance agent, its structural elucidation and purity assessment are crucial.[1] This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with standardized experimental protocols for data acquisition.
While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with homologous compounds.
Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H at C6 | ~ 4.2 | m | - |
| H at C2 | ~ 2.5 | t | ~ 7.0 |
| CH₂ in alkyl chain (α to C6) | ~ 1.6 | m | - |
| CH₂ in the ring | ~ 1.4 - 1.9 | m | - |
| Other CH₂ in alkyl chain | ~ 1.2-1.4 | br s | - |
| Terminal CH₃ | ~ 0.9 | t | ~ 7.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~ 172 |
| C6 (CH-O) | ~ 80 |
| C2 (CH₂-C=O) | ~ 30 |
| C5 (CH₂) | ~ 35 |
| C3, C4 (ring CH₂) | ~ 20 - 28 |
| Alkyl chain CH₂ | ~ 22 - 32 |
| Terminal CH₃ | ~ 14 |
Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (lactone carbonyl) | ~ 1735 - 1750 | Strong |
| C-O (ester) | ~ 1150 - 1250 | Strong |
| C-H (sp³ stretch) | ~ 2850 - 2960 | Strong |
| C-H (bend) | ~ 1375 - 1475 | Medium |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular Ion) |
| 99 | McLafferty rearrangement product |
| Various | Loss of alkyl fragments |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Often, the mass spectrometer is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Data Acquisition:
-
Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.
-
The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. Other peaks represent fragment ions, which can provide information about the molecule's structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Biological Activity of δ-Hexadecalactone: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents the biological activities of various lactones. However, specific research into the biological activities of δ-hexadecalactone, beyond its role as a flavor and fragrance agent, is limited. Consequently, this guide synthesizes information on the broader class of δ-lactones and long-chain aliphatic lactones to provide a comprehensive overview of its potential biological activities and a framework for future research. Quantitative data from closely related analogs are presented for comparative purposes.
Introduction to δ-Hexadecalactone
δ-Hexadecalactone (C₁₆H₃₀O₂) is a saturated 16-carbon lactone with a six-membered ring. It is primarily recognized for its creamy, buttery, and waxy sensory characteristics, which has led to its use in the food and fragrance industries.[1][2] While its organoleptic properties are well-documented, its potential as a biologically active molecule remains largely unexplored. This guide delves into the known biological activities of the broader family of δ-lactones to infer the potential therapeutic and functional applications of δ-hexadecalactone. Lactones, as a chemical class, are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
Potential Biological Activities and Mechanisms
Based on the activities of structurally related lactones, δ-hexadecalactone may possess antimicrobial, quorum sensing modulatory, anti-inflammatory, and cytotoxic activities.
Antimicrobial and Antifungal Activity
Various δ-lactones have demonstrated inhibitory effects against a range of bacteria and fungi. For instance, δ-decalactones have been shown to inhibit the growth of Aspergillus niger, Candida albicans, and Staphylococcus aureus.[3][7] The mechanism of action for some δ-lactones has been linked to damage of the fungal cell wall and membrane.[7]
While specific minimum inhibitory concentration (MIC) values for δ-hexadecalactone are not available in the reviewed literature, data for other δ-lactones suggest that activity is influenced by the length of the aliphatic side chain.
Table 1: Reported MIC Values for δ-Lactone Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| δ-Decalactone | Aspergillus niger | 62 - 250 | [7] |
| δ-Decalactone | Candida albicans | 62 - 250 | [7] |
| δ-Dodecalactone | Various Fungi | 350 - 6,250 | [8] |
| δ-Dodecalactone | Various Bacteria | 350 - 6,250 | [8] |
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Acyl-homoserine lactones (AHLs) are common signaling molecules in Gram-negative bacteria, and their structures bear some resemblance to δ-lactones. Long-chain AHLs, such as N-hexadecanoyl-homoserine lactone, have been identified as QS signals.[1][9]
Studies on α-alkylidene δ-lactones have shown that these compounds can inhibit violacein production in Chromobacterium sp. CV026, a common biosensor for QS inhibition.[7] This suggests that δ-lactones can act as competitive antagonists for the AHL receptor protein. Given its long aliphatic chain, δ-hexadecalactone is a candidate for investigation as a modulator of QS, particularly in bacteria that utilize long-chain AHLs.
Below is a diagram illustrating a hypothetical mechanism for quorum sensing inhibition by δ-hexadecalactone.
References
- 1. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lactone signaling molecule: Topics by Science.gov [science.gov]
- 3. mdpi.com [mdpi.com]
- 4. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Alkylidene δ-lactones inhibit quorum sensing phenotypes in Chromobacterium strain CV026 showing interaction with the CviR receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Analysis of δ-Hexadecalactone in Dairy Products: A Technical Guide
Abstract
δ-Hexadecalactone (CAS# 7370-44-7) is a significant semi-volatile flavor compound that imparts characteristic creamy, buttery, and fatty sensory attributes to a variety of dairy products.[1][2] Its presence, even at low concentrations, can significantly influence the overall flavor profile and consumer perception of quality. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for δ-hexadecalactone in dairy matrices. It is intended for researchers, food scientists, and quality control professionals in the dairy and flavor industries. This document details the experimental protocols for extraction and analysis and summarizes quantitative data to serve as a comprehensive resource.
Discovery and Significance in Dairy Products
Lactones are cyclic esters formed from hydroxycarboxylic acids and are well-known for their contribution to the aroma of fruits and fermented foods.[3] In dairy products, δ-lactones, which possess a six-membered ring, are particularly crucial for the characteristic milky and creamy flavors.[4] Historically, research identified δ-decalactone and δ-dodecalactone as key contributors to the buttery flavor of milk fat.[4]
Subsequent, more detailed sensory-directed analyses led to the identification of longer-chain, semi-volatile lactones, including δ-hexadecalactone.[5] It is one of the four most significant lactones found in dairy products, alongside δ-decalactone, δ-dodecalactone, and δ-tetradecalactone.[1][2] While its aroma is more restrained compared to shorter-chain lactones, its contribution to taste and mouthfeel is profound, enhancing creaminess and realism in flavor profiles.[1][2] δ-Hexadecalactone is noted for inducing a "melted butter-like" aroma and can also produce soapy or buttery sensations depending on its concentration.[4][6] It is naturally present in milk fat, with its concentration known to increase during heat treatment, a phenomenon termed the "lactone potential".[3]
Quantitative Data Summary
The concentration of δ-hexadecalactone can vary significantly based on the type of dairy product, processing methods (e.g., heating, fermentation), and animal feed. The following table summarizes reported occurrences and recommended usage levels for flavor applications.
| Dairy Product/Application | Concentration / Recommended Level | Remarks | Source |
| Butter & Fermented Butter | Identified as a main lactone component | The (R)-enantiomer is the major form found. Heat treatment can increase total lactone content. | [3][7][8][9] |
| Full-Fat Cream | Identified as a semivolatile flavor component | Contributes to a melted butter-like aroma. | [4][5] |
| Butter Flavors | Starting point: 4,000 ppm (in flavor concentrate) | Used to enhance creamy flavor notes. | [2] |
| Cheese Flavors | 2,000 ppm (in flavor concentrate) | Effective in cheddar, gouda, and gruyère types. | [2] |
| Cream Flavors | 1,000 ppm (in flavor concentrate) | Significantly improves creamy taste. | [2] |
| Milk Flavors | ~500 ppm (in flavor concentrate) | Effective at lower levels compared to other dairy flavors. | [2] |
Experimental Protocols
The isolation and analysis of a semi-volatile, lipophilic compound like δ-hexadecalactone from a complex matrix such as dairy requires a multi-step approach.
Fat and Volatile Extraction
The primary step involves the efficient extraction of fat, which contains the target lactones, from the dairy product.
Method 1: Solvent Extraction This is a conventional and widely used method for extracting lipids.
-
Objective: To extract total fat content from the dairy matrix.
-
Apparatus: Centrifuge tubes, vortex mixer, rotary evaporator.
-
Reagents: Dichloromethane, ethanol, diethyl ether, petroleum ether, ammonium hydroxide.
-
Protocol (Adapted from Rose-Gottlieb and Dichloromethane methods):
-
Homogenize the dairy sample (e.g., 10 mL of milk, 1 g of grated cheese).
-
For cheese, pretreatment with ammonium hydroxide and hydrochloric acid may be required to denature casein and improve fat exposure.[10]
-
Add a solvent mixture. A common combination is a 2:1 (v/v) solution of dichloromethane and ethanol.[11] Alternatively, sequential additions of ethanol, diethyl ether, and petroleum ether can be used.[11]
-
Vortex the mixture vigorously for approximately 90-120 seconds to ensure thorough mixing and extraction.
-
Centrifuge the mixture (e.g., at 2500 x g for 10 minutes) to separate the organic solvent layer containing the fat from the aqueous and solid phases.[11]
-
Carefully pipette the organic layer into a clean flask.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude fat extract.
-
Method 2: Accelerated Solvent Extraction (ASE) ASE is an automated technique that offers significant reductions in time and solvent consumption.[10]
-
Objective: To rapidly extract fat using elevated temperature and pressure.
-
Apparatus: ASE system, extraction cells (e.g., 11-mL or 33-mL), collection vials.
-
Reagents: ASE Prep DE (diatomaceous earth) or sand, extraction solvent (e.g., hexane/isopropanol mixture).
-
Protocol (Adapted for Cheese):
-
Place a cellulose filter at the bottom of an 11-mL extraction cell.
-
Weigh 1 g of finely grated cheese and grind it thoroughly with 2 g of ASE Prep DE using a mortar and pestle. This prevents compaction and absorbs moisture.[10]
-
Transfer the mixture to the extraction cell. Fill any remaining void volume with sand.
-
Load the cell into the ASE instrument.
-
Set the extraction parameters (e.g., temperature: 100°C, pressure: 1500 psi, static time: 5 min, solvent: hexane/isopropanol).
-
Initiate the automated extraction process. The solvent is pumped into the heated cell, and after a static period, the extract is collected in a vial.
-
Evaporate the solvent from the collection vial to obtain the fat extract.
-
Isolation and Purification
To concentrate the lactones and remove interfering compounds, a fractionation step is often necessary.
Method: High-Vacuum Distillation / Chromatography This technique separates compounds based on their volatility and polarity.
-
Objective: To isolate semi-volatile flavor compounds from the non-volatile lipid matrix.
-
Apparatus: High-vacuum distillation apparatus, silica gel column.
-
Protocol:
-
The crude fat extract is subjected to high-vacuum distillation to separate the volatile and semi-volatile fractions from the triglycerides.[5]
-
Alternatively, the extract can be passed through a silica gel chromatography column. A non-polar solvent (e.g., n-pentane) is used to elute the triglycerides first.
-
A more polar solvent (e.g., diethyl ether) is then used to elute the more polar flavor compounds, including the lactones.[5]
-
The resulting fraction is concentrated carefully before analysis.
-
Identification and Quantification
Gas Chromatography is the cornerstone of volatile and semi-volatile compound analysis.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Olfactometry (GC-O)
-
Objective: To separate, identify, and quantify δ-hexadecalactone and other lactones. GC-O adds a sensory dimension to the analysis.
-
Apparatus: Gas chromatograph, mass spectrometer detector, olfactometry port, appropriate capillary column (e.g., Rt-βDEXcst for enantiomeric separation, or a standard DB-5ms).[3]
-
Protocol:
-
Sample Injection: Inject a small volume (e.g., 1-2 µL) of the purified lactone fraction into the GC inlet, typically in splitless mode to maximize sensitivity.
-
Chromatographic Separation: Use a temperature program to separate the compounds. An example program: initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.
-
Detection & Identification (MS): As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. δ-Hexadecalactone is identified by comparing its mass spectrum and retention time to that of an authentic standard. Key ions can be used for selected ion monitoring (SIM) for enhanced sensitivity.[3]
-
Sensory Detection (GC-O): The column effluent is split between the MS detector and a heated sniffing port.[12] A trained panelist sniffs the effluent and records the time and description of any detected odors. This confirms the sensory contribution of the eluting compound.
-
Quantification: Create a calibration curve using known concentrations of a δ-hexadecalactone standard. The peak area of the target compound in the sample is compared to this curve to determine its concentration. An internal standard is often used to correct for variations in extraction and injection.
-
Visualized Workflows and Pathways
Experimental Workflow for Isolation and Analysis
The following diagram illustrates the general workflow from sample preparation to final analysis for δ-hexadecalactone.
Caption: Workflow for δ-Hexadecalactone Analysis.
Sensory Perception Pathway
This diagram illustrates the process from chemical stimulus to the perception of creamy and buttery notes.
Caption: Sensory Pathway of δ-Hexadecalactone.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Heat Treatment on Lactone Content of Butter and Margarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pfigueiredo.org [pfigueiredo.org]
Unveiling the Aromatic World: A Technical Guide to Olfactory Receptor Response to δ-Hexadecalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Hexadecalactone is a lactone molecule known for its subtle, creamy, and waxy aroma, reminiscent of dairy products. Understanding how this odorant is perceived at the molecular level is crucial for fields ranging from flavor and fragrance development to the study of sensory neuroscience. This technical guide provides an in-depth overview of the methodologies and signaling pathways involved in the olfactory receptor (OR) response to odorants like δ-hexadecalactone. While specific quantitative data for the interaction of δ-hexadecalactone with its cognate olfactory receptor(s) is not extensively available in public literature, this document outlines the established experimental frameworks and theoretical models for characterizing such responses.
Olfactory Receptor Activation and Signaling
The perception of an odorant like δ-hexadecalactone begins with its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. Olfactory receptors are G-protein coupled receptors (GPCRs), and their activation initiates a well-characterized signaling cascade.
The Canonical Olfactory Signaling Pathway
Upon binding of an odorant, the olfactory receptor undergoes a conformational change, which in turn activates a heterotrimeric G-protein, typically Gαolf in olfactory neurons. This activation leads to the dissociation of the G-protein subunits. The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the odor information is further processed.
Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.
Quantitative Analysis of Olfactory Receptor Response
To characterize the interaction between an odorant and an olfactory receptor, quantitative in vitro assays are employed. These assays typically measure the receptor's response to varying concentrations of the odorant, allowing for the determination of key parameters like the half-maximal effective concentration (EC₅₀).
| Odorant | Receptor | Assay Type | EC₅₀ (µM) | Maximum Response (% of control) | Hill Slope |
| δ-Hexadecalactone | OR-X | Calcium Imaging | 15.2 | 180 | 1.2 |
| δ-Decalactone (control) | OR-X | Calcium Imaging | 5.8 | 250 | 1.5 |
| δ-Hexadecalactone | OR-Y | Luciferase Reporter | > 100 | Not significant | - |
Table 1: Hypothetical Quantitative Data for Olfactory Receptor Response to Lactones.
Experimental Protocols
The deorphanization (identification of the cognate ligand) and characterization of olfactory receptors require robust experimental protocols. The following outlines a general workflow for studying the response of a specific OR to δ-hexadecalactone.
General Experimental Workflow
The process begins with the cloning of the olfactory receptor gene of interest into an expression vector. This vector is then transfected into a heterologous cell line (e.g., HEK293 cells) that is engineered to report receptor activation. The cells are then stimulated with the odorant, and the response is measured using a specific assay.
Caption: A generalized workflow for in vitro olfactory receptor characterization.
Detailed Methodologies
1. Heterologous Expression of Olfactory Receptors:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous GPCR expression.
-
Receptor Transfection: The full-length coding sequence of the target olfactory receptor is cloned into a mammalian expression vector (e.g., pcDNA3.1). To enhance cell surface expression, the receptor is often co-transfected with a chaperone protein, such as the Receptor-Transporting Protein 1 (RTP1).
-
Reporter System: A reporter gene, such as luciferase under the control of a cAMP Response Element (CRE), is co-transfected. This allows for the measurement of cAMP production upon receptor activation.
2. Luciferase Reporter Assay Protocol:
-
Cell Seeding: Plate the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Odorant Preparation: Prepare a stock solution of δ-hexadecalactone in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the different concentrations of the δ-hexadecalactone solution to the wells. Include a vehicle control (buffer with DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the wells and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signals to a control (e.g., cells stimulated with a known agonist or forskolin, a direct activator of adenylyl cyclase). Plot the normalized response against the logarithm of the odorant concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
3. Calcium Imaging Assay Protocol:
-
Cell Seeding and Dye Loading: Plate transfected cells on a glass-bottom dish. Before the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Odorant Delivery: Prepare odorant solutions as described for the luciferase assay. Use a perfusion system to deliver the odorant solutions to the cells being imaged.
-
Image Acquisition: Use a fluorescence microscope equipped with a camera to capture images of the cells at regular intervals before, during, and after odorant application.
-
Data Analysis: Measure the change in fluorescence intensity within individual cells over time. The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the odorant concentration to generate a dose-response curve.
Conclusion
While the specific olfactory receptors that respond to δ-hexadecalactone remain to be definitively identified and characterized, the methodologies outlined in this guide provide a clear path forward for such investigations. The combination of heterologous expression systems, robust in vitro assays, and quantitative data analysis will be instrumental in deorphanizing the receptors for this and other important odorants. A deeper understanding of these molecular interactions will not only advance our fundamental knowledge of olfaction but also provide valuable tools for the rational design of new flavors and fragrances and for potential therapeutic applications targeting ectopic olfactory receptors.
The Silent Language of Scents: A Technical Guide to the Semiochemical Properties of δ-Lactones in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of insect communication, a vast and silent language of chemical cues governs critical life processes, from mating and aggregation to foraging and defense. Among the diverse lexicon of these semiochemicals, δ-lactones have emerged as a significant class of compounds that mediate a wide array of behavioral and physiological responses. This in-depth technical guide synthesizes the current understanding of the semiochemical properties of δ-lactones in insects, providing a comprehensive resource for researchers, scientists, and professionals in drug development. This guide delves into the quantitative aspects of δ-lactone activity, details the experimental protocols for their study, and visualizes the complex signaling pathways they trigger.
δ-Lactones as Semiochemicals: A Multifaceted Role
Semiochemicals are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which facilitate interspecific interactions. δ-Lactones have been identified in both categories, underscoring their versatile roles in insect ecology.
1.1. Pheromones: Orchestrating Social and Sexual Behavior
-
Sex Pheromones: Several insect species utilize δ-lactones as crucial components of their sex pheromone blends. These volatile signals are typically released by one sex to attract the other for mating. For instance, (R)-δ-decalactone is a component of the sex pheromone of the scarab beetle Osmoderma eremita, playing a vital role in the communication between sexes.[1]
-
Queen Pheromones: In social insects, the queen's presence and reproductive status are often communicated through a complex blend of pheromones that regulate the colony's social structure and suppress worker reproduction. Macrocyclic lactones, a class that includes certain δ-lactones, have been identified as key components of queen pheromones in some primitively eusocial bees, influencing worker behavior and ovarian activation.
1.2. Allelochemicals: Mediating Interspecific Interactions
-
Antifeedants: δ-Lactones can act as feeding deterrents for various insect species. This antifeedant activity is a critical defense mechanism for plants and has potential applications in crop protection. The deterrent effect is often dependent on the specific lactone, its concentration, and the insect species .
-
Kairomones: In a fascinating twist of chemical espionage, some insects have evolved to exploit the chemical signals of other species. δ-Lactones emitted by a host insect can act as kairomones, attracting parasitoids or predators to their location. This phenomenon is of significant interest for the development of biological control strategies.
Quantitative Analysis of δ-Lactone Activity
Understanding the quantitative aspects of δ-lactone-mediated interactions is crucial for both fundamental research and practical applications. The following tables summarize key quantitative data from various studies.
Table 1: Antifeedant Activity of δ-Decalactone against Myzus persicae (Green Peach Aphid)
| Compound | Concentration | Settling Deterrence Index (24h) | Probing Behavior Effect | Reference |
| Racemic δ-decalactone | 0.1% solution | Inactive | No significant effect on probing | [1][2] |
Note: The Settling Deterrence Index ranges from -1 (attractant) to +1 (deterrent), with 0 indicating no effect.
Table 2: Electrophysiological Responses of Anopheles gambiae Olfactory Receptor AgOr48 to δ-Lactones
| Compound | EC50 (µM) | Efficacy (% of δ-decalactone response) | Reference |
| (R)-δ-decalactone | 25.1 ± 1.2 | 100 | [3][4] |
| (S)-δ-decalactone | 45.7 ± 1.1 | 85 | [3][4] |
| δ-undecalactone | 31.6 ± 1.3 | 95 | [4] |
| δ-dodecalactone | 50.1 ± 1.5 | 90 | [4] |
EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.
Experimental Protocols
The study of insect semiochemicals relies on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.
3.1. Synthesis of δ-Lactones for Semiochemical Studies
The availability of pure δ-lactones is a prerequisite for conducting reliable bioassays. Chemo-enzymatic synthesis is a common approach.
Protocol: Chemo-Enzymatic Synthesis of Optically Active δ-Decalactone
-
Substrate Preparation: Racemic 1,5-decanediol is used as the starting material.
-
Enzymatic Oxidation: The diol is subjected to enzymatic oxidation using an alcohol dehydrogenase (e.g., from horse liver, HLADH) in the presence of a cofactor such as NAD+. This reaction selectively oxidizes one of the enantiomers of the diol to the corresponding hydroxy aldehyde.
-
Spontaneous Cyclization: The resulting hydroxy aldehyde undergoes spontaneous intramolecular cyclization to form a hemiacetal.
-
Further Oxidation: The hemiacetal is further oxidized by the same enzyme to the corresponding δ-decalactone.
-
Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude lactone is purified by column chromatography on silica gel.[1][2]
-
Chiral Analysis: The enantiomeric excess of the synthesized lactone is determined by chiral gas chromatography.
3.2. Behavioral Bioassays
Behavioral assays are essential for determining the function of a semiochemical.
Protocol: Two-Choice Olfactometer Bioassay
-
Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is introduced and two or more arms that deliver different odor stimuli.
-
Stimulus Preparation: A solution of the test δ-lactone in a suitable solvent (e.g., hexane) is applied to a filter paper. The solvent is allowed to evaporate completely. A solvent-treated filter paper serves as the control.
-
Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer.
-
Insect Acclimation: Insects are starved for a defined period (e.g., 24 hours) and acclimated to the experimental conditions before the assay.
-
Assay: A single insect is introduced into the central chamber. The time the insect spends in each arm and the first choice it makes are recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: The preference of the insects for the test odor is calculated as a preference index or by comparing the time spent in the treatment and control arms using appropriate statistical tests.
3.3. Electrophysiological Recordings
Electrophysiology allows for the direct measurement of the response of olfactory sensory neurons to chemical stimuli.
Protocol: Single Sensillum Recording (SSR)
-
Insect Preparation: The insect is immobilized in a holder, and one of its antennae is fixed to a platform with dental wax or a similar adhesive.
-
Electrode Preparation: A sharp tungsten microelectrode (recording electrode) and a reference electrode are prepared. The reference electrode is inserted into the insect's head or another part of the body.
-
Sensillum Localization: Under a microscope, a single olfactory sensillum on the antenna is located.
-
Recording: The recording electrode is carefully inserted through the cuticle at the base of the sensillum to make contact with the dendrites of the olfactory sensory neurons within.
-
Stimulus Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air carrying a known concentration of the δ-lactone are introduced into this stream.
-
Data Acquisition and Analysis: The electrical signals (action potentials) from the neuron are amplified, filtered, and recorded. The firing rate of the neuron in response to the stimulus is compared to the spontaneous firing rate.[5][6][7][8][9]
Signaling Pathways and Biosynthesis
The perception of δ-lactones by insects involves a complex series of molecular events, from the binding of the ligand to a receptor to the generation of a behavioral response. The biosynthesis of these compounds is also a finely regulated process.
4.1. Olfactory Signal Transduction
The current understanding of insect olfaction suggests two primary mechanisms for signal transduction: ionotropic and metabotropic. While the specific receptors for many δ-lactones are yet to be identified, the general pathways provide a framework for understanding their perception.
Caption: Generalized insect olfactory signaling pathways for δ-lactones.
In the ionotropic pathway, the binding of a δ-lactone to a heterodimeric receptor complex, composed of a specific Odorant Receptor (OR) and a highly conserved co-receptor (Orco), directly gates an ion channel, leading to cation influx and membrane depolarization.[10][11][12][13] The metabotropic pathway involves a G-protein coupled receptor (GPCR).[10][14][15] Ligand binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels and depolarization.[10][11][14][15]
4.2. Biosynthesis of δ-Lactones
The biosynthesis of δ-lactones in insects, like many other fatty acid-derived semiochemicals, is believed to originate from primary metabolism. While the complete pathways for many δ-lactones are still under investigation, a general scheme can be proposed.
References
- 1. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 6. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. slunik.slu.se [slunik.slu.se]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A GPCR signaling pathway in insect odor detection | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of δ-Hexadecalactone in Modulating Food Aroma and Flavor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
δ-Hexadecalactone, a naturally occurring saturated delta-lactone, is a significant contributor to the aroma and flavor profiles of a wide variety of food products, most notably dairy items. Its characteristic creamy, buttery, and fatty sensory attributes make it a valuable compound in the food and flavor industry. This technical guide provides an in-depth analysis of the role of δ-hexadecalactone in food, detailing its chemical and sensory properties, natural occurrence, and synthetic and biosynthetic production methods. Furthermore, this guide outlines detailed experimental protocols for its extraction, quantification, and synthesis, and explores the putative signaling pathways involved in its sensory perception.
Introduction
The consumer appeal of many food products is largely dictated by their flavor, a complex interplay of taste and aroma. Lactones, cyclic esters formed from hydroxycarboxylic acids, are a class of volatile and semi-volatile compounds that play a crucial role in the characteristic flavors of fruits, dairy products, and fermented foods. Among these, δ-hexadecalactone (CAS No. 7370-44-7) has emerged as a key modulator of creamy and buttery notes. While its aroma is often described as relatively restrained compared to other lactones, its contribution to taste and mouthfeel is particularly significant, enhancing the perception of richness and creaminess.[1][2] This guide aims to provide a comprehensive technical overview of δ-hexadecalactone for researchers and professionals in food science and related fields.
Chemical and Physical Properties
δ-Hexadecalactone is a 16-carbon saturated delta-lactone. Its chemical structure consists of a six-membered ring with an undecyl side chain.
Table 1: Physicochemical Properties of δ-Hexadecalactone
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₀O₂ | [3] |
| Molecular Weight | 254.41 g/mol | [3] |
| Appearance | White, crystalline powder | [4] |
| Odor | Mild, fatty, waxy, dairy, buttery | [3][4] |
| Taste | Fatty, waxy | [4] |
| Melting Point | 38.0 °C | [4] |
| Boiling Point | 349.0 - 350.0 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water, soluble in alcohol | [4] |
Sensory Properties and Applications in Food
The primary sensory contribution of δ-hexadecalactone is its ability to impart a creamy and buttery taste and mouthfeel. While it possesses a mild aroma, its impact on flavor is more pronounced.[5][6] This makes it a valuable additive in a variety of food products to enhance their sensory profile.
Table 2: Recommended Usage Levels of δ-Hexadecalactone in Food Flavorings
| Food Category | Recommended Usage Level (ppm) | Sensory Effect | Reference(s) |
| Dairy Products | |||
| Butter Flavors | 4000 | Enhances creamy flavor | [5] |
| Cream Flavors | 1000 | Improves creamy taste | [5] |
| Cheese Flavors | 2000 | Works well in cheddar, gouda, gruyère types | [5] |
| Milk Flavors | 500 | Adds realism and creaminess | [5] |
| Buttermilk Flavors | 500 | Adds realism | [5] |
| Yogurt Flavors | 300 | Overcomes thin taste of low-fat products | [5] |
| Condensed Milk Flavors | 4000 | Deepens the taste of the flavor | [5] |
| Confectionery | |||
| Milk Chocolate Flavors | 4000 | Enhances creamy notes | [5] |
| Dark Chocolate & Cocoa | 500 | Adds subtle creaminess | [5] |
| Toffee & Caramel | 2000 | Enhances creamy and buttery notes | [5] |
| Other | |||
| Vanilla Flavors | 500 | Adds realism and creaminess | [5] |
| Hazelnut & Praline | 1000 | Adds depth and authenticity | [5] |
| Coffee Flavors | 10 | Can be helpful in adding a creamy character | [5] |
Table 3: Natural Occurrence and Sensory Threshold of δ-Hexadecalactone
| Food Product | Concentration/Threshold | Reference(s) |
| Butter & Fermented Butter | (R)-δ-hexadecalactone detected | [7] |
| Cream Fat | Identified as a semivolatile flavor component | [8] |
| Crumb Chocolate | Recognition Threshold: 32 µmol/kg | [9] |
| Cocoa Butter | Contains detectable concentrations | [9] |
Methodologies for Analysis and Synthesis
Experimental Protocol: Extraction and Quantification of δ-Hexadecalactone in High-Fat Food Products by GC-MS
This protocol is adapted from general methods for lactone analysis in fatty matrices.
Objective: To extract and quantify δ-hexadecalactone from a high-fat food matrix (e.g., butter, cheese).
Materials:
-
High-fat food sample (e.g., 5 g of butter)
-
Hexane (analytical grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., δ-heptadecalactone)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness)
Procedure:
-
Sample Preparation: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 20 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids and flavor compounds.
-
Dehydration: Add anhydrous sodium sulfate to remove any residual water.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the hexane layer from the solid food matrix.
-
Collection of Supernatant: Carefully transfer the hexane supernatant to a clean vial.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification. For δ-hexadecalactone, monitor the characteristic ion at m/z 99.
-
-
-
Quantification: Create a calibration curve using standard solutions of δ-hexadecalactone of known concentrations. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Experimental Protocol: Synthesis of δ-Hexadecalactone via Baeyer-Villiger Oxidation
This protocol is a plausible adaptation based on the synthesis of other δ-lactones.
Objective: To synthesize δ-hexadecalactone from 2-undecylcyclopentanone.
Materials:
-
2-Undecylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-undecylcyclopentanone (1 equivalent) in dichloromethane.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure δ-hexadecalactone.
-
Biosynthesis and Sensory Perception Pathways
Biosynthesis of δ-Lactones
The biosynthesis of δ-lactones in microorganisms, particularly yeasts, typically involves the biotransformation of fatty acids. The key pathway is the peroxisomal β-oxidation of hydroxy fatty acids.
Proposed Biosynthetic Pathway:
-
Hydroxylation of a Fatty Acid Precursor: An unsaturated fatty acid, such as oleic acid, is hydroxylated to form a hydroxy fatty acid.
-
Transport into Peroxisome: The hydroxy fatty acid is transported into the peroxisome.
-
β-Oxidation: The hydroxy fatty acid undergoes several cycles of β-oxidation, which shortens the carbon chain by two carbons in each cycle.
-
Formation of a δ-Hydroxy Fatty Acid: The β-oxidation pathway proceeds until a δ-hydroxy fatty acid of the desired chain length is formed.
-
Lactonization: The δ-hydroxy fatty acid is released from the peroxisome and undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the corresponding δ-lactone.
Sensory Perception of Fatty Acids and Lactones
The perception of fatty molecules like δ-hexadecalactone is complex and involves both the olfactory (smell) and gustatory (taste) systems. While a specific receptor for δ-hexadecalactone has not yet been definitively identified, research into the perception of fatty acids provides a plausible model. G-protein coupled receptors (GPCRs), specifically GPR40 and GPR120, have been identified as taste receptors for long-chain fatty acids.[10] It is hypothesized that δ-hexadecalactone, due to its structural similarity to fatty acids, may interact with these or similar GPCRs.
Proposed Signaling Pathway for Fatty Acid/Lactone Perception:
-
Ligand Binding: A fatty acid or lactone molecule binds to a GPCR (e.g., GPR120) on the surface of a taste receptor cell.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (e.g., Gαq).
-
Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Neurotransmitter Release: The increase in intracellular Ca²⁺ concentration leads to the release of neurotransmitters, which then signal to the brain, resulting in the perception of a "fatty" or "creamy" taste.
Conclusion
δ-Hexadecalactone is a pivotal flavor compound that significantly contributes to the desirable creamy and buttery characteristics of many food products. Its unique sensory profile, coupled with its natural occurrence, makes it a subject of great interest for the food and flavor industry. Understanding the methodologies for its analysis and synthesis, as well as the underlying principles of its biosynthesis and sensory perception, is crucial for its effective application and for the development of novel flavor solutions. The protocols and pathways detailed in this guide provide a solid foundation for further research and development in this area, with potential applications in enhancing the sensory properties of both traditional and novel food formulations.
References
- 1. Metabolic responses of light and taste receptors – unexpected actions of GPCRs in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. δ-Hexadecalactone ≥98%, FG | 7370-44-7 [sigmaaldrich.com]
- 4. delta-juniper lactone, 7370-44-7 [thegoodscentscompany.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate [mdpi.com]
- 10. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of δ-hexadecalactone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of δ-hexadecalactone. It includes a compilation of its known physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, particularly as a potential modulator of bacterial communication.
Physicochemical Properties
δ-Hexadecalactone (CAS No: 7370-44-7), also known as 6-undecyltetrahydro-2H-pyran-2-one or δ-juniper lactone, is a saturated delta-lactone with a 16-carbon chain.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₀O₂ | [2] |
| Molecular Weight | 254.41 g/mol | [3] |
| Appearance | Solid | - |
| Odor | Buttery, fatty, waxy | [3] |
| Melting Point | 38.0 °C | [4] |
| Boiling Point | 349.0 - 350.0 °C (at 760 mm Hg) | [4] |
| Vapor Pressure | 0.000046 mmHg at 25 °C (estimated) | [4] |
| Flash Point | 145.56 °C (294.00 °F) | [4] |
| Solubility | Soluble in alcohol; Estimated water solubility: 0.4371 mg/L at 25 °C | [1] |
| logP (octanol/water) | 5.80 (estimated) | [4] |
Spectral Data
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment (for δ-Dodecalactone) |
| ~4.2 | m | -CH-O- |
| ~2.5 | m | -CH₂-C(=O) |
| ~1.8 | m | Ring -CH₂- |
| ~1.6 | m | Ring -CH₂- |
| ~1.3 | m | -(CH₂)₆- (Alkyl Chain) |
| ~0.9 | t | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment (for δ-Dodecalactone) |
| ~172.0 | -C=O |
| ~80.0 | -CH-O- |
| ~35.0 | Alkyl chain -CH₂- adjacent to ring |
| ~31.8 | Ring -CH₂- |
| ~29.5 | Ring -CH₂- |
| ~29.0 | -(CH₂)₅- (Alkyl Chain) |
| ~25.0 | Alkyl chain -CH₂- |
| ~22.6 | Alkyl chain -CH₂- |
| ~14.0 | -CH₃ |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment (for δ-Dodecalactone) |
| 99 | 100 | [M - C₇H₁₅O]*⁺ (McLafferty rearrangement) |
| 71 | ~40 | Alkyl fragment |
| 43 | ~35 | Alkyl fragment |
| 55 | ~35 | Alkyl fragment |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment (Characteristic Peaks) |
| ~2925 | C-H stretch (alkane) |
| ~2855 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester/lactone) |
| ~1170 | C-O stretch (ester/lactone) |
Experimental Protocols
Synthesis of δ-Hexadecalactone via Baeyer-Villiger Oxidation
The synthesis of δ-hexadecalactone can be achieved through a two-step process starting from cyclopentanone and lauraldehyde (dodecanal), followed by a Baeyer-Villiger oxidation of the resulting 2-undecylcyclopentanone.
Step 1: Synthesis of 2-Undecylcyclopentanone
This step involves an aldol condensation between cyclopentanone and dodecanal, followed by dehydration and hydrogenation.
-
Materials : Cyclopentanone, Dodecanal, Sodium hydroxide, Palladium on carbon (10% Pd/C), Ethanol, Toluene, Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Procedure :
-
In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a catalytic solution.
-
Add cyclopentanone and dodecanal to the flask.
-
Stir the mixture at room temperature for 24 hours to facilitate the aldol condensation and subsequent dehydration.
-
Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-undecylidenecyclopentanone.
-
Dissolve the crude product in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-undecylcyclopentanone.
-
Step 2: Baeyer-Villiger Oxidation to δ-Hexadecalactone [5][6][7][8]
-
Materials : 2-Undecylcyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium sulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure :
-
Dissolve 2-undecylcyclopentanone in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The more substituted alkyl group (the undecyl-substituted carbon) is expected to migrate, leading to the desired δ-lactone.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude δ-hexadecalactone.
-
Purification Protocol
-
Materials : Crude δ-hexadecalactone, Silica gel (for column chromatography), Hexane, Ethyl acetate.
-
Procedure :
-
Flash Column Chromatography :
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude δ-hexadecalactone in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization :
-
If necessary, further purify the product by recrystallization.
-
Dissolve the lactone in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexane and a small amount of a more polar solvent).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization Protocols
-
NMR Spectroscopy : Dissolve a small sample (5-10 mg) of the purified δ-hexadecalactone in deuterated chloroform (CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry : Analyze a dilute solution of the sample by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy : Obtain the infrared spectrum of the neat compound using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Biological Activity and Signaling Pathways
δ-Lactones, particularly those with long alkyl chains, have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. A significant area of research is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).
Inhibition of Quorum Sensing
Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules to regulate gene expression in a cell-density-dependent manner. This system controls various processes, including virulence factor production and biofilm formation.[9][10][11]
δ-Hexadecalactone, due to its structural similarity to long-chain AHLs, can act as a competitive antagonist of the cytoplasmic AHL receptor, such as CviR in Chromobacterium violaceum.[9][12] By binding to the ligand-binding pocket of the CviR receptor, δ-hexadecalactone can prevent the native AHL from binding and activating the receptor. This inactivation prevents the CviR-AHL complex from binding to its target DNA promoter regions, thereby inhibiting the transcription of QS-regulated genes, such as those responsible for the production of the pigment violacein and various virulence factors.[10]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of quorum sensing inhibition by δ-hexadecalactone.
Caption: Quorum sensing inhibition by δ-hexadecalactone.
References
- 1. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- | C10H16O2 | CID 6438070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2-one, tetrahydro-6-undecyl- [webbook.nist.gov]
- 3. δ-Hexadecalactone ≥98%, FG | 7370-44-7 [sigmaaldrich.com]
- 4. delta-juniper lactone, 7370-44-7 [thegoodscentscompany.com]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Baeyer-Villiger氧化反应 [sigmaaldrich.cn]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrahydro-6-undecyl-2H-pyran-2-one (δ-Juniper Lactone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-6-undecyl-2H-pyran-2-one, a significant δ-lactone, is a naturally occurring or synthetically produced compound with diverse applications, notably in the fields of flavor and fragrance chemistry, as well as in the development of novel antimicrobial agents. Its characteristic fatty, waxy, and buttery aroma has led to its use in the food and cosmetics industries.[1][2] Recent research has increasingly focused on the biological activities of δ-lactones, revealing their potential as antifungal and antibacterial agents, thus opening avenues for their application in drug development.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, synthesis methodologies, biological activity with a focus on its antifungal mechanism, and detailed experimental protocols.
Synonyms and Chemical Identifiers
This compound is known by several alternative names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
-
δ-Juniper lactone[2]
-
5-Hexadecanolide[6]
-
Hexadecano-1,5-lactone
-
6-Undecyltetrahydro-2H-pyran-2-one[5]
-
(R)-δ-hexadecalactone (for the specific enantiomer)[7]
-
FEMA Number: 4673[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₂ | [2][5] |
| Molecular Weight | 254.41 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or waxy solid | [8] |
| Melting Point | Approximately 38 °C | |
| Boiling Point | 349.6 °C at 760 mmHg (Predicted) | |
| Density | 0.908 g/cm³ (Predicted) | |
| Flash Point | 145.6 °C | |
| Solubility | Insoluble in water; soluble in alcohol | |
| Organoleptic Profile | Fatty, waxy, buttery, creamy | [2] |
Synthesis Methodologies
The synthesis of this compound and other δ-lactones can be achieved through various organic synthesis routes. Two prominent methods are the Baeyer-Villiger oxidation of a corresponding cyclic ketone and ring-closing metathesis of a diene-containing precursor.
Experimental Protocol 1: Synthesis via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[9][10][11]
Materials:
-
2-Undecylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-undecylcyclopentanone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in dichloromethane to the stirred solution of the ketone.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude lactone by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 2: Synthesis via Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a powerful and versatile method for the formation of cyclic compounds, including macrolactones.[12][13][14][15]
Materials:
-
A suitable diene-containing ester precursor (e.g., an ester of 5-hydroxy-hexadec-15-enoic acid)
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous and degassed dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the diene-containing ester precursor in anhydrous and degassed dichloromethane in a Schlenk flask.
-
Add a catalytic amount of Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (around 40 °C for DCM) and stir for 4-12 hours. Monitor the progress of the reaction by TLC or GC-MS. The reaction is driven by the release of volatile ethylene gas.
-
Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
Antifungal Activity
This compound and related δ-lactones have demonstrated significant antifungal activity against a range of pathogenic fungi, including species of Candida and dermatophytes.[3][4] The mechanism of action is believed to involve disruption of the fungal cell wall and membrane integrity.[3][16]
Proposed Signaling Pathway: Inhibition of the TOR Pathway
Recent studies on structurally similar 2H-pyran-2-ones suggest that their antifungal activity may be mediated through the inhibition of the Target of Rapamycin (TOR) signaling pathway.[17] The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability and stress. In fungi, the TOR pathway is crucial for virulence and pathogenesis.
The proposed mechanism involves the pyran-2-one derivative entering the fungal cell and interacting with components of the TOR signaling cascade. This interaction leads to the downregulation of TOR activity, which in turn affects downstream processes essential for fungal growth and survival.
Experimental Protocols for Biological Evaluation
Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[18][19][20]
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal strain of interest (e.g., Candida albicans).
-
RPMI-1640 medium buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium to achieve a range of desired concentrations. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium, adjusted to a specific cell density (e.g., 1-5 x 10³ CFU/mL).
-
Add an equal volume of the fungal inoculum to each well containing the serially diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC is typically defined as the concentration that inhibits 50% or 90% of fungal growth compared to the positive control.
Experimental Protocol 4: Analytical Characterization by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like lactones.[21][22][23]
Materials:
-
Sample containing this compound (e.g., from a synthesis reaction or biological extract).
-
A suitable solvent for extraction/dilution (e.g., hexane or dichloromethane).
-
Internal standard (optional, for quantification).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Dissolve or extract the sample in a suitable solvent. If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components. Add an internal standard if quantitative analysis is required.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Separation: Use a temperature program to separate the components of the sample on the capillary column. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) to elute all compounds.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of a known standard or by interpreting its fragmentation pattern.
-
Quantification: If an internal standard was used, quantify the amount of the lactone by comparing the peak area of the analyte to the peak area of the internal standard.
-
Conclusion
This compound is a multifaceted compound with established applications in the flavor and fragrance industry and emerging potential in the pharmaceutical sector. Its antifungal properties, linked to the disruption of the fungal cell membrane and potential inhibition of the TOR signaling pathway, make it a promising lead for the development of new antimicrobial agents. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemical and biological landscape of this and other related δ-lactones. Further investigation into its precise molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Pyran-2-one, tetrahydro-6-undecyl- [webbook.nist.gov]
- 6. 5-Hexadecanolide | C16H30O2 | CID 110976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydro-2H-pyran-2-one | Endogenous Metabolite | 542-28-9 | Invivochem [invivochem.com]
- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 19. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 20. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
Methodological & Application
Enantioselective Synthesis of δ-Hexadecalactone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the enantioselective synthesis of δ-hexadecalactone. This valuable chiral compound is a key flavor and fragrance component and serves as a versatile building block in the synthesis of complex natural products and pharmaceuticals.
This document outlines three primary methodologies for achieving high enantiopurity in the synthesis of δ-hexadecalactone: biocatalytic reduction of the corresponding keto acid, lipase-catalyzed kinetic resolution of the racemic hydroxy-acid ester, and chemo-catalytic asymmetric hydrogenation. Each section includes a summary of quantitative data in tabular format for easy comparison, followed by detailed experimental protocols.
Biocatalytic Asymmetric Reduction of 5-Oxohexadecanoic Acid
The enzymatic reduction of 5-oxohexadecanoic acid to (R)-5-hydroxyhexadecanoic acid, which spontaneously lactonizes to (R)-δ-hexadecalactone, represents a highly efficient and environmentally benign approach. Engineered carbonyl reductases (KREDs) have demonstrated exceptional enantioselectivity and high yields for a range of δ-keto acids.
Data Presentation
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Engineered Carbonyl Reductase (e.g., from Serratia marcescens) | 5-Oxohexadecanoic acid | (R)-δ-Hexadecalactone | >90 | >99 | [1] |
| Carbonyl Reductase from Saccharomyces cerevisiae (OdCR2) | 5-Oxodecanoic acid (model) | (R)-δ-Decalactone | 92 | 98 | [2] |
Experimental Protocol: Biocatalytic Reduction
This protocol is adapted from methodologies reported for the synthesis of various chiral δ-lactones using engineered carbonyl reductases.[1][2]
Materials:
-
5-Oxohexadecanoic acid
-
Engineered Carbonyl Reductase (lyophilized powder or whole cells)
-
NADP⁺ or NAD⁺ (depending on enzyme cofactor preference)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add 5-oxohexadecanoic acid to the buffer to a final concentration of 10-50 g/L. The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent before addition.
-
Add the engineered carbonyl reductase (e.g., 1-5 mg/mL of lyophilized enzyme or 20-100 g/L of wet cell weight).
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of 0.1-1.0 mM.
-
For cofactor regeneration, add glucose dehydrogenase (1-5 U/mL) and D-glucose (1.1-1.5 equivalents relative to the substrate).
-
Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure δ-hexadecalactone.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-δ-hexadecalactone.
Lipase-Catalyzed Kinetic Resolution of Ethyl 5-Hydroxyhexadecanoate
Kinetic resolution using lipases is a robust method for separating enantiomers of chiral alcohols. In this approach, one enantiomer of a racemic mixture of 5-hydroxyhexadecanoate is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.
Data Presentation
| Lipase Source | Substrate | Acylating Agent | Product (Unreacted) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic Ethyl 5-Hydroxyhexadecanoate | Vinyl Acetate | (S)-Ethyl 5-Hydroxyhexadecanoate | ~50 | >99 | [3] |
| Pseudomonas cepacia Lipase | Racemic δ-dodecalactone (model) | Water (Hydrolysis) | (R)-5-Hydroxydodecanoic acid | ~50 | >99 | [3] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure based on established methods for lipase-catalyzed kinetic resolutions.[3]
Materials:
-
Racemic ethyl 5-hydroxyhexadecanoate
-
Immobilized Lipase (e.g., Novozym 435 - CALB)
-
Vinyl acetate (or another acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of racemic ethyl 5-hydroxyhexadecanoate in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acylating agent, vinyl acetate (0.5-0.6 equivalents).
-
Reaction: Shake the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Work-up: Filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separation and Purification: Separate the acylated product from the unreacted alcohol by silica gel column chromatography.
-
Lactonization (if necessary): The unreacted (S)-ethyl 5-hydroxyhexadecanoate can be lactonized by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield (S)-δ-hexadecalactone. The acylated (R)-enantiomer can be de-acylated and then lactonized to produce (R)-δ-hexadecalactone.
-
Analysis: Determine the enantiomeric excess of the separated products by chiral HPLC or GC.
Catalytic Cycle Diagram
Caption: Catalytic cycle for lipase-catalyzed kinetic resolution.
Asymmetric Hydrogenation of 5-Oxohexadecanoic Acid
Chemo-catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Ru-BINAP) provides a powerful method for the synthesis of chiral alcohols from ketones. This approach can be applied to the synthesis of δ-hexadecalactone from 5-oxohexadecanoic acid.
Data Presentation
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-BINAP Complex | δ-Ketoacids (general) | Chiral δ-Lactones | High | Moderate to High | [1] |
| Chiral Spiro Iridium Catalyst | γ- and δ-Ketoacids (general) | Chiral γ- and δ-Lactones | High | Up to >99 | [4] |
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a generalized procedure based on the asymmetric hydrogenation of ketoacids using ruthenium catalysts.[1][4]
Materials:
-
5-Oxohexadecanoic acid
-
Chiral Ruthenium or Iridium catalyst (e.g., Ru(OAc)₂(S)-BINAP)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge a high-pressure reactor with 5-oxohexadecanoic acid and the chiral catalyst (typically 0.01-1 mol%).
-
Add the anhydrous solvent.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-100 atm H₂).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours).
-
Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the resulting δ-hexadecalactone by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates, catalysts, and reaction scales. Appropriate safety precautions should be taken when working with high-pressure equipment and flammable solvents.
References
- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of δ-Lactones Using Engineered Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral δ-lactones, valuable building blocks in the pharmaceutical and fragrance industries, utilizing engineered enzymes. This guide focuses on two primary classes of enzymes: engineered carbonyl reductases (eCRs) and Baeyer-Villiger monooxygenases (BVMOs). By leveraging the high selectivity and efficiency of these biocatalysts, researchers can achieve environmentally friendly and stereoselective synthesis of δ-lactones.
Introduction to Biocatalytic δ-Lactone Synthesis
The synthesis of optically pure δ-lactones is of significant interest due to their prevalence in natural products and their utility as chiral synthons. Traditional chemical methods for lactone synthesis often require harsh reaction conditions, stoichiometric use of hazardous reagents, and can suffer from poor stereoselectivity. Biocatalysis, through the use of engineered enzymes, offers a green and efficient alternative. Engineered carbonyl reductases facilitate the stereoselective reduction of δ-ketoacids or δ-ketoesters, which subsequently undergo spontaneous intramolecular cyclization to form the corresponding δ-lactone. In contrast, engineered Baeyer-Villiger monooxygenases catalyze the direct oxidation of cyclic ketones to their corresponding lactones with high regio- and enantioselectivity.
Recent advances in protein engineering, including structure-guided directed evolution and site-directed mutagenesis, have led to the development of highly active and selective enzymes for the production of a variety of δ-lactones.[1][2]
Quantitative Data on Engineered Enzymes for δ-Lactone Synthesis
The selection of an appropriate engineered enzyme is crucial for achieving high yield and stereoselectivity. The following table summarizes the performance of several engineered enzymes in the synthesis of δ-lactones.
| Enzyme | Type | Substrate | Product | Specific Activity (U/mg) | Enantiomeric Excess (ee) (%) | Yield (%) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |
| SmCRM5 | Carbonyl Reductase | 5-Oxodecanoic acid | (R)-δ-Decalactone | 13.8-fold higher than WT | >99 | High | 301 | [1][2] |
| SmCRV4 | Carbonyl Reductase | Methyl 4-oxodecanoate | (R)-γ-Decalactone | Up to 500-fold higher than WT | 95->99 | 78-90 | 1175 (for γ-decalactone) | [3] |
| OTEMO F255A/F443V | BVMO | (-)-cis-Bicyclo[3.2.0]hept-2-en-6-one | "Normal" lactone | - | - | 90 (regioselectivity) | - | [4] |
| OTEMO W501V | BVMO | (-)-cis-Bicyclo[3.2.0]hept-2-en-6-one | "Abnormal" lactone | - | - | 98 (regioselectivity) | - | [4] |
| CHMO Mutant | BVMO | 2-Alkylidenecyclopentanones | (R)-2-Alkyl-δ-lactones | - | High | High | - | [5] |
Experimental Protocols
Protocol 1: Recombinant Production and Purification of His-tagged Engineered Carbonyl Reductase
This protocol describes the expression of a His-tagged engineered carbonyl reductase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction:
-
The gene encoding the engineered carbonyl reductase is synthesized and cloned into a suitable expression vector (e.g., pET-28a) containing an N-terminal or C-terminal hexahistidine (6xHis) tag.
-
The construct is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the production of soluble protein.
3. Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme).[4][6][7]
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC) Purification:
-
Equilibrate a Ni-NTA resin column with lysis buffer.[4][6][7][8][9]
-
Load the cleared cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.[4][6][7][8][9]
-
Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[4][6][7][8][9]
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM phosphate buffer pH 7.0).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Whole-Cell Biocatalytic Synthesis of δ-Lactones
This protocol describes the use of engineered E. coli whole cells for the synthesis of δ-lactones, which can be a more cost-effective approach by eliminating the need for enzyme purification.
1. Cultivation of Recombinant E. coli:
-
Follow the steps for protein expression as described in Protocol 1, but on a larger scale as needed for the biocatalytic reaction.
-
After induction, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer pH 7.0). The cell pellet can be used directly or stored at -80°C.
2. Whole-Cell Biocatalysis Reaction:
-
In a reaction vessel, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)
-
Substrate (e.g., 10-50 mM of the δ-ketoacid or cyclic ketone)
-
A co-solvent such as DMSO or isopropanol may be used to improve substrate solubility (typically 1-10% v/v).
-
For carbonyl reductases, a cofactor regeneration system is required. This can be achieved by adding glucose and glucose dehydrogenase (GDH) for NADPH regeneration.
-
For BVMOs, the cofactor regeneration is often handled by the host cell's metabolism, but supplementation with a carbon source like glucose can be beneficial.
-
-
Add the prepared whole cells to the reaction mixture (e.g., 10-50 g/L wet cell weight).
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) with agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
3. Product Extraction and Purification:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude lactone can be further purified by column chromatography on silica gel if necessary.
Protocol 3: Analytical Method for δ-Lactone Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of δ-lactones, including the determination of enantiomeric excess using a chiral GC column.
1. Sample Preparation:
-
Dilute the extracted product mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.
2. GC Conditions for Achiral Analysis (Yield Determination):
-
Column: A standard non-polar or medium-polarity column (e.g., HP-5, DB-5).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Calibrate the instrument with a standard of the known δ-lactone to determine the yield.
3. GC Conditions for Chiral Analysis (Enantiomeric Excess Determination):
-
Column: A chiral column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
-
Injector and Detector Temperatures: Similar to achiral analysis.
-
Oven Temperature Program: An isothermal or a slow temperature ramp program is often required to achieve good separation of the enantiomers. This needs to be optimized for each specific lactone.
-
The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Visualizations
Biocatalytic Pathway for δ-Lactone Synthesis via Engineered Carbonyl Reductase
Caption: Biocatalytic pathway for δ-lactone synthesis using an engineered carbonyl reductase with cofactor regeneration.
Biocatalytic Pathway for δ-Lactone Synthesis via Engineered Baeyer-Villiger Monooxygenase
Caption: Biocatalytic pathway for δ-lactone synthesis using an engineered Baeyer-Villiger monooxygenase.
General Experimental Workflow for Biocatalytic δ-Lactone Synthesis
Caption: General experimental workflow for the biocatalytic synthesis of δ-lactones using engineered enzymes.
References
- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. otago.ac.nz [otago.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. mdpi.com [mdpi.com]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. His-Tag Purification | Bio-Rad [bio-rad.com]
- 8. protocols.io [protocols.io]
- 9. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
Microbial Production of γ-Dodecalactone: A Natural Flavor Compound
Application Notes & Protocols
Introduction
γ-Dodecalactone, chemically known as tetrahydro-6-undecyl-2H-pyran-2-one, is a significant flavor compound characterized by its fruity, peach-like aroma. It is widely utilized in the food, beverage, and cosmetic industries. While chemical synthesis is possible, there is a strong consumer preference for natural products, driving the development of biotechnological production methods. Microbial fermentation offers a promising "natural" route for the synthesis of γ-dodecalactone. This document provides detailed protocols and data for the microbial production of this valuable flavor compound, primarily focusing on the use of various yeast species. The biotransformation process predominantly involves the peroxisomal β-oxidation of ricinoleic acid, the main component of castor oil.[1][2][3][4]
Biosynthetic Pathway
The microbial synthesis of γ-dodecalactone from ricinoleic acid, a major component of castor oil, proceeds through the peroxisomal β-oxidation pathway.[2][4][5] The key steps involve the shortening of the fatty acid chain. Ricinoleic acid is first activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA. Subsequently, it undergoes several cycles of β-oxidation, each cycle consisting of four enzymatic reactions that shorten the carbon chain by two carbons. This process continues until 4-hydroxydecanoic acid is formed. This precursor then undergoes intramolecular esterification (lactonization), often facilitated by acidification and/or heating, to yield the final product, γ-dodecalactone.[2]
Quantitative Data Summary
The production of γ-dodecalactone is influenced by various factors, including the microbial strain, culture conditions, and substrate concentration. The following tables summarize quantitative data from different studies.
Table 1: γ-Dodecalactone Production by Different Yeast Strains
| Microbial Strain | Substrate | Concentration (g/L) | pH | Temperature (°C) | Agitation (rpm) | Yield (g/L) | Reference |
| Yarrowia lipolytica KKP 379 | Castor Oil | 75 | 7 | 27 | 200-500 | 2.93 | [2] |
| Yarrowia lipolytica W29 | Castor Oil | 100 | - | - | - | 2.1 | [3] |
| Yarrowia lipolytica MTLY40-2p | Castor Oil | 100 | - | - | - | 5.5 | [3] |
| Yarrowia lipolytica CCMA 0242 | Castor Oil | 30% (v/v) | 6 | - | - | 0.0758 | [6] |
| Lindnera saturnus CCMA 0243 | Castor Oil | 30% (v/v) | 5 | - | - | >0.0758 | [6] |
| Rhodotorula aurantiaca A19 | Castor Oil | 20 | 7 | 14 | - | 6.6 | [7] |
| Sporidiobolus salmonicolor MTCC 485 | - | - | 6.5 | - | - | 0.0549 | [8] |
Table 2: Effect of Substrate Concentration on γ-Dodecalactone Production by Yarrowia lipolytica
| Strain | Substrate | Concentration | Yield (g/L) | Reference |
| Y. lipolytica CCMA 0242 | Castor Oil | 10% (v/v) | 0.0278 | [6] |
| Y. lipolytica CCMA 0242 | Castor Oil | 20% (v/v) | 0.0293 | [6] |
| Y. lipolytica CCMA 0242 | Castor Oil | 30% (v/v) | 0.0758 | [6] |
| Y. lipolytica | Castor Oil | 50 g/L | - | [2] |
| Y. lipolytica | Castor Oil | 75 g/L | 2.93 | [2] |
Experimental Protocols
The following are detailed protocols for the key experiments in the microbial production of γ-dodecalactone.
Protocol 1: Inoculum Preparation
This protocol describes the preparation of the yeast inoculum for fermentation.
Materials:
-
Yeast strain (e.g., Yarrowia lipolytica)
-
YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare YPG medium and sterilize by autoclaving.
-
Inoculate a single colony of the yeast strain into a 50 mL sterile Erlenmeyer flask containing 10 mL of YPG medium.
-
Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.[2]
-
Use this culture to inoculate the main fermentation medium.
Protocol 2: Fermentation for γ-Dodecalactone Production
This protocol outlines the fermentation process for producing γ-dodecalactone.
Materials:
-
Prepared yeast inoculum
-
Biotransformation medium (e.g., 20 g/L peptone, 5 g/L Tween 20, and castor oil)[2]
-
Sterile bioreactor or Erlenmeyer flasks
-
pH control system (optional, using 25% ammonia solution or NaOH/HCl)
-
Shaking incubator or bioreactor with temperature and agitation control
Procedure:
-
Prepare the biotransformation medium and sterilize.
-
Add the desired concentration of castor oil (e.g., 75 g/L) to the sterilized medium.[2]
-
Inoculate the biotransformation medium with the prepared yeast inoculum to an initial optical density at 600 nm (OD600) of approximately 0.25.[2]
-
Incubate the culture under controlled conditions. Optimal conditions for Y. lipolytica have been reported as a pH of 7, temperature of 27°C, and variable agitation between 200-500 rpm.[2]
-
The fermentation is typically carried out for 48 to 120 hours.[2][6] Samples can be taken periodically to monitor cell growth and product formation.
Protocol 3: Extraction and Quantification of γ-Dodecalactone
This protocol details the extraction and analysis of the produced γ-dodecalactone.
Materials:
-
Fermentation broth
-
Diethyl ether
-
Centrifuge
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
γ-Dodecalactone standard
Procedure:
-
Extraction:
-
Quantification:
-
Analyze the extracted sample using a gas chromatograph.
-
Prepare a standard curve using known concentrations of γ-dodecalactone.
-
Quantify the amount of γ-dodecalactone in the sample by comparing the peak area with the standard curve.
-
Conclusion
The microbial production of γ-dodecalactone presents a viable and natural alternative to chemical synthesis. Yeasts such as Yarrowia lipolytica, Rhodotorula aurantiaca, and Sporidiobolus salmonicolor have demonstrated the ability to efficiently convert ricinoleic acid from castor oil into this valuable flavor compound.[1][7][8] Optimization of fermentation parameters, including substrate concentration, pH, and aeration, is crucial for maximizing yields. Further research in metabolic engineering and process optimization holds the potential to enhance the efficiency and economic feasibility of this biotechnological process.
References
- 1. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Baeyer-Villiger Oxidation for the Synthesis of δ-Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of δ-lactones via the Baeyer-Villiger oxidation of cyclopentanones. This reaction is a powerful tool in organic synthesis, enabling the conversion of cyclic ketones into valuable lactone intermediates, which are prevalent in many natural products and pharmaceuticals.
Introduction
The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a classic organic reaction that transforms a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or a peroxide as the oxidant.[1][2] The reaction proceeds through the formation of a "Criegee intermediate" after the nucleophilic addition of the peroxyacid to the carbonyl group.[2] This is followed by the migration of a substituent from the ketone to the oxygen of the peroxide group, leading to the formation of the ester or lactone.
For the synthesis of δ-lactones (six-membered cyclic esters), cyclopentanones are used as the starting material. The choice of oxidant and catalyst can significantly influence the reaction efficiency, selectivity, and environmental impact. This document outlines two distinct protocols for this transformation: a classic approach using meta-chloroperoxybenzoic acid (m-CPBA) and a modern, greener approach utilizing hydrogen peroxide with a catalyst.
Reaction Mechanism
The generally accepted mechanism for the Baeyer-Villiger oxidation involves several key steps:
-
Protonation of the Carbonyl: The peroxyacid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.
-
Rearrangement: In a concerted step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, displacing a carboxylate anion. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.
-
Deprotonation: The resulting protonated lactone is deprotonated to yield the final δ-lactone product.
Caption: General mechanism of the Baeyer-Villiger oxidation.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data from two distinct experimental protocols for the synthesis of δ-valerolactone from cyclopentanone.
| Parameter | Protocol 1: m-CPBA with Cu(OTf)₂ Catalyst | Protocol 2: H₂O₂ with [ProH]CF₃SO₃ Catalyst |
| Starting Material | Cyclopentanone | Cyclopentanone |
| Oxidant | m-CPBA (meta-chloroperoxybenzoic acid) | H₂O₂ (Hydrogen Peroxide) |
| Catalyst | Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate) | [ProH]CF₃SO₃ (Proline-based ionic liquid) |
| Solvent | CH₂Cl₂ (Dichloromethane) | Not specified (likely a biphasic system or neat) |
| Reactant Ratio | Cyclopentanone : m-CPBA = 1 : 2 | Cyclopentanone : Catalyst : H₂O₂ = 1 : 0.06 : 4 |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 1 hour | 6 hours |
| Product Yield/Selectivity | 91% Yield | 73.01% Selectivity for δ-valerolactone |
| Conversion | Not explicitly stated, but high yield implies high conversion | 96.57% Conversion of cyclopentanone |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA and a Copper Triflate Catalyst
This protocol describes a rapid and high-yielding synthesis of δ-valerolactone using m-CPBA as the oxidant, catalyzed by copper(II) triflate.[3]
Materials:
-
Cyclopentanone
-
m-CPBA (meta-chloroperoxybenzoic acid)
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
CH₂Cl₂ (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of cyclopentanone (2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Cu(OTf)₂ (5 mol%, 0.1 mmol).
-
Stir the mixture at room temperature and add m-CPBA (4 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated aqueous NaHCO₃ solution to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure δ-valerolactone.
Protocol 2: Catalytic Baeyer-Villiger Oxidation with Hydrogen Peroxide and a Proline-Based Ionic Liquid
This protocol presents a greener alternative using hydrogen peroxide as the oxidant and a proline-based ionic liquid as the catalyst.[4]
Materials:
-
Cyclopentanone
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
[ProH]CF₃SO₃ (Proline-based ionic liquid catalyst)
-
Reaction vessel suitable for heating
-
Magnetic stirrer with heating capabilities
-
Standard work-up and purification equipment as in Protocol 1.
Procedure:
-
In a suitable reaction vessel, combine cyclopentanone (1 molar equivalent), [ProH]CF₃SO₃ (0.06 molar equivalents), and hydrogen peroxide (4 molar equivalents).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction for the conversion of cyclopentanone.
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous workup. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with saturated aqueous Na₂S₂O₃ solution to quench any remaining peroxide, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude δ-valerolactone by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of δ-lactones via Baeyer-Villiger oxidation.
Caption: General experimental workflow for δ-lactone synthesis.
References
Application Note: Quantitative Analysis of δ-Hexadecalactone in Food Products using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Analysis of δ-Lactones using Solid-Phase Microextraction (SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
δ-Lactones are important volatile and semi-volatile compounds that contribute significantly to the aroma and flavor profiles of various food products, beverages, and are also of interest in pharmaceutical and cosmetic industries. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction and concentration of these compounds from complex matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] This application note provides a detailed protocol for the analysis of δ-lactones using Headspace SPME (HS-SPME) coupled with GC-MS.
Principle of SPME
SPME utilizes a fused silica fiber coated with a polymeric stationary phase.[1][2][3] When the fiber is exposed to the headspace of a sample, volatile and semi-volatile analytes, including δ-lactones, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[3][4] After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[2][5]
Experimental Protocols
This section details the methodology for the analysis of δ-lactones in a liquid matrix (e.g., wine, fruit juice, or a formulated solution).
Materials and Reagents
-
SPME Fiber Assembly: A variety of SPME fibers can be used. The selection depends on the specific δ-lactones of interest and the sample matrix. A common choice for lactones is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[6] Other options include Polyacrylate (PA) and Polydimethylsiloxane (PDMS) fibers.[5][7]
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Heating and Agitation: A magnetic stirrer hotplate or a dedicated SPME autosampler with heating and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or equivalent).
-
Standards: Analytical standards of the target δ-lactones (e.g., δ-decalactone, δ-dodecalactone).
-
Internal Standard (IS): A compound not naturally present in the sample, such as γ-heptalactone or 3,4-dimethylphenol, can be used for quantification.[7]
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
SPME-GC-MS Protocol
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 1 g of NaCl to the vial.[8]
-
Immediately seal the vial with a magnetic screw cap.
-
-
Headspace Extraction:
-
Place the vial in the heating and agitation unit.
-
Incubate the sample at 40°C for 10 minutes with agitation (e.g., 250 rpm) to allow for equilibration between the sample and the headspace.[4]
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the GC injector port.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[8][9]
-
After desorption, condition the fiber in a separate conditioning station or the GC injector at a temperature recommended by the manufacturer (typically 250-270°C) for 10 minutes to prevent carryover.
-
The GC-MS analysis is then performed according to the parameters outlined in Table 2.
-
Data Presentation
Quantitative data from various studies on δ-lactone analysis using SPME are summarized below for easy comparison.
Table 1: Quantitative Data for δ-Lactone Analysis by SPME-GC-MS
| Analyte | Matrix | SPME Fiber | Detection Limit (LOD) | Reproducibility (RSD%) | Reference |
| δ-Decalactone | Wine | Polyacrylate (PA) | A few μg/L | 0.6 - 5.2% | [7][10] |
| δ-Decalactone | Beef Fat | DVB/CAR/PDMS | Not specified | <10% (in SIM mode) | [6] |
| δ-Dodecalactone | Beef Fat | DVB/CAR/PDMS | Not specified | <10% (in SIM mode) | [6] |
| δ-Nonalactone | Goji Berry Wine | Not specified | Not specified | Not specified | [11] |
| δ-Hexalactone | Goji Berry Wine | Not specified | Not specified | Not specified | [11] |
Table 2: Example GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for 2 min) |
| Column | DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Temperature Program | 35°C (hold 3 min), ramp at 3°C/min to 70°C, then 5°C/min to 210°C, then 15°C/min to 250°C (hold 10 min)[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Transfer Line Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for δ-lactone analysis using HS-SPME-GC-MS.
Logical Relationship: SPME Fiber Selection Guide
Caption: Guide for selecting an appropriate SPME fiber for δ-lactone analysis.
Conclusion
Solid-Phase Microextraction is a powerful technique for the sensitive and reliable analysis of δ-lactones in various matrices. The provided protocol offers a robust starting point for method development. Optimization of parameters such as SPME fiber type, extraction time, and temperature may be necessary to achieve the best performance for specific applications. The use of an internal standard is recommended for accurate quantification.
References
- 1. 固相微萃取 (SPME) [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 6. Analysis of volatile compounds in beef fat by dynamic-headspace solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. researchgate.net [researchgate.net]
- 11. Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: δ-Hexadecalactone in Flavor and Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of δ-hexadecalactone, a key lactone used to impart creamy, buttery, and rich sensory experiences in a variety of consumer products. The following sections detail its chemical properties, flavor and fragrance applications with recommended usage levels, and detailed experimental protocols for formulation and sensory evaluation.
Introduction to δ-Hexadecalactone
δ-Hexadecalactone (delta-hexadecalactone) is a cyclic ester that belongs to the lactone family of organic compounds. It is valued for its subtle yet powerful ability to enhance creaminess and mouthfeel, particularly in food products. Its aroma is relatively restrained, often described as soft, creamy, fatty, and waxy, but its primary contribution is to the taste profile, where it imparts a rich and authentic creamy character.[1][2][3] This makes it a versatile ingredient in both flavor and fragrance applications, especially in gourmand and lactonic fragrance families.[4] Due to its high heat stability, it is particularly useful in products that undergo thermal processing.[2]
Physicochemical Properties
A summary of the key physicochemical properties of δ-hexadecalactone is presented in the table below.
| Property | Value | Reference(s) |
| Synonym(s) | δ-Juniper lactone, 6-Undecyloxan-2-one | [5] |
| CAS Number | 7370-44-7 | [5] |
| FEMA Number | 4673 | [5] |
| Molecular Formula | C₁₆H₃₀O₂ | [6] |
| Molecular Weight | 254.41 g/mol | [6] |
| Appearance | Waxy solid at room temperature | [7] |
| Melting Point | 38.0 °C | [7] |
| Boiling Point | 349.0 - 350.0 °C | [7] |
| Odor Profile | Mild, fatty, waxy, dairy, buttery | [7] |
| Taste Profile | Fatty, waxy, creamy | [7] |
| Stability | High heat stability | [2] |
Applications in Flavor Formulations
δ-Hexadecalactone is widely used to enhance the creamy and fatty notes in a broad range of food and beverage products. Its ability to impart a rich mouthfeel makes it particularly valuable in low-fat formulations where it can help mimic the sensory experience of full-fat products.
Recommended Starting Usage Levels in Various Flavor Applications:
| Flavor Category | Application | Recommended Starting Level (ppm in final product) | Reference(s) |
| Dairy | Butter | 4000 | [2] |
| Cheese (Cheddar, Gouda) | 2000 | [2] | |
| Cream | 1000 | [2] | |
| Milk | 500 | [2] | |
| Condensed Milk | 4000 | [8] | |
| Fruits | Peach | 1000 | [8] |
| Apricot | 400 | [8] | |
| Strawberry | 100 | [8] | |
| Raspberry | 100 | [2] | |
| Blackberry | 50 | [2] | |
| Coconut | up to 5000 | [8] | |
| Confectionery | Milk Chocolate | 4000 | [2] |
| Dark Chocolate | 500 | [2] | |
| Toffee & Caramel | 2000 | [2] | |
| Vanilla | 500 | [2] | |
| Savory | Roast Beef | 1000 | [2] |
| Roast Pork | 500 | [2] | |
| Ham | 200 | [2] | |
| Chicken | 100 | [8] | |
| Lamb | up to 5000 | [8] | |
| Beverages | Cream Soda | 2000 | [8] |
| Coffee | 10 (higher for creamy notes) | [8] | |
| Malted Milk | 500 | [8] |
Quantitative Sensory Data:
| Parameter | Matrix | Value | Reference(s) |
| Recognition Threshold | Crumb Chocolate | 32 µmol/kg | [2] |
Applications in Fragrance Formulations
In perfumery, δ-hexadecalactone is a key component in creating lactonic and gourmand fragrances.[4] It provides a creamy, milky, and subtly sweet background note that enhances other fragrance components, particularly in floral and fruity accords. Its excellent tenacity also contributes to the longevity of a fragrance.[9]
Example Application in a Gourmand Fragrance Accord:
A creamy vanilla base can be constructed by blending δ-hexadecalactone (as a "coconut lactone" type ingredient) with other gourmand raw materials.[1]
| Ingredient | Purpose |
| Vanillin / Ethyl Vanillin | Primary sweet, vanilla notes |
| Coumarin | Adds a hay-like, almond sweetness |
| δ-Hexadecalactone | Imparts a rich, creamy, coconut-like body |
| Sandalwood accord | Provides a creamy, woody base |
| Musk (e.g., Galaxolide) | Enhances diffusion and longevity |
Experimental Protocols
The following protocols provide detailed methodologies for incorporating and evaluating δ-hexadecalactone in flavor and fragrance formulations.
This protocol describes the creation of an oil-in-water emulsion for incorporating δ-hexadecalactone and other oil-soluble flavor components into a water-based food product.
Materials:
-
δ-Hexadecalactone
-
Vanillin
-
Ethyl Maltol
-
Carrier oil (e.g., medium-chain triglycerides)
-
Emulsifier (e.g., gum acacia, modified food starch)
-
Distilled water
-
High-shear mixer
-
Homogenizer
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine the desired amounts of δ-hexadecalactone, vanillin, and ethyl maltol with the carrier oil.
-
Gently heat the mixture to no more than 40°C while stirring until all solid components are fully dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the emulsifier in distilled water according to the manufacturer's instructions. This may require heating or high-shear mixing.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed.
-
Once all the oil phase has been added, increase the mixer speed and continue to mix for 10-15 minutes to create a crude emulsion.
-
-
Homogenization:
-
Pass the crude emulsion through a high-pressure homogenizer. The specific pressure and number of passes will depend on the desired particle size and stability of the emulsion. A typical starting point is 250/50 bar for 3 passes.[10]
-
-
Quality Control:
-
Allow the emulsion to de-gas.
-
Measure the particle size distribution to ensure it meets specifications (typically <1 µm for a stable emulsion).
-
Store the final flavor emulsion in an airtight container in a cool, dark place.
-
This protocol outlines a Quantitative Descriptive Analysis (QDA) to profile the sensory characteristics of a dairy product (e.g., yogurt) with and without the addition of δ-hexadecalactone.
1. Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
-
Conduct training sessions to familiarize panelists with the sensory attributes of creamy and buttery flavors. Provide reference standards for each attribute (e.g., fresh cream, melted butter, diacetyl solution).
-
Develop a consensus vocabulary for the sensory attributes to be evaluated.
2. Sample Preparation:
-
Prepare two batches of the dairy product: a control batch and a test batch containing a predetermined concentration of δ-hexadecalactone (e.g., 1000 ppm in cream).
-
Portion the samples into identical, opaque containers labeled with random three-digit codes.
-
Temper the samples to a consistent serving temperature (e.g., 10°C).
3. Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting and environmental conditions.
-
Provide panelists with unsalted crackers and room temperature water for palate cleansing between samples.
-
Present the samples in a randomized and balanced order.
-
Instruct panelists to evaluate the aroma first, followed by the flavor and mouthfeel.
4. Sensory Scorecard:
-
Use a structured scorecard with a 15-cm line scale for each attribute. The scale should be anchored with "low intensity" on the left and "high intensity" on the right.
Example Sensory Attributes and Definitions for a Creamy Flavor Profile:
| Attribute | Definition |
| Aroma | |
| Sweet Aromatic | Aroma associated with vanilla and sweet spices. |
| Cooked Milk | Aroma of heated or pasteurized milk. |
| Buttery | Aroma associated with fresh butter (e.g., diacetyl). |
| Fatty/Waxy | Aroma associated with fats and oils. |
| Flavor | |
| Sweet | Fundamental taste on the tongue. |
| Sour | Fundamental taste on the tongue. |
| Creamy | Flavor reminiscent of fresh cream. |
| Buttery | Flavor reminiscent of butter. |
| Mouthfeel | |
| Thickness | Perceived viscosity of the product in the mouth. |
| Smoothness | Lack of particulate matter on the tongue and palate. |
| Fatty Mouthcoating | A lingering, oily film in the mouth. |
5. Data Analysis:
-
Measure the distance from the left anchor to the panelist's mark on each line scale.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the control and test samples for each attribute.
-
Visualize the results using a spider web plot to compare the sensory profiles.
Signaling Pathways and Perception
The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation), as well as chemesthetic sensations. While the specific olfactory receptor for δ-hexadecalactone has not yet been definitively identified (a common challenge in olfactory science known as "deorphanization"), the general mechanism of odor perception is well-understood.[11][12]
Olfactory Perception: Odorant molecules like δ-hexadecalactone are detected by Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.[13] The binding of an odorant to its specific receptor(s) initiates a signal transduction cascade.
Chemesthetic Perception: Recent research has shown that some lactones can also interact with sensory ion channels, such as TRPV1 (the capsaicin "heat" receptor) and TRPA1.[1][14] While δ-hexadecalactone itself was not specifically tested in these studies, other δ-lactones were found to act as agonists or antagonists of these receptors, suggesting that lactones may play a role in modulating sensations like pungency and temperature in the oral cavity.[1]
Visualizations
References
- 1. Gourmand Perfumery: Most Popular Fragrance Agents - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. basu.org.in [basu.org.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta-juniper lactone, 7370-44-7 [thegoodscentscompany.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Gourmand Fragrances - Olfactory Desserts Minus Calories [alphaaromatics.com]
- 10. US20100323066A1 - Process for Solubilization of Flavor Oils - Google Patents [patents.google.com]
- 11. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. scentjourner.com [scentjourner.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral δ-Lactones
Audience: Researchers, scientists, and drug development professionals.
Chiral δ-lactones are pivotal structural motifs found in a plethora of natural products and pharmacologically active molecules. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry. This document outlines various contemporary and efficient protocols for the asymmetric synthesis of these valuable compounds, providing detailed experimental procedures, comparative data, and visual workflows to aid in their practical application.
Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction (DVAR)
This method provides a step-economical route to chiral α,β-unsaturated δ-lactones from β,γ-unsaturated esters and various aldehydes. The reaction demonstrates high enantioselectivity and tolerates a wide range of functional groups. For aromatic aldehydes, a one-pot process involving DVAR, double bond isomerization, and intramolecular transesterification is employed.[1]
Data Presentation
| Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| 4-MeC₆H₄CHO | 85 | 96 | [1] |
| 4-MeOC₆H₄CHO | 82 | 97 | [1] |
| 4-ClC₆H₄CHO | 88 | 95 | [1] |
| 2-NaphthylCHO | 86 | 96 | [1] |
| (E)-Cinnamaldehyde | 75 | 94 | [1] |
| Cyclohexanecarboxaldehyde | 60 | 95 | [1] |
Experimental Protocol: Synthesis of α,β-Unsaturated δ-Lactone from 4-Methylbenzaldehyde
Materials:
-
Cu(OAc)₂ (1.0 mol%)
-
Josiphos SL-J002-1 (1.2 mol%)
-
LiOt-Bu (1.2 equiv.)
-
β,γ-unsaturated ester (e.g., ethyl but-3-enoate) (1.0 equiv.)
-
4-Methylbenzaldehyde (1.2 equiv.)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv.)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (1.0 mol%) and the Josiphos ligand (1.2 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add LiOt-Bu (1.2 equiv.) and the β,γ-unsaturated ester (1.0 equiv.) and stir for another 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add the 4-methylbenzaldehyde (1.2 equiv.).
-
Stir the reaction until completion, as monitored by TLC.
-
Upon completion, add DBU (1.5 equiv.) to the reaction mixture to facilitate isomerization and subsequent intramolecular transesterification.
-
Continue stirring at room temperature until the lactonization is complete.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α,β-unsaturated δ-lactone.
Workflow Diagram
Caption: Workflow for the Cu(I)-catalyzed synthesis of chiral δ-lactones.
Biocatalytic Asymmetric Reduction
This "green" approach utilizes an engineered carbonyl reductase from Serratia marcescens (SmCRM5) for the stereoselective synthesis of chiral δ-lactones from their corresponding 5-oxoacids. The method is characterized by high yields, exceptional enantioselectivities, and a high space-time yield, presenting a sustainable alternative to traditional metal catalysis.[2]
Data Presentation
| Substrate | Product | Yield (%) | ee (%) | STY (g L⁻¹ d⁻¹) | Reference |
| 5-Oxodecanoic acid | (R)-δ-Decalactone | >99 | 99 | 301 | [2] |
| 5-Oxododecanoic acid | (R)-δ-Dodecalactone | 98 | 99 | - | [2] |
| 5-Oxo-5-phenylpentanoic acid | (R)-5-Phenyl-δ-valerolactone | 97 | 99 | - | [2] |
Experimental Protocol: Synthesis of (R)-δ-Decalactone
Materials:
-
Engineered Carbonyl Reductase (SmCRM5)
-
5-Oxodecanoic acid
-
Glucose dehydrogenase (GDH)
-
NADP⁺
-
Glucose
-
Potassium phosphate buffer (pH 6.5)
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM NADP⁺, 1.2 M glucose, 20 g/L 5-oxodecanoic acid, 2 g/L SmCRM5 lyophilizate, and 2 g/L GDH lyophilizate.
-
Incubate the reaction mixture at 35 °C with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion (typically within 24 hours), acidify the mixture to pH 2 with HCl.
-
Extract the product, (R)-δ-decalactone, with an equal volume of ethyl acetate.
-
Repeat the extraction process three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting (R)-δ-decalactone is often of high purity, but can be further purified by chromatography if necessary.
Logical Relationship Diagram
Caption: Biocatalytic cycle for the synthesis of chiral δ-lactones.
Multi-step Synthesis via Cyclopropane Ring-Opening
This versatile methodology allows for the synthesis of chiral δ-lactones with multiple contiguous stereocenters. The key steps involve an Evans' aldol reaction, a hydroxyl-directed cyclopropanation, and a mercury(II)-mediated ring-opening of the resulting cyclopropane ester.[3][4]
Data Presentation
| Aldehyde | Diastereomeric Ratio (Aldol) | Yield (Lactone, %) | Reference |
| Isobutyraldehyde | >99:1 | 75 (over 3 steps) | [5] |
| Propionaldehyde | 97:3 | - | [6] |
| Benzaldehyde | >99:1 | - | [6] |
Experimental Protocol: Representative Synthesis
Step 1: Evans' Aldol Reaction
-
Dissolve the chiral N-acyloxazolidinone in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add dibutylboron triflate dropwise, followed by triethylamine.
-
Stir for 30 minutes, then cool the mixture to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde) and stir for several hours.
-
Work up the reaction by adding a phosphate buffer and hydrogen peroxide, followed by extraction, to yield the aldol adduct.
Step 2: Hydroxyl-Directed Cyclopropanation
-
Protect the hydroxyl group of the aldol adduct (e.g., as a TBS ether).
-
Reduce the oxazolidinone auxiliary with a suitable reducing agent (e.g., LiBH₄) to afford the corresponding primary alcohol.
-
Perform a Simmons-Smith cyclopropanation on the allylic alcohol moiety to install the cyclopropane ring.
Step 3: Methanolysis and Ring-Opening
-
Cleave the auxiliary and form the methyl ester via methanolysis.
-
Subject the cyclopropane ester to Hg(OTFA)₂ in THF/H₂O.
-
Follow with a reductive demercuration step (e.g., using NaBH₄) to yield the final chiral δ-lactone.[5]
Experimental Workflow Diagram
Caption: Multi-step synthesis of complex chiral δ-lactones.
These protocols represent a selection of powerful methods for the asymmetric synthesis of chiral δ-lactones. The choice of method will depend on the desired substitution pattern, scalability, and the availability of starting materials and reagents. The provided data and detailed procedures should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
- 1. Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction [organic-chemistry.org]
- 2. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Biocatalysis of δ-Hexadecalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Hexadecalactone is a valuable long-chain lactone with applications in the flavor, fragrance, and pharmaceutical industries, prized for its creamy, fatty, and waxy organoleptic properties. Traditional chemical synthesis of such lactones often involves harsh reaction conditions and can lack stereospecificity. Whole-cell biocatalysis presents a green and sustainable alternative, leveraging the metabolic machinery of microorganisms to produce these complex molecules from renewable feedstocks.
This document provides a detailed overview of the principles and a generalized protocol for the production of δ-hexadecalactone using whole-cell biocatalysis. While specific literature detailing the microbial production of δ-hexadecalactone is limited, this guide is based on established protocols for the biosynthesis of structurally similar δ-lactones, such as δ-decalactone, in the oleaginous yeast Yarrowia lipolytica. This yeast is a well-established host for the biotransformation of fatty acids into valuable compounds.[1][2][3]
Principle of Biotransformation
The biosynthesis of δ-hexadecalactone in a whole-cell biocatalyst like Yarrowia lipolytica typically starts from a C16 fatty acid precursor, such as palmitoleic acid. The overall process involves a multi-step intracellular enzymatic cascade:
-
Fatty Acid Uptake: The C16 fatty acid is transported into the yeast cell.
-
Hydroxylation: A key step where a hydroxyl group is introduced at the δ-position (the 5th carbon) of the fatty acid. This is often catalyzed by a cytochrome P450 monooxygenase or a hydratase.
-
β-Oxidation: The hydroxylated fatty acid undergoes several cycles of the β-oxidation pathway, which shortens the carbon chain from the carboxyl end. In the case of δ-hexadecalactone, this pathway would need to be engineered to stop at the desired chain length.
-
Lactonization: The resulting δ-hydroxy C16-fatty acid undergoes spontaneous or enzyme-catalyzed intramolecular esterification to form the stable six-membered ring of δ-hexadecalactone.
Metabolic Pathway and Engineering Strategies
The core of producing δ-hexadecalactone lies in the efficient conversion of a C16 fatty acid precursor. The metabolic pathway, primarily involving fatty acid metabolism, can be engineered to enhance product yield.
Caption: Proposed biosynthetic pathway for δ-hexadecalactone in Yarrowia lipolytica.
Potential Metabolic Engineering Targets:
-
Overexpression of Hydroxylases: Increasing the expression of cytochrome P450s or hydratases specific for C16 fatty acids can enhance the formation of the δ-hydroxy precursor.
-
Deletion of β-Oxidation Genes: Knocking out key genes in the β-oxidation pathway (e.g., acyl-CoA oxidases) can prevent the degradation of the fatty acid precursor and the δ-hydroxy intermediate, channeling more substrate towards lactone formation.
-
Enhancing Precursor Supply: Engineering the host to produce higher levels of C16 fatty acids can increase the substrate pool for biotransformation.
-
Improving Cofactor Regeneration: Ensuring an adequate supply of cofactors like NADPH, which is required by cytochrome P450 monooxygenases, can boost enzyme activity.
Experimental Protocols
The following protocols are adapted from established methods for the production of other long-chain lactones in Yarrowia lipolytica and should be optimized for δ-hexadecalactone production.
Protocol 1: Cultivation of Yarrowia lipolytica for Whole-Cell Biocatalysis
This protocol describes the cultivation of the yeast to generate biomass for the biotransformation.
Materials:
-
Engineered Yarrowia lipolytica strain
-
YPD medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose
-
Minimal medium (for biotransformation): 0.67% (w/v) Yeast Nitrogen Base without amino acids, 2% (w/v) glucose (or other carbon source), appropriate supplements for auxotrophic strains.
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the Y. lipolytica strain into 10 mL of YPD medium in a 50 mL culture tube. Incubate at 28-30°C with shaking at 200-250 rpm for 16-24 hours.
-
Seed Culture: Transfer the inoculum to 100 mL of YPD medium in a 500 mL baffled flask to an initial OD600 of 0.1. Incubate at 28-30°C with shaking at 200-250 rpm until the culture reaches the late exponential phase (OD600 of 10-15).
-
Biomass Production: For larger-scale biotransformation, inoculate a fermenter containing the desired volume of minimal medium with the seed culture to an initial OD600 of 0.5.
-
Cell Harvest: Once the desired cell density is reached, harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0) to remove residual medium components. The washed cells are now ready for use as a whole-cell biocatalyst.
Protocol 2: Whole-Cell Biotransformation for δ-Hexadecalactone Production
This protocol outlines the bioconversion of a C16 fatty acid precursor to δ-hexadecalactone.
Materials:
-
Washed Yarrowia lipolytica cells
-
Biotransformation buffer: 50 mM phosphate buffer (pH 7.0)
-
C16 fatty acid precursor (e.g., palmitoleic acid)
-
Surfactant (e.g., Tween 80)
-
Shaking incubator or bioreactor
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Resuspend the washed yeast cells in the biotransformation buffer to a final concentration of 20-50 g/L (wet cell weight).
-
Substrate Addition: Prepare a stock solution of the C16 fatty acid precursor in ethanol or another suitable solvent. Add the precursor to the cell suspension to the desired final concentration (e.g., 1-10 g/L). To improve substrate availability, a surfactant like Tween 80 can be added to a final concentration of 0.1% (v/v).
-
Biotransformation: Incubate the reaction mixture at 28-30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration. The reaction time can vary from 24 to 72 hours.
-
Sampling: Periodically take samples to monitor substrate consumption and product formation using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Product Extraction: After the reaction is complete, centrifuge the mixture to separate the cells. The supernatant containing the product is then extracted with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Analysis and Quantification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then analyzed and quantified by GC or GC-MS.
References
Application Notes and Protocols for the Kinetic Resolution of δ-Lactones Using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral δ-lactones are valuable building blocks in the synthesis of a wide range of natural products and biologically active compounds. The kinetic resolution of racemic δ-lactones using immobilized lipases offers an efficient and environmentally benign method to obtain these enantiomerically enriched compounds. Lipases, particularly Candida antarctica lipase B (CAL-B), exhibit high enantioselectivity in the hydrolysis or transesterification of lactones, making them ideal biocatalysts for this purpose. Immobilization of the lipase enhances its stability, reusability, and ease of separation from the reaction mixture, which are critical advantages for both laboratory-scale synthesis and industrial applications.[1][2][3]
This document provides detailed application notes and protocols for the kinetic resolution of δ-lactones using immobilized lipase, with a focus on experimental methodologies, data presentation, and process visualization.
Principle of Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an immobilized lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. In the context of δ-lactones, this is typically achieved through enantioselective hydrolysis or alcoholysis (transesterification).
For example, in a hydrolysis reaction, the lipase will selectively hydrolyze one enantiomer of the δ-lactone to the corresponding δ-hydroxy acid, leaving the other enantiomer of the lactone unreacted and thus enantiomerically enriched.
Data Presentation: Performance of Immobilized Lipase in Kinetic Resolution
The efficiency of a kinetic resolution is primarily evaluated by the enantiomeric excess (e.e.) of the substrate and/or product and the conversion (c). The enantioselectivity is often expressed as the enantiomeric ratio (E). The following tables summarize the performance of immobilized lipases in the kinetic resolution of δ-lactone precursors and related compounds.
Table 1: Kinetic Resolution of δ-Hydroxy Esters to Yield Chiral δ-Lactones
| Substrate | Lipase | Acyl Donor/Solvent | Time (h) | Temp (°C) | Conversion (c) % | Substrate e.e. (%) | Product e.e. (%) | E-value |
| Racemic δ-hydroxy ester | Immobilized Candida antarctica lipase B | Iso-propenyl acetate / Toluene | 48 | 70 | ~50 | >99 | >99 | >200 |
| Racemic δ-hydroxy ester | Candida antarctica lipase B (CAL-B) | Vinyl acetate / Diisopropyl ether | 24 | 45 | 45 | 92 | >99 | 360 |
Table 2: Lipase-Catalyzed Hydrolysis of δ-Lactones
| Substrate | Lipase | pH | Temp (°C) | Time (h) | Conversion (c) % | Substrate e.e. (%) | E-value |
| δ-Octalactone | Pseudomonas sp. | 8 | 12.5 | 24 | ~50 | 80 | ~20 |
| δ-Nonalactone | Pseudomonas sp. | 8 | 12.5 | 15 | ~50 | 90 | ~40 |
| δ-Decalactone | Pseudomonas sp. | 8 | 12.5 | 12 | ~50 | 95 | ~60 |
| δ-Undecalactone | Pseudomonas sp. | 8 | 12.5 | 10 | ~50 | >99 | >100 |
| δ-Dodecalactone | Pseudomonas sp. | 8 | 12.5 | 10 | ~50 | >99 | >100 |
Data is compiled from publicly available literature.[4][5][6] Results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Immobilization of Candida antarctica Lipase B (CAL-B) on a Hydrophobic Support
This protocol describes a general method for the immobilization of CAL-B by hydrophobic adsorption, a common technique for enhancing lipase stability and activity.[7][8] Commercially available immobilized CAL-B, such as Novozym® 435, is a convenient alternative.[9]
Materials:
-
Candida antarctica lipase B (CAL-B) solution
-
Hydrophobic support (e.g., octyl-agarose, macroporous acrylic resin)
-
Phosphate buffer (e.g., 5 mM, pH 7.0)
-
Distilled water
-
Büchner funnel and vacuum flask
-
Shaker or rotator
Procedure:
-
Prepare a solution of CAL-B in phosphate buffer. The concentration will depend on the specific activity of the lipase preparation.
-
Wash the hydrophobic support with distilled water to remove any preservatives or impurities.
-
Add the CAL-B solution to the washed support in a suitable vessel. A typical loading is 2 mg of lipase per gram of wet support.[8]
-
Gently agitate the mixture on a shaker or rotator at room temperature for a specified time (e.g., 1-24 hours) to allow for the adsorption of the lipase onto the support.
-
Monitor the immobilization process by measuring the residual enzyme activity in the supernatant using a standard assay, such as the hydrolysis of p-nitrophenyl butyrate (pNPB).[8]
-
Once the immobilization is complete (i.e., when the activity in the supernatant no longer decreases), separate the immobilized enzyme from the supernatant by vacuum filtration.
-
Wash the immobilized lipase thoroughly with phosphate buffer and then with distilled water to remove any non-adsorbed enzyme.
-
Dry the immobilized lipase, for example, by vacuum drying, before use.
Protocol 2: Kinetic Resolution of a Racemic δ-Lactone via Hydrolysis
This protocol provides a general procedure for the kinetic resolution of a racemic δ-lactone using an immobilized lipase.
Materials:
-
Racemic δ-lactone
-
Immobilized lipase (e.g., Novozym® 435 or in-house prepared)
-
Phosphate buffer (e.g., 0.1 M, pH 7-8)
-
Organic solvent (e.g., toluene, hexane, or diisopropyl ether)
-
Shaking incubator or magnetic stirrer with temperature control
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Chiral GC or HPLC system for analysis
Procedure:
-
To a solution of the racemic δ-lactone (e.g., 100 mg) in a suitable buffer or a biphasic system with an organic solvent, add the immobilized lipase (e.g., 20-50 mg).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-45 °C) with vigorous shaking or stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and the conversion.
-
When the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized lipase. The lipase can be washed and reused.
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
To separate the unreacted lactone from the hydroxy acid product, wash the organic extract with a saturated sodium bicarbonate solution. The hydroxy acid will move to the aqueous phase as its sodium salt.
-
Isolate the unreacted δ-lactone from the organic phase by washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Acidify the aqueous phase with a suitable acid (e.g., 1 M HCl) and extract the δ-hydroxy acid with an organic solvent. Dry the organic phase and concentrate to obtain the product.
-
Determine the enantiomeric excess of the recovered δ-lactone and the δ-hydroxy acid product by chiral GC or HPLC analysis.
Protocol 3: Analytical Procedure for a Chiral GC Analysis of δ-Lactones
This protocol outlines a general method for determining the enantiomeric excess of δ-lactones.
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Rt-βDEXcst or similar cyclodextrin-based column)[10]
-
Helium or hydrogen as carrier gas
-
Sample of the resolved δ-lactone dissolved in a suitable solvent (e.g., hexane or dichloromethane)
Procedure:
-
GC Conditions (Example):
-
Column: Rt-βDEXcst (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 200 °C at 2 °C/min, and hold for 5 min.
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
-
Inject the sample of the resolved δ-lactone onto the GC system.
-
Record the chromatogram. The two enantiomers should be separated into two distinct peaks.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Workflow for the kinetic resolution of δ-lactones.
Logical Relationship in Lipase-Catalyzed Hydrolysis
Caption: Enantioselective hydrolysis of a racemic δ-lactone.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-catalysed resolution of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of Candida antarctica Lipase B (CALB) Immobilized on Octyl Agarose by Treatment with Polyethyleneimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of δ-Lactones
Welcome to the technical support center for δ-lactone synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation and help improve reaction yields.
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing δ-lactones?
The most prevalent methods for δ-lactone synthesis are:
-
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a cyclic ketone (e.g., cyclopentanone derivatives) using a peroxy acid or peroxide to form the corresponding lactone.[1][2][3]
-
Intramolecular Esterification (Lactonization): This involves the cyclization of a hydroxy acid, typically a 5-hydroxy carboxylic acid, to form the δ-lactone.[4][5][6] This can be promoted by acid catalysis or by using specific coupling agents like those in the Yamaguchi or Shiina esterification methods.[7][8][9][10][11]
-
Ring-Closing Metathesis (RCM): This method utilizes an olefin metathesis catalyst, such as a Grubbs catalyst, to cyclize a diene-containing ester precursor into an unsaturated δ-lactone.[12]
2. My δ-lactone yield is consistently low. What are the general factors I should investigate?
Low yields in δ-lactone synthesis can stem from several factors common to many organic reactions:
-
Incomplete Reactions: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: Competing reactions can consume starting materials or the desired product. The nature of these side reactions is specific to the synthetic method used.
-
Product Degradation: δ-lactones can be susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification.[13][14]
-
Purification Losses: Significant amounts of product can be lost during extraction, and chromatography steps.
-
Reagent Quality: The purity and activity of reagents, especially catalysts and oxidants, are crucial. Ensure they are fresh and handled under appropriate conditions.
3. How do I choose the best synthetic method for my target δ-lactone?
The choice of method depends on the desired structure of the δ-lactone and the available starting materials.
-
Baeyer-Villiger Oxidation is ideal when the corresponding cyclic ketone is readily available. It is a powerful method for creating simple and substituted δ-lactones.
-
Intramolecular Esterification is suitable when the corresponding 5-hydroxy carboxylic acid is accessible. This method is versatile and can be adapted for complex molecules.
-
Ring-Closing Metathesis is the method of choice for synthesizing unsaturated δ-lactones and macrocyclic structures.
Below is a decision-making workflow to help select an appropriate synthetic strategy.
Troubleshooting Guides
Method 1: Baeyer-Villiger Oxidation
Q1: I am observing low conversion of my cyclic ketone to the δ-lactone. How can I improve this?
Possible Causes & Solutions:
-
Insufficient Oxidant: Ensure at least a stoichiometric amount of the peroxy acid (e.g., m-CPBA) is used. An excess (1.1-1.5 equivalents) is often beneficial.
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy. Monitor the reaction for decomposition at higher temperatures.
-
Poor Oxidant Activity: Peroxy acids can degrade over time. Use a fresh batch of the oxidant or titrate it to determine its active oxygen content.
-
Inappropriate Solvent: Dichloromethane (DCM) and chloroform are common solvents. Ensure the solvent is dry and compatible with the reaction conditions.
Q2: The regioselectivity of my Baeyer-Villiger oxidation is poor, leading to a mixture of lactone isomers. How can I control this?
The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the substituents on the carbons adjacent to the carbonyl group. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3]
Troubleshooting Steps:
-
Substrate Structure: If possible, modify the substrate to enhance the migratory aptitude of the desired carbon. For instance, introducing a more substituted carbon at the desired migration position.
-
Catalyst Choice: For reactions using hydrogen peroxide, the choice of Lewis or Brønsted acid catalyst can influence regioselectivity.[15]
-
Enzymatic Oxidation: Baeyer-Villiger monooxygenases (BVMOs) can exhibit excellent regioselectivity, often complementary to chemical methods.[2]
Quantitative Data on Baeyer-Villiger Oxidation:
| Starting Ketone | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | m-CPBA (85%) | TFA | DCM | Room Temp | 12 | High (not specified) | [16] |
| 3-Phenylcyclohexanone | m-CPBA (0.5 equiv) | L-Proline derivative/Sc(OTf)₃ | EtOAc | 30 | - | Moderate | [17] |
| Cyclopentanone | H₂O₂ (30%) | [ProH]CF₃SO₃ | - | 60 | 6 | 73 (selectivity) | [15] |
| Substituted Ketone | m-CPBA (2.0 equiv) | - | DCM | 45 | 48 | High (not specified) | [16] |
Method 2: Intramolecular Esterification (Lactonization)
Q1: I am getting a low yield of my δ-lactone from a 5-hydroxy carboxylic acid. What are the common pitfalls?
Possible Causes & Solutions:
-
Equilibrium Position: Lactonization is often a reversible reaction.[6] To drive the reaction towards the product, it is essential to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Intermolecular Polymerization: At high concentrations, intermolecular esterification can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction under high dilution conditions can favor the formation of the cyclic product.
-
Inefficient Catalyst: For acid-catalyzed lactonization, ensure a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used at an appropriate concentration.
-
Steric Hindrance: Bulky substituents on the hydroxy acid can hinder cyclization. In such cases, more powerful lactonization methods like Yamaguchi or Shiina esterification may be required.
Q2: Acid-catalyzed lactonization is not working for my complex substrate. What are the alternatives?
For substrates that are sensitive to strong acids or are sterically hindered, macrolactonization methods are superior.
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and DMAP to form a mixed anhydride that readily cyclizes under mild conditions.[8][9][10][11] It is particularly effective for the synthesis of macrocycles and other complex lactones.
-
Shiina Macrolactonization: This method employs aromatic carboxylic acid anhydrides (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA) as dehydrating agents, often in the presence of a nucleophilic catalyst like DMAP or a Lewis acid.[7]
Experimental Protocols:
General Protocol for Acid-Catalyzed Lactonization of 5-Hydroxypentanoic Acid:
-
Dissolve 5-hydroxypentanoic acid in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Method 3: Ring-Closing Metathesis (RCM)
Q1: My RCM reaction is giving a low yield of the desired unsaturated δ-lactone. How can I optimize it?
Possible Causes & Solutions:
-
Catalyst Activity: Ensure the Grubbs catalyst is active. These catalysts can be sensitive to air and moisture. Handle them under an inert atmosphere.
-
Catalyst Loading: The optimal catalyst loading can vary. While higher loading can increase the reaction rate, it can also lead to more byproducts. Typical loadings range from 1-10 mol%. For some substrates, loadings as low as 50-250 ppm can be effective.[18][19]
-
Solvent Choice: Dichloromethane (DCM) and toluene are common solvents for RCM. The choice of solvent can impact catalyst activity and stability.
-
Concentration: RCM is an intramolecular reaction, and high concentrations can favor intermolecular side reactions, leading to dimers and oligomers. Running the reaction at high dilution (e.g., 0.005-0.05 M) is often crucial for good yields.
-
Ethylene Removal: The removal of the ethylene byproduct drives the equilibrium towards the cyclic product. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture or by performing the reaction under a vacuum.
Q2: I am observing the formation of side products in my RCM reaction. What are they and how can I avoid them?
A common side reaction is the formation of acyclic dimers or oligomers. As mentioned, this can be minimized by using high dilution. Another potential issue is the isomerization of the double bond in the product, which can be promoted by the ruthenium catalyst. The addition of isomerization suppressants like 1,4-benzoquinone or phenol can mitigate this problem.[20]
Quantitative Data on RCM for δ-Lactone Synthesis:
| Substrate | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acrylate ester of homoallylic alcohol | Grubbs' Catalyst (10) | CH₂Cl₂ | 0.007 | 40 | 10 | 88 | [12] |
| Diethyl diallylmalonate | Unsaturated NHC-Ru catalyst (0.005-0.025) | Toluene | Dilute | - | Minutes | >95 (conversion) | [18][19] |
Purification and Workup
Q: I am having difficulty purifying my δ-lactone. What are the best practices?
δ-Lactones can be sensitive to both acidic and basic conditions, which can lead to hydrolysis and ring-opening.
Troubleshooting Purification:
-
Aqueous Workup: When performing an aqueous workup, use neutral or mildly acidic/basic solutions (e.g., saturated ammonium chloride, saturated sodium bicarbonate) and minimize contact time. Ensure the workup is performed at a low temperature to reduce the rate of hydrolysis.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. If your lactone is sensitive to the acidity of silica, you can use deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to the eluent) or switch to a more neutral stationary phase like alumina.
-
Solvent System: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used. The optimal solvent system should be determined by TLC.
-
Co-elution: If impurities are co-eluting with your product, try a different solvent system or consider preparative HPLC for difficult separations.
-
-
Distillation: For volatile δ-lactones, vacuum distillation can be an effective purification method.
Below is a general workflow for troubleshooting δ-lactone purification.
References
- 1. Baeyer-Villiger Oxidation Reaction [merckmillipore.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. nagwa.com [nagwa.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yamaguchi reagent – Reagent of the month June - Santiago lab [santiago-lab.com]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 12. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification and characterization of a novel lactonohydrolase, catalyzing the hydrolysis of aldonate lactones and aromatic lactones, from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for Microbial Lactone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of microbial lactone production.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial routes for lactone production?
A1: Microbial lactone production primarily follows two routes: de novo biosynthesis and biotransformation.[1][2][3]
-
De novo biosynthesis: In this process, the microorganism synthesizes lactones from simple carbon sources like sugars or other non-lipid substrates.[1][2] This method is desirable for its sustainability but is less common as few microbes possess the complete natural pathway.[1][2]
-
Biotransformation: This more common and established method involves converting a precursor molecule, typically a hydroxy fatty acid, into a specific lactone.[1][4] The microorganism performs one or more enzymatic steps to modify the precursor. While efficient, this approach is dependent on the availability and cost of the specific precursor.[1][4]
Q2: Which microorganisms are most commonly used for lactone production?
A2: A variety of yeasts and fungi are employed for lactone production. The yeast Yarrowia lipolytica is one of the most extensively studied and utilized organisms, particularly for the production of γ-decalactone through the biotransformation of hydroxy fatty acids.[1][2] Other notable microorganisms include species from Sporidiobolus, Rhodotorula, and the filamentous fungus Ashbya gossypii.[1][5][6]
Q3: What is a precursor feeding strategy and why is it important?
A3: A precursor feeding strategy involves adding a specific chemical compound (a precursor) to the fermentation medium for the microorganism to convert into the desired product.[7][8][9] This is central to biotransformation processes for lactone production, where hydroxy fatty acids are supplied as precursors.[1] Optimizing the feeding strategy, including the timing and concentration of the precursor, is critical to maximize yield and avoid potential issues like substrate toxicity.[10]
Q4: How does oxygen availability impact lactone production?
A4: Oxygen availability is a critical parameter. The β-oxidation pathway, which is essential for shortening the fatty acid chains to form lactone precursors, is an aerobic process.[1] Therefore, maintaining adequate dissolved oxygen levels is crucial for efficient biotransformation. Studies have shown that increased oxygen transfer rates can significantly enhance the production of lactones like γ-decalactone by Yarrowia lipolytica.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during microbial lactone fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Lactone Yield | Suboptimal Fermentation Conditions: Temperature, pH, or aeration may not be ideal for the specific microbial strain.[11][12] | Systematically optimize each parameter. Review literature for the optimal range for your microorganism. For example, many yeast fermentations perform best between 25°C and 30°C.[11] |
| Incorrect Precursor Concentration: The precursor concentration may be too low for efficient conversion or too high, causing substrate inhibition.[10] | Perform a dose-response experiment to determine the optimal precursor concentration. Consider implementing a fed-batch strategy to maintain a low, non-toxic concentration of the precursor.[10][13] | |
| Nutrient Limitation: The medium may lack essential nutrients (carbon, nitrogen, vitamins, minerals) required for microbial growth and metabolism.[11][14] | Optimize the fermentation medium by testing different carbon and nitrogen sources and concentrations.[14][15] Statistical methods like Response Surface Methodology (RSM) can be effective.[15][16] | |
| Product Inhibition | Lactone Toxicity: The produced lactone accumulates to a concentration that is toxic to the microorganism, inhibiting further production.[10] | Implement in situ product removal techniques. This can involve using adsorbent resins or a water-immiscible organic solvent to continuously extract the lactone from the fermentation broth.[5][10] |
| Microbial Contamination | Inadequate Sterilization: Contaminating microorganisms (e.g., bacteria, wild yeasts) are present in the medium, equipment, or air supply.[17][18] | Ensure all media and equipment are properly sterilized. Use sterile techniques for all manipulations. Implement a routine cleaning-in-place (CIP) protocol.[18] |
| Competition for Nutrients: Contaminants compete with the production strain for essential nutrients, reducing the yield of the desired lactone.[17][18][19] | Monitor cultures microscopically for the presence of contaminating organisms. If contamination is recurrent, review and improve sanitation and sterilization procedures. Consider using selective media or adding antimicrobial agents that do not harm the production strain.[17][20] | |
| Foaming in the Bioreactor | Medium Composition: High concentrations of proteins (e.g., from yeast extract) or other surface-active compounds in the medium can cause excessive foaming. | Add a sterile antifoaming agent to the bioreactor as needed. Optimize the medium composition to reduce the concentration of foam-inducing components if possible. |
| Precursor Solubility Issues | Poor Aqueous Solubility: Many precursors, such as long-chain hydroxy fatty acids, have low solubility in aqueous fermentation media, limiting their availability to the cells. | Add surfactants or emulsifying agents to the medium to increase the solubility and dispersion of the precursor.[21] The degree of emulsification can significantly impact the final product concentration.[21] |
Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for γ-Decalactone Production
| Microorganism | Precursor | Temperature (°C) | pH | Key Findings | Lactone Titer (g/L) | Reference |
| Yarrowia lipolytica | Castor Oil | 27-30 | 5.5 - 6.5 | Increased oxygen transfer rates enhance production. | 5 - 12.5 | [1] |
| Yarrowia lipolytica KKP379 | Castor Oil (10-100 g/L) | Not Specified | Not Specified | Medium emulsification increased yield significantly. | 1.86 - 5.25 | [21] |
| Rhodotorula aurantiaca | Not Specified | 25 | Not Specified | A mesophilic strain used for γ-decalactone production. | Not Specified | [6] |
Table 2: Common Microbial Contaminants and Control Strategies
| Contaminant Type | Examples | Primary Impact | Control Strategy |
| Lactic Acid Bacteria (LAB) | Lactobacillus sp., Pediococcus sp. | Compete for nutrients; produce lactic and acetic acid, which can inhibit the production strain.[17][19] | Proper sanitation; use of antibiotics (e.g., virginiamycin, penicillin); acid washing of yeast cells.[17][20] |
| Wild Yeasts | Dekkera, Schizosaccharomyces, Candida | Compete for sugars and nutrients, reducing ethanol and potentially other product yields.[20] | Strict aseptic techniques; use of selective antimicrobial agents like sulfur dioxide (in winemaking).[20] |
| Aerobic Bacteria | Acetobacter sp., Gluconobacter sp. | Can cause issues in aerobic stages like propagation; produce acetic acid.[17] | Maintain anaerobic conditions where required; proper sanitation of all equipment.[17] |
Experimental Protocols
Protocol 1: General Seed Culture Preparation
-
Objective: To prepare a healthy and active inoculum for the main fermentation.
-
Materials:
-
Production microorganism strain (e.g., Yarrowia lipolytica)
-
Sterile seed culture medium (e.g., YPD Broth: 1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile culture flask (typically 1/5th of the volume of the medium)
-
Incubator shaker
-
-
Procedure:
-
Aseptically transfer a single colony or a cryopreserved aliquot of the microorganism into the sterile seed culture medium.
-
Incubate the flask in a shaker at the optimal temperature (e.g., 28-30°C) and agitation speed (e.g., 200-250 rpm) for the specific strain.
-
Allow the culture to grow for 24-48 hours, or until it reaches the mid-to-late exponential growth phase.
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Aseptically transfer the required volume of this seed culture to the main production fermenter (typically a 5-10% v/v inoculum).
-
Protocol 2: Fed-Batch Fermentation with Precursor Feeding
-
Objective: To produce lactones via biotransformation while avoiding substrate toxicity by feeding the precursor over time.
-
Materials:
-
Sterilized production fermenter with pH, temperature, and dissolved oxygen control.
-
Sterile production medium.
-
Sterile precursor solution (e.g., castor oil hydrolysate containing ricinoleic acid).
-
Sterile feed pump and tubing.
-
Active seed culture (from Protocol 1).
-
-
Procedure:
-
Prepare and sterilize the production fermenter containing the main culture medium.
-
Calibrate pH and dissolved oxygen probes. Set the temperature to the optimal value (e.g., 28°C).
-
Inoculate the fermenter with the seed culture.
-
Allow the initial batch culture to grow for a set period (e.g., 12-24 hours) to establish a healthy cell population.
-
Begin the continuous or intermittent feeding of the sterile precursor solution at a pre-determined low rate.
-
Monitor cell growth (e.g., by measuring optical density) and lactone production (e.g., by GC-MS analysis of samples) throughout the fermentation.
-
Adjust the feed rate as necessary based on real-time data to maximize productivity without causing inhibition.
-
Continue the fermentation until lactone production plateaus or declines.
-
Visualizations
Caption: A typical workflow for optimizing microbial lactone production.
Caption: Comparison of de novo vs. biotransformation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. [PDF] Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Lactone Synthesis Based on Renewable Resources [ouci.dntb.gov.ua]
- 7. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 8. phcogrev.com [phcogrev.com]
- 9. phcogrev.com [phcogrev.com]
- 10. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 12. editverse.com [editverse.com]
- 13. Microbial Fermentation Processes of Lactic Acid: Challenges, Solutions, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 15. Optimization of nutritional components of medium by response surface methodology for enhanced production of lactase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ethanolproducer.com [ethanolproducer.com]
- 18. Microbial Contamination: Understanding the Risks and How to Prevent Them - Sensient BioNutrients [sensientbionutrients.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [ouci.dntb.gov.ua]
Byproduct formation in the chemical synthesis of δ-hexadecalactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the chemical synthesis of δ-hexadecalactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for δ-hexadecalactone?
A1: The two primary laboratory-scale synthetic routes to δ-hexadecalactone are:
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Acid-catalyzed lactonization of 5-hydroxyhexadecanoic acid: This is an intramolecular esterification where a suitable 5-hydroxy fatty acid is cyclized under acidic conditions.
-
Baeyer-Villiger oxidation of cyclopentadecanone: This reaction involves the oxidation of a 15-membered cyclic ketone with a peroxy acid to insert an oxygen atom and form the 16-membered lactone ring.
Q2: What are the typical byproducts observed in the synthesis of δ-hexadecalactone?
A2: Byproduct formation is dependent on the synthetic route chosen.
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For acid-catalyzed lactonization: Common byproducts include the isomeric γ-hexadecalactone, unsaturated hexadecanoic acids from dehydration, and potentially polymeric esters.
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For Baeyer-Villiger oxidation: The main potential byproduct is an isomeric lactone, resulting from the non-regioselective insertion of the oxygen atom. In some cases, unreacted starting ketone and the carboxylic acid corresponding to the peroxy acid used are also present.
Q3: How can I purify δ-hexadecalactone from the reaction mixture?
A3: Purification strategies depend on the scale of the reaction and the nature of the impurities. Common methods include:
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Distillation: δ-Hexadecalactone is a relatively high-boiling point compound, and vacuum distillation can be effective in separating it from lower-boiling solvents and reagents.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating δ-hexadecalactone from its isomers and other non-polar byproducts.
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Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be an excellent purification technique.
Q4: Are there any specific analytical techniques to identify and quantify byproducts?
A4: Yes, several analytical techniques are crucial for monitoring the reaction and identifying byproducts:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components, including the desired lactone and its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to distinguish between δ- and γ-lactone isomers and other byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of non-volatile byproducts like polymeric material.
Troubleshooting Guides
This section provides structured guidance for specific issues that may be encountered during the synthesis of δ-hexadecalactone.
Issue 1: Low Yield of δ-Hexadecalactone in Acid-Catalyzed Lactonization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature. Monitor reaction progress by TLC or GC. | Increased conversion of the starting hydroxy acid to the lactone. |
| Equilibrium favoring the hydroxy acid | Use a dehydrating agent (e.g., molecular sieves) or remove water via a Dean-Stark trap. | Shift in equilibrium towards the lactone product, increasing the yield. |
| Formation of γ-lactone isomer | Optimize reaction temperature; lower temperatures may favor the thermodynamically more stable δ-lactone. | Increased ratio of δ- to γ-hexadecalactone. |
| Polymerization of the hydroxy acid | Use a higher dilution of the substrate to favor intramolecular cyclization over intermolecular polymerization. | Reduced formation of high molecular weight polymeric byproducts. |
Issue 2: Presence of Isomeric Lactone in Baeyer-Villiger Oxidation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor regioselectivity of oxygen insertion | Change the peroxy acid used (e.g., from m-CPBA to a bulkier or more electron-deficient one). Some enzymatic Baeyer-Villiger oxidations can offer higher regioselectivity. | Improved selectivity for the desired δ-hexadecalactone over its isomer. |
| "Reverse insertion" of the oxygen atom | This is an inherent challenge in the Baeyer-Villiger oxidation of symmetrical or near-symmetrical ketones. Purification by chromatography is often necessary. | Separation of the desired lactone from its isomer. |
Data Presentation
For effective troubleshooting and optimization, it is crucial to quantify the product and byproduct distribution. The following table provides a template for summarizing analytical data.
| Reaction Condition | Yield of δ-Hexadecalactone (%) | Yield of γ-Hexadecalactone (%) | Yield of Unsaturated Acid (%) | Other Byproducts (%) |
| Condition A (e.g., Catalyst X, Temp Y) | ||||
| Condition B (e.g., Catalyst Z, Temp W) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Lactonization of 5-Hydroxyhexadecanoic Acid
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Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 5-hydroxyhexadecanoic acid (1 equivalent).
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Solvent and Catalyst: Toluene is added to dissolve the starting material, followed by a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).
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Reaction: The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Protocol 2: Baeyer-Villiger Oxidation of Cyclopentadecanone
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Setup: A round-bottom flask equipped with a magnetic stirrer is charged with cyclopentadecanone (1 equivalent) and a suitable solvent (e.g., dichloromethane).
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Reagent Addition: The solution is cooled in an ice bath, and a peroxy acid (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.1 equivalents) is added portion-wise.
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Reaction: The reaction is stirred at 0°C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or GC.
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Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxy acid. The organic layer is separated, washed with saturated aqueous sodium bicarbonate, and then brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Mandatory Visualizations
Caption: Byproduct formation pathways in the acid-catalyzed lactonization of 5-hydroxyhexadecanoic acid.
Caption: Regioselectivity in the Baeyer-Villiger oxidation of cyclopentadecanone leading to a potential byproduct.
Caption: A logical workflow for troubleshooting byproduct formation in δ-hexadecalactone synthesis.
Technical Support Center: Enhancing Stereoselectivity in Biocatalytic Lactonization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in biocatalytic lactonization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the stereoselectivity of your enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: My biocatalytic lactonization is showing low enantioselectivity. What are the initial steps to troubleshoot this?
A1: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. First, re-evaluate your choice of biocatalyst; not all enzymes are suitable for every substrate. Consider screening a panel of different enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) or lipases, to identify one with inherent selectivity for your target molecule.[1][2] Concurrently, optimizing reaction conditions is crucial. Key parameters to investigate include temperature, pH, and the choice of solvent, as these can significantly influence enzyme conformation and, consequently, stereoselectivity.[3]
Q2: How can I improve the stereoselectivity of my current enzyme without switching to a different one?
A2: If you wish to continue with your current enzyme, protein engineering is a powerful strategy. Both directed evolution and rational design can be employed to enhance stereoselectivity.[1][4] Directed evolution involves generating a library of enzyme variants through random mutagenesis and screening for improved performance. Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific mutations in the active site to favor the binding of one substrate enantiomer over the other.[5]
Q3: My enzyme is unstable under the desired reaction conditions. What can I do to improve its stability?
A3: Enzyme instability is a common issue that can negatively impact stereoselectivity and overall yield. Several strategies can be employed to enhance enzyme stability. Immobilization of the enzyme on a solid support can provide a more stable microenvironment and protect it from harsh reaction conditions. Additionally, protein engineering techniques can be used to introduce mutations that increase the thermal and operational stability of the enzyme.[1][2] For instance, Phenylacetone monooxygenase (PAMO) is a naturally thermostable BVMO that has been engineered to have a broader substrate scope while maintaining its stability.[1]
Q4: I am observing the formation of a regioisomeric lactone byproduct. How can I improve the regioselectivity of the reaction?
A4: The formation of regioisomers, often referred to as "normal" and "abnormal" lactones in the context of BVMOs, can be controlled through protein engineering.[5] By mutating key amino acid residues in the enzyme's active site, you can alter the substrate's orientation during catalysis, thereby favoring the formation of the desired regioisomer.[5] Computational modeling can be a valuable tool in identifying which residues to target for mutagenesis.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Choice | Screen a diverse panel of enzymes (e.g., different BVMOs, lipases). | Identification of an enzyme with higher intrinsic stereoselectivity for the substrate. |
| Incorrect Reaction Conditions | Optimize temperature, pH, and solvent. Perform a design of experiments (DoE) to systematically evaluate these parameters.[3] | Improved enzyme performance and higher enantiomeric excess. |
| Substrate/Product Inhibition | Implement a two-liquid-phase system (2LPS) to continuously remove the product from the aqueous phase where the enzyme is active.[2] | Reduced inhibition and potentially higher conversion and enantioselectivity. |
| Enzyme Active Site Not Optimal | Employ directed evolution or site-directed mutagenesis to alter the active site and enhance stereoselectivity.[1][4] | An engineered enzyme variant with significantly improved enantioselectivity. |
Guide 2: Poor Enzyme Stability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Denaturation | Immobilize the enzyme on a suitable support. Screen for more thermostable enzyme homologs or engineer the current enzyme for increased stability.[1] | Enhanced enzyme longevity and performance at higher temperatures. |
| Solvent-Induced Inactivation | Screen for biocompatible organic solvents or ionic liquids that maintain enzyme activity.[3] | Identification of a reaction medium that supports both high enzyme stability and stereoselectivity. |
| Operational Instability | For BVMOs, ensure an efficient cofactor regeneration system is in place to prevent enzyme inactivation due to cofactor depletion.[2][6] | Sustained enzyme activity over longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Screening BVMOs for Stereoselective Lactonization
-
Enzyme Preparation: Obtain a panel of BVMOs, either as purified enzymes or as whole-cell biocatalysts expressing the desired enzymes.
-
Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, prepare the reaction mixtures. A typical reaction mixture (1 mL) contains:
-
Phosphate buffer (50 mM, pH 8.0)
-
Substrate (e.g., a prochiral ketone) (10 mM)
-
NADPH (1 mM)
-
Glucose-6-phosphate (20 mM) for cofactor regeneration
-
Glucose-6-phosphate dehydrogenase (5 U)
-
BVMO (as purified enzyme or whole cells)
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a set period (e.g., 24 hours).
-
Work-up: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the lactone product.
Protocol 2: Site-Directed Mutagenesis to Enhance Regioselectivity
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Target Residue Identification: Based on the crystal structure of the BVMO and computational docking of the substrate, identify key active site residues that may influence regioselectivity.[5]
-
Mutagenesis: Perform site-directed mutagenesis using a commercially available kit to introduce the desired amino acid substitutions.
-
Protein Expression and Purification: Express the mutant enzymes in a suitable host (e.g., E. coli) and purify them using standard chromatography techniques.
-
Activity Assay: Characterize the activity and regioselectivity of the mutant enzymes using the screening protocol described above. Analyze the product mixture to determine the ratio of "normal" to "abnormal" lactones.
-
Iterative Improvement: Based on the results, design and create further mutations to fine-tune the regioselectivity.
Data Presentation
Table 1: Effect of Reaction Parameters on the Enantioselective Lactonization of 2-Phenylcyclohexanone using PAMO Mutants
| Mutant | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Wild Type | 30 | Phosphate Buffer | 15 | 85 |
| Mutant A | 30 | Phosphate Buffer | 55 | 92 |
| Mutant A | 40 | Phosphate Buffer | 70 | 95 |
| Mutant B | 30 | Toluene | 85 | >99 |
| Mutant B | 30 | Hexane | 60 | 98 |
This is a representative table compiled from general knowledge in the field; specific values would be experiment-dependent.
Visualizations
Caption: A generalized experimental workflow for screening biocatalysts for stereoselective lactonization.
Caption: A decision-making flowchart for troubleshooting low stereoselectivity in biocatalytic lactonization.
References
- 1. Protein engineering of stereoselective Baeyer-Villiger monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of a Baeyer-Villiger monooxygenase to Improve Substrate Scope, Stereoselectivity and Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases [mdpi.com]
Technical Support Center: Separation of Isomeric Byproducts in Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating isomeric byproducts encountered during lactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomeric byproducts in lactone synthesis and why are they difficult to separate?
A1: The most common isomeric byproducts in lactone synthesis are diastereomers (e.g., cis/trans isomers) and enantiomers (mirror-image isomers). Diastereomers have different physical properties, which allows for their separation using standard techniques. However, their polarity differences can sometimes be very small, making separation challenging. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation impossible without the use of a chiral agent or a chiral stationary phase.
Q2: What are the primary methods for separating diastereomeric lactones?
A2: The primary methods for separating diastereomeric lactones include:
-
Column Chromatography: Typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective.
-
Fractional Crystallization: This method relies on the differential solubility of diastereomers in a particular solvent system.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often faster.
Q3: How can I separate enantiomeric lactones?
A3: Separating enantiomers requires a chiral environment. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to differentially interact with each enantiomer.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations in terms of speed and resolution.[1]
-
Enzymatic Kinetic Resolution: This method uses an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
-
Derivatization with a Chiral Resolving Agent: The racemic lactone is reacted with a pure chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography or crystallization, followed by the removal of the chiral auxiliary.
Q4: I am seeing two spots with very close Rf values on my TLC plate. How can I improve their separation by column chromatography?
A4: To improve the separation of diastereomers with similar Rf values on a TLC plate for column chromatography:
-
Optimize the Solvent System: Experiment with different solvent mixtures. Sometimes, a less polar solvent system run over a longer column can improve separation. Adding a small amount of a third solvent can also sometimes increase the polarity difference.
-
Use a Longer Column: A longer column provides more surface area for interaction, which can enhance separation.
-
Decrease the Loading: Overloading the column can lead to band broadening and poor separation. Use a smaller amount of your crude product.
-
Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves adsorbing your compound onto a small amount of silica gel and then loading the dried powder onto the top of the column.
Q5: What are the key parameters to consider when developing a chiral HPLC method for lactone enantiomers?
A5: Key parameters for developing a chiral HPLC method include:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for lactones.
-
Mobile Phase Composition: In normal-phase mode, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are common. In reversed-phase mode, aqueous buffers with acetonitrile or methanol are used. The choice of alcohol can significantly affect selectivity.
-
Flow Rate: Optimizing the flow rate can improve resolution. Slower flow rates often lead to better separation but longer run times.[2]
-
Temperature: Column temperature can influence selectivity and peak shape.
Troubleshooting Guides
Chromatographic Methods
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of diastereomers by column chromatography. | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Systematically screen different solvent systems with varying polarities.- Reduce the amount of sample loaded onto the column.- Ensure proper column packing to avoid channels. |
| Co-elution of lactone isomers in HPLC. | - Suboptimal mobile phase composition.- Unsuitable column stationary phase. | - Adjust the ratio of organic modifier to the aqueous phase (in reversed-phase) or the alcohol content (in normal-phase).- Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).[3] |
| Poor peak shape (tailing or fronting) in HPLC. | - Interactions with active sites on the silica.- Column overload.- Incompatible sample solvent. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or triethylamine).- Inject a smaller sample volume or a more dilute sample.- Dissolve the sample in the mobile phase. |
| Irreproducible retention times in chiral HPLC. | - Column not fully equilibrated.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and use a mobile phase composition that is not prone to evaporation of one component.- Use a column oven to maintain a constant temperature. |
Crystallization Methods
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation. | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Slowly evaporate the solvent or cool the solution to induce supersaturation.- Try a different solvent or solvent mixture.- Further purify the isomeric mixture by chromatography before attempting crystallization. |
| Oiling out instead of crystallization. | - The compound's melting point is lower than the temperature of the solution.- The solvent is too good a solvent for the compound. | - Lower the temperature of the solution.- Add a non-solvent to the solution to decrease the solubility. |
| Crystals of both isomers precipitate together. | - The solubilities of the diastereomers are too similar in the chosen solvent.- The solution is too supersaturated, leading to rapid, non-selective precipitation. | - Screen a wider range of solvents and solvent mixtures to find one with a greater solubility difference.- Employ a slower crystallization method (e.g., slow cooling or vapor diffusion).- Try seeding the solution with a pure crystal of the desired isomer. |
Quantitative Data
Table 1: Comparison of HPLC Columns for Diastereomer Separation
| Lactone Isomers | Column | Mobile Phase | Resolution (Rs) | Reference |
| Diastereomeric amides of a spiro-lactone precursor | Silica Gel | Hexane/Ethyl Acetate (gradient) | 1.79 | Fictionalized Data |
| Diastereomeric esters of a racemic alcohol | Silica Gel | Hexane/Isopropanol (90:10) | > 1.5 | Fictionalized Data |
| cis/trans isomers of a substituted γ-lactone | C18 | Acetonitrile/Water (60:40) | 2.1 | Fictionalized Data |
Table 2: Enantiomeric Excess (ee) and Conversion in Enzymatic Kinetic Resolution of a Racemic Lactone Precursor
| Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (%) | Enantiomeric Excess of Product (%) | Reference |
| Lipase A | 24 | 48 | 98 | 95 | Fictionalized Data |
| Lipase B | 48 | 50 | >99 | 97 | Fictionalized Data |
| Esterase C | 12 | 45 | 92 | 90 | Fictionalized Data |
Experimental Protocols
Protocol 1: Separation of cis and trans Whisky Lactone Diastereomers by Column Chromatography
This protocol is a representative example for the separation of diastereomers.
1. Materials:
-
Crude mixture of cis and trans whisky lactone.
-
Silica gel (230-400 mesh).
-
Solvents: n-hexane and ethyl acetate (HPLC grade).
-
Glass chromatography column.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
Collection tubes.
-
Rotary evaporator.
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in ethyl acetate.
-
Spot the solution on a TLC plate and develop it in a chamber with a hexane:ethyl acetate (e.g., 9:1 v/v) mobile phase.
-
Visualize the spots under UV light (if applicable) or by staining (e.g., with potassium permanganate).
-
Optimize the solvent system to achieve good separation between the two spots (a ΔRf of at least 0.2 is ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude lactone mixture in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for dry loading, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system (e.g., hexane:ethyl acetate 95:5).
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure cis isomer and the fractions containing the pure trans isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Determine the purity of the separated isomers by analytical techniques such as GC-MS or NMR.
-
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Lactone Precursor
This protocol provides a general workflow for enzymatic kinetic resolution.
1. Materials:
-
Racemic lactone or its precursor (e.g., a hydroxy ester).
-
Immobilized lipase (e.g., Novozym 435).
-
Anhydrous organic solvent (e.g., toluene or THF).
-
Acyl donor (e.g., vinyl acetate).
-
Reaction vessel with a stirrer and temperature control.
2. Procedure:
-
Reaction Setup:
-
To a solution of the racemic lactone precursor (1 equivalent) in the organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor (e.g., 1.5-3 equivalents).
-
-
Reaction Monitoring:
-
Stir the mixture at a constant temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.
-
-
Work-up and Separation:
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Evaporate the solvent from the filtrate.
-
The resulting mixture of the acylated product and the unreacted starting material can now be separated by standard column chromatography.
-
-
Characterization:
-
Determine the enantiomeric excess of the separated product and the unreacted starting material using chiral HPLC or GC.
-
Visualizations
Caption: Decision workflow for selecting a suitable method for lactone isomer separation.
Caption: A logical workflow for troubleshooting poor separation of lactone isomers.
References
Improving the efficiency of δ-lactone extraction from natural sources
Welcome to the technical support center for δ-lactone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the efficient extraction of δ-lactones from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources of δ-lactones?
A1: δ-Lactones are found in a variety of natural sources. In plants, they are often present as constituents of essential oils and resins, with the Asteraceae family being a significant source of sesquiterpene lactones, a class that includes some δ-lactones.[1] Microbial fermentation is another prominent source, where microorganisms like yeast and fungi can produce δ-lactones through biotransformation of fatty acids.[2][3] Additionally, δ-lactones are important flavor components in dairy products like milk, butter, and cheese, and can also be found in some fruits and vegetables.[2][4][5]
Q2: What are the key factors influencing the efficiency of δ-lactone extraction?
A2: The efficiency of δ-lactone extraction is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. The chemical structure of the specific δ-lactone and the matrix of the natural source material also play a crucial role. For instance, the polarity of the solvent should be matched to the polarity of the target δ-lactone to ensure optimal solubility and recovery.
Q3: How does pH affect the stability of δ-lactones during extraction?
A3: The stability of the lactone ring is pH-dependent. Under alkaline conditions (high pH), the lactone ring is susceptible to hydrolysis, opening up to form the corresponding hydroxy acid.[6] This can significantly reduce the yield of the desired δ-lactone. Conversely, acidic conditions generally favor the closed-ring lactone form.[7][8] Therefore, maintaining a neutral to slightly acidic pH during extraction is often recommended to preserve the integrity of the δ-lactone.
Q4: What are the most suitable analytical techniques for quantifying δ-lactones in a crude extract?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the quantification of volatile and semi-volatile δ-lactones.[9] High-performance liquid chromatography (HPLC), often coupled with a UV or mass spectrometry detector, is another powerful tool, particularly for less volatile or thermally labile δ-lactones.[10] For initial qualitative analysis and monitoring of fractions, thin-layer chromatography (TLC) can be a useful and rapid method.
Troubleshooting Guides
This section provides solutions to common problems encountered during δ-lactone extraction experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of δ-Lactone | - Inappropriate solvent selection.- Incomplete extraction due to insufficient time or temperature.- Degradation of the lactone due to high temperature or pH.- Loss of analyte during solvent evaporation. | - Solvent Selection: Test a range of solvents with varying polarities. For moderately polar δ-lactones, solvents like ethyl acetate or dichloromethane are often effective. For more polar lactones, methanol or ethanol may be more suitable.[1][11]- Extraction Parameters: Optimize extraction time and temperature. For maceration, longer extraction times (e.g., 17 hours) at a moderate temperature (e.g., 30°C) can improve yield.[1] For heat-reflux extraction, ensure the temperature is not high enough to cause degradation.- pH Control: Maintain a neutral or slightly acidic pH during extraction to prevent lactone hydrolysis.[7]- Evaporation: Use a rotary evaporator under reduced pressure and moderate temperature to minimize loss of volatile lactones. |
| Co-extraction of Impurities | - Solvent is not selective enough.- Complex matrix of the natural source. | - Solvent Partitioning (Liquid-Liquid Extraction): After the initial extraction, perform a liquid-liquid extraction to partition the δ-lactone into a solvent immiscible with the initial extractant. This can help remove highly polar or non-polar impurities.[11][12][13]- Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively retain the δ-lactone while impurities are washed away, or vice-versa. The choice of sorbent (e.g., C18 for reversed-phase, silica for normal-phase) is critical.[14][15][16][17]- Pre-extraction Defatting: For fatty samples, a pre-extraction step with a non-polar solvent like hexane can remove lipids that may interfere with the extraction of the target lactone. |
| Lactone Ring Opening (Hydrolysis) | - Extraction performed under alkaline conditions.- Presence of certain enzymes in the natural source that can hydrolyze the lactone. | - pH Adjustment: Acidify the extraction solvent slightly (e.g., with formic or acetic acid) to maintain a pH below 7.[18][19]- Enzyme Deactivation: If enzymatic degradation is suspected, consider a blanching step (brief heat treatment) for plant materials before extraction to denature enzymes. |
| Formation of Emulsions during Liquid-Liquid Extraction | - High concentration of surfactants or lipids in the extract. | - Centrifugation: Centrifuge the mixture to break the emulsion.- Addition of Brine: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Filtration: Filter the emulsion through a bed of celite or glass wool. |
| Inaccurate Quantification Results | - Matrix effects in the analytical instrument.- Co-elution of interfering compounds.- Instability of the δ-lactone in the final solvent. | - Sample Cleanup: Implement a more rigorous cleanup step (e.g., SPE) to remove interfering matrix components.[20]- Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient, column type) to improve the separation of the δ-lactone from interfering peaks.[9]- Internal Standard: Use a suitable internal standard for quantification to compensate for variations in sample preparation and instrument response.- Solvent Stability: Ensure the final solvent used for analysis is compatible with the δ-lactone and does not cause degradation. Store samples at low temperatures before analysis. |
Experimental Protocols
Protocol 1: Maceration and Liquid-Liquid Extraction of Sesquiterpene δ-Lactones from Plant Material
This protocol is adapted from a method for extracting sesquiterpene lactones from chicory roots.[1]
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., chicory roots)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
2. Extraction Procedure:
-
Weigh 100 g of the dried plant powder and place it in a suitable flask.
-
Add 1 L of deionized water (1:10 solid-to-solvent ratio).
-
Macerate the mixture for 17 hours at 30°C with continuous stirring.
-
After maceration, filter the mixture through filter paper to separate the solid residue from the aqueous extract.
-
Transfer the aqueous extract to a separatory funnel.
3. Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The δ-lactones will partition into the upper ethyl acetate layer.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate fractions.
4. Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude δ-lactone extract.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of δ-Lactone Extracts
This is a general protocol for purifying δ-lactones from a crude extract using a reversed-phase (C18) SPE cartridge.
1. Materials and Reagents:
-
Crude δ-lactone extract dissolved in a suitable solvent (e.g., methanol/water mixture)
-
Reversed-phase C18 SPE cartridge
-
Methanol
-
Deionized water
-
SPE manifold (optional, for processing multiple samples)
-
Collection tubes
2. SPE Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the crude extract solution onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to elute polar impurities.
-
Elution: Elute the retained δ-lactones with 5 mL of a stronger solvent (e.g., 80-100% methanol or acetonitrile). Collect this fraction.
-
Drying: The collected fraction can be evaporated to dryness or directly analyzed by HPLC or GC-MS.
Quantitative Data Summary
Table 1: Effect of Extraction Solvent on the Yield of Sesquiterpene Lactones (DHLc and Lc) from Chicory Roots [1]
| Solvent | DHLc Concentration (mM) | Lc Concentration (mM) |
| Water | 0.050 ± 0.003 | 0.024 ± 0.002 |
| Methanol | 0.005 ± 0 | 0.009 ± 0 |
| Ethanol | 0.005 ± 0 | 0.009 ± 0 |
| Methanol/Water (50/50) | Lower than pure water | Lower than pure water |
Table 2: Effect of Extraction Temperature on the Yield of Free Sesquiterpene Lactones (DHLc) from Chicory Roots [1]
| Temperature | DHLc Concentration (mM) |
| 30°C | 0.051 ± 0.001 |
| 50°C | 0.076 ± 0.001 |
Table 3: Effect of Extraction Time on the Yield of Free Sesquiterpene Lactones (DHLc and Lc) from Chicory Roots at 30°C [1]
| Extraction Time | Relative Increase in DHLc + Lc Concentration |
| 15 min | 1x (baseline) |
| 17 h | 10x |
Visualizations
Caption: General workflow for the extraction and purification of δ-lactones from natural sources.
Caption: A troubleshooting decision tree for addressing low δ-lactone extraction yields.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US5128261A - Natural delta-lactones and process of the production thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 16. organomation.com [organomation.com]
- 17. m.youtube.com [m.youtube.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. CA2021270A1 - Process for producing delta-lactones - Google Patents [patents.google.com]
- 20. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in enantioselective lactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in enantioselective lactone synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during enantioselective lactone synthesis.
1. Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired lactone product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry. Trace impurities or water can deactivate catalysts and quench reactive intermediates. It is recommended to use freshly distilled solvents and purified starting materials.
-
Catalyst Activity: The catalyst may be inactive or have degraded. Verify the age and storage conditions of the catalyst. If possible, test the catalyst in a known, reliable reaction to confirm its activity. Consider synthesizing or purchasing a fresh batch of the catalyst.
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.
-
Temperature: Some reactions are highly sensitive to temperature fluctuations. Ensure the reaction is maintained at the optimal temperature. A deviation of even a few degrees can significantly impact the yield.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Conversely, extended reaction times can lead to product decomposition.
-
Concentration: Substrate concentration can influence the reaction rate and catalyst turnover. Optimization of substrate concentration may be necessary.
-
-
Atmosphere: Many enantioselective reactions are sensitive to air and moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or a glovebox.
-
2. Low Enantioselectivity
-
Question: The yield of my lactone is acceptable, but the enantiomeric excess (ee) is low. What factors influence enantioselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
-
Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is the primary determinant of enantioselectivity. Ensure you are using the optimal catalyst-ligand combination for your specific substrate. Small modifications to the ligand structure can have a profound impact on the ee.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A solvent screen is often necessary to identify the optimal medium for the reaction.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Additives: The presence of additives, such as co-catalysts or salts, can significantly impact enantioselectivity. Their role can range from activating the catalyst to influencing the reaction mechanism.
-
3. Inconsistent Results
-
Question: I am observing significant variability in yield and enantioselectivity between batches of the same reaction. What could be causing this inconsistency?
Answer: Inconsistent results are often due to subtle variations in experimental procedure or the quality of reagents.
-
Purity of Starting Materials: Even minor impurities in the starting materials can have a significant impact on the reaction outcome. Ensure consistent purity of your substrates and reagents from batch to batch.
-
Trace Contaminants: Contaminants from glassware, stir bars, or syringe needles can poison the catalyst. Thoroughly clean and dry all equipment before use.
-
Atmospheric Conditions: Inconsistent exclusion of air and moisture can lead to variable results. Standardize your procedure for setting up reactions under an inert atmosphere.
-
Data Presentation: Reaction Optimization
The following tables summarize quantitative data from the literature on the optimization of various enantioselective lactone synthesis reactions.
Table 1: Optimization of Manganese-Catalyzed Enantioselective C-H Lactonization [1][2]
| Entry | Catalyst (mol%) | Solvent | Additive (equiv) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1 (1) | HFIP | TfOH (0.1) | 0 | 10 | 70 |
| 2 | 2 (1) | HFIP | TfOH (0.1) | 0 | 19 | 59 |
| 3 | 3 (1) | HFIP | TfOH (0.1) | 0 | 14 | 96 |
| 4 | 4 (1) | HFIP | TfOH (0.1) | 0 | 45 | >99 |
| 5 | 5 (1) | HFIP | TfOH (0.1) | 0 | 58 | >99 |
| 6 | 5 (1) | HFIP | TfOH (0.1) | 25 | 55 | >99 |
| 7 | 5 (2) | HFIP | TfOH (0.1) | 0 | 70 | >99 |
| 8 | 5 (1) | TFE/CH₂Cl₂ | TfOH (0.1) | 0 | 22 | >99 |
| 9 | 5 (1) | HFIP | None | 0 | <5 | - |
Table 2: Optimization of Copper-Catalyzed Enantioselective Oxysulfonylation [3]
| Entry | Ligand | Base (equiv) | Solvent | Yield (%) | ee (%) |
| 1 | L1 | None | EtOAc | 35 | 45 |
| 2 | L1 | Na₂CO₃ (1.1) | EtOAc | 40 | 58 |
| 3 | L1 | AgOAc (0.6) | EtOAc | 85 | 65 |
| 4 | L1 | Ag₂CO₃ (0.6) | EtOAc | 92 | 71 |
| 5 | L1 | Ag₂CO₃ (0.6) | MTBE | 75 | 60 |
| 6 | L1 | Ag₂CO₃ (0.6) | Et₂O | 68 | 55 |
Table 3: Optimization of N-Heterocyclic Carbene-Catalyzed Enantioselective Lactonization [4]
| Entry | Pre-catalyst (mol%) | Oxidant | Base | Solvent | Yield (%) | er |
| 1 | pre-C1 (20) | DQ | DBU | CH₂Cl₂ | 92 | 50:50 |
| 2 | pre-C2 (20) | DQ | DBU | CH₂Cl₂ | 94 | 32:68 |
| 3 | pre-C3 (20) | DQ | DBU | CH₂Cl₂ | 95 | 13:87 |
| 4 | pre-C4 (20) | DQ | DBU | CH₂Cl₂ | 96 | 15:85 |
| 5 | pre-C5 (20) | DQ | DBU | CH₂Cl₂ | 93 | 20:80 |
| 6 | pre-C6 (20) | DQ | DBU | CH₂Cl₂ | 98 | 10:90 |
| 7 | pre-C6 (10) | DQ | DBU | CH₂Cl₂ | 99 | 10:90 |
| 8 | pre-C6 (20) | TEMPO | DBU | CH₂Cl₂ | 45 | 15:85 |
| 9 | pre-C6 (20) | MnO₂ | DBU | CH₂Cl₂ | 60 | 12:88 |
| 10 | pre-C6 (20) | DQ | K₂CO₃ | CH₂Cl₂ | 85 | 18:82 |
| 11 | pre-C6 (20) | DQ | DBU | Toluene | 90 | 15:85 |
| 12 | pre-C6 (10) | DQ | DBU | CH₂Cl₂ | 99 | 10:90 |
| 13 | pre-C6 (10) | DQ | DBU | CH₂Cl₂ | 99 | 10:90 |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Enantioselective C-H Lactonization [2]
-
To a vial equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 equiv) and the manganese catalyst (0.01-0.02 equiv).
-
Dissolve the solids in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve the desired concentration.
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C) in an ice bath.
-
Separately prepare a solution of hydrogen peroxide (H₂O₂) in HFIP and a solution of triflic acid (TfOH) in HFIP.
-
Using a syringe pump, add the H₂O₂ and TfOH solutions to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the specified temperature for the designated time.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Oxyfunctionalization of Alkenes [5]
-
In a glovebox, add Cu(MeCN)₄PF₆ (0.10 equiv) and the chiral ligand (0.11 equiv) to a vial.
-
Add the desired solvent (e.g., ethyl acetate) and stir the mixture for 30 minutes.
-
Add the unsaturated carboxylic acid substrate (1.0 equiv) and the radical precursor (e.g., arylsulfonyl chloride, 1.1 equiv).
-
If required, add a solid base or additive (e.g., Ag₂CO₃, 0.6 equiv).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Lactonization [4]
-
To a dried vial under an inert atmosphere, add the NHC pre-catalyst (0.1-0.2 equiv) and a base (e.g., DBU, 1.2 equiv).
-
Add the solvent (e.g., CH₂Cl₂) and stir the mixture for 10 minutes.
-
Add the aldehyde substrate (1.0 equiv) and the oxidant (e.g., DQ, 1.2 equiv).
-
Stir the reaction at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Experimental workflow for Mn-catalyzed lactonization.
Caption: Catalytic cycle of NHC-catalyzed lactonization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of biocatalytic processes for industrial applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing biocatalytic processes for industrial applications.
Section 1: Enzyme Stability and Activity
FAQs
Q1: My enzyme is losing activity rapidly during the process. What are the potential causes?
Several factors can lead to a rapid loss of enzyme activity. These include suboptimal reaction conditions such as temperature and pH, the presence of denaturing agents like organic solvents, or proteolytic degradation by contaminating proteases.[1][2] Shear stress in a bioreactor can also contribute to enzyme deactivation.
Q2: How can I improve the operational stability of my enzyme?
Enzyme stability can be enhanced through several strategies.[3][4][5] Immobilization onto a solid support is a common and effective method.[2][4] Other approaches include protein engineering (e.g., site-directed mutagenesis) to create more robust enzyme variants, and the addition of stabilizing agents such as glycerol, sorbitol, or specific salts to the reaction medium.[1]
Troubleshooting Guide: Low Enzyme Activity
Problem: Observed reaction rate is significantly lower than expected.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal pH | Verify the pH of the reaction medium. Perform a pH profile experiment to determine the optimal pH for enzyme activity. | Protocol 1: Determination of Optimal pH. Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) covering the expected optimal range. Run the enzymatic assay in each buffer under standard conditions. Measure the initial reaction velocity at each pH. Plot activity versus pH to identify the optimum. |
| Suboptimal Temperature | Confirm the reaction temperature. Conduct a temperature profile experiment to find the optimal temperature for your enzyme. | Protocol 2: Determination of Optimal Temperature. Set up the enzymatic assay at various temperatures (e.g., in 5°C increments) using the optimal pH buffer. Measure the initial reaction velocity at each temperature. Plot activity versus temperature to determine the optimum. |
| Enzyme Denaturation | Assess the presence of denaturing agents (e.g., organic solvents, heavy metals). If unavoidable, consider enzyme immobilization or protein engineering to increase resistance. | Review the composition of your reaction medium for any known denaturants. If an organic co-solvent is necessary, screen different solvents or solvent concentrations to find the least denaturing conditions. |
| Presence of Inhibitors | Check for known inhibitors in the substrate feed or reaction medium. This could include product inhibition, where the reaction product inhibits the enzyme.[6][7][8] | Protocol 3: Assessing Product Inhibition. Run the enzymatic reaction and measure the initial velocity at different initial concentrations of the product. A decrease in velocity with increasing product concentration indicates product inhibition. |
Section 2: Enzyme Immobilization
FAQs
Q1: What are the common methods for enzyme immobilization?
Common methods for enzyme immobilization include adsorption, covalent bonding, entrapment, and cross-linking.[9][10] Adsorption involves physically binding the enzyme to a support through weak interactions.[10] Covalent bonding creates a stable link between the enzyme and the support.[10] Entrapment involves physically confining the enzyme within a porous matrix.[10] Cross-linking uses a bifunctional reagent to link enzyme molecules together.
Q2: My immobilized enzyme shows low activity retention. What could be the issue?
Low activity retention after immobilization can be due to several factors. The immobilization process itself might have caused conformational changes in the enzyme, affecting its active site.[11] Mass transfer limitations, where the substrate has difficulty accessing the immobilized enzyme, can also reduce apparent activity.[11] Additionally, the orientation of the enzyme on the support might block the active site.
Troubleshooting Guide: Inefficient Enzyme Immobilization
Problem: The immobilized enzyme has significantly lower specific activity compared to the free enzyme.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Enzyme Leaching | Test for enzyme leaching from the support into the reaction medium. | Protocol 4: Enzyme Leaching Assay. After immobilization, incubate the support in a buffer solution for a defined period under gentle agitation. Remove the support and assay the supernatant for enzyme activity. Significant activity in the supernatant indicates leaching. |
| Mass Transfer Limitations | Evaluate the impact of substrate diffusion. | Protocol 5: Assessing Mass Transfer Limitations. Vary the stirring speed or flow rate in the reactor. An increase in reaction rate with increased agitation suggests mass transfer limitations. Also, compare the activity of the immobilized enzyme with different particle sizes of the support material. |
| Inappropriate Support Material | The support material may not be compatible with the enzyme or the reaction conditions. | Screen different support materials with varying properties (e.g., hydrophobicity, porosity, surface chemistry). |
| Suboptimal Immobilization Conditions | The pH, temperature, or buffer composition during immobilization may not be optimal. | Optimize the immobilization conditions by varying one parameter at a time (e.g., pH, temperature, enzyme concentration, ionic strength) and measuring the activity of the resulting immobilized enzyme. |
Section 3: Bioreactor Operations
FAQs
Q1: I'm observing unexpected changes in pH and dissolved oxygen in my bioreactor. What could be the cause?
Unexpected drops in pH and dissolved oxygen are often indicative of microbial contamination.[12] The contaminating microorganisms consume substrates and produce acidic byproducts, leading to a pH drop, and their respiration consumes dissolved oxygen.[12]
Q2: How can I prevent contamination in my bioreactor?
Preventing contamination requires strict aseptic techniques.[13][14] This includes proper sterilization of the bioreactor, media, and all associated equipment.[15][16] Maintaining a sterile barrier and using sterile sampling techniques are also critical.[14] Regular monitoring of the system for any breaches in sterility is essential.
Troubleshooting Guide: Bioreactor Contamination
Problem: Suspected microbial contamination in the bioreactor.
| Indicator | Confirmation Steps | Mitigation Strategy |
| Rapid pH drop | Take a sample under sterile conditions and perform microscopy to visually inspect for microbial cells. Plate the sample on a nutrient-rich agar medium and incubate to check for colony growth. | If contamination is confirmed, the run should be terminated. The bioreactor and all associated equipment must be thoroughly cleaned and sterilized before the next run. Review and reinforce aseptic techniques and sterilization protocols. |
| Unexpectedly high oxygen uptake rate | Monitor the off-gas composition. An increase in CO2 production that doesn't correlate with the expected metabolic activity of your biocatalyst is a strong indicator of contamination. | Same as above. |
| Visual changes (e.g., turbidity, clumps) | Perform microscopy on a sample to identify the nature of the visual changes. | Same as above. |
Section 4: Product Inhibition
FAQs
Q1: My reaction rate is slowing down over time, even with sufficient substrate. What could be the reason?
A common reason for a decreasing reaction rate despite adequate substrate levels is product inhibition.[6][7] In this phenomenon, the product of the enzymatic reaction binds to the enzyme and inhibits its activity.[6]
Q2: How can I overcome product inhibition?
Several strategies can be employed to mitigate product inhibition. One approach is to remove the product from the reaction mixture as it is formed, for example, through in-situ product removal techniques like extraction, precipitation, or crystallization.[6] Another strategy is to use a reactor configuration that maintains a low product concentration, such as a continuous stirred-tank reactor (CSTR) or a packed-bed reactor. Protein engineering can also be used to develop enzyme variants that are less sensitive to product inhibition.
Troubleshooting Guide: Overcoming Product Inhibition
Problem: Reaction kinetics are negatively affected by the accumulation of the product.
| Approach | Description | Experimental Considerations |
| In-situ Product Removal | Integrate a separation step within the bioreactor to continuously remove the product. | The chosen separation method (e.g., liquid-liquid extraction, adsorption) must be compatible with the enzyme and reaction conditions. Ensure the separation agent does not denature or inhibit the enzyme. |
| Reactor Engineering | Design a reactor system that minimizes product accumulation. | A continuous reactor setup can be more effective than a batch reactor. The flow rate in a continuous system needs to be optimized to balance conversion and product concentration. |
| Enzyme Engineering | Modify the enzyme to reduce its affinity for the product. | This is a more advanced approach requiring knowledge of the enzyme's structure and active site. Site-directed mutagenesis can be used to alter amino acids involved in product binding. |
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Factors related to bioreactor contamination.
References
- 1. Enhancing stability of enzymes for industrial applications: molecular insights and emerging approaches | Semantic Scholar [semanticscholar.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Product inhibition - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 11. polymerist.substack.com [polymerist.substack.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Operational aspects of bioreactor contamination control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 15. researchgate.net [researchgate.net]
- 16. bioengineering.ch [bioengineering.ch]
Technical Support Center: δ-Hexadecalactone Stability in Food Processing
Welcome, Researchers and Product Developers.
This technical support guide provides detailed information on the stability of δ-hexadecalactone, a key compound for imparting creamy, buttery, and fatty flavor notes in a variety of food products. Below, you will find frequently asked questions, troubleshooting guides for common experimental issues, quantitative data, and detailed analytical protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is δ-hexadecalactone and what are its primary sensory properties?
A1: δ-Hexadecalactone (also known as δ-juniper lactone) is a flavor ingredient belonging to the lactone chemical class. It is characterized by a mild, fatty, waxy, and buttery aroma and taste.[1][2] While its aroma is relatively subtle, its main contribution to food products is a significant creamy taste effect and mouthfeel, which enhances naturalness and realism, particularly in dairy-type flavors.
Q2: How stable is δ-hexadecalactone to thermal food processing like pasteurization or baking?
A2: δ-Hexadecalactone is generally considered to be very heat-stable. This property makes it highly suitable for applications requiring high-temperature processing, such as baked goods and fried potato products. While specific degradation kinetics for δ-hexadecalactone are not extensively published, studies on similar lactone structures, like poly(ε-caprolactone), show that thermal degradation involves ester pyrolysis and unzipping depolymerization at very high temperatures.[3][4] However, under typical food processing conditions, its stability is a key advantage. One study noted that lactone content in dairy cream was not significantly affected by heating at 70°C for 20 minutes.[5]
Q3: What is the effect of pH on the stability of δ-hexadecalactone?
A3: As a cyclic ester, the stability of δ-hexadecalactone is pH-dependent. Lactones can undergo hydrolysis, a reaction where the ring structure is opened to form the corresponding hydroxy acid (in this case, 5-hydroxyhexadecanoic acid). This reaction is catalyzed by both acidic and alkaline conditions.[6][7] Therefore, in highly acidic or alkaline food systems, there is a potential for gradual loss of the characteristic lactone flavor over time. The rate of hydrolysis is influenced by pH, temperature, and the food matrix itself.[8]
Q4: Can enzymes present in food systems affect the stability of δ-hexadecalactone?
A4: Yes, enzymatic hydrolysis is a key consideration. Enzymes such as lipases and esterases, which are naturally present in some food systems (e.g., dairy) or produced by microorganisms, can catalyze the hydrolysis of the lactone ring.[9] This process is the basis for the biotechnological production of some lactones but can also lead to flavor degradation in a finished product if not controlled.[9][10]
Q5: What are the potential degradation products of δ-hexadecalactone?
A5: The primary degradation product resulting from hydrolysis (either chemically or enzymatically catalyzed) is 5-hydroxyhexadecanoic acid . This linear hydroxy fatty acid does not possess the characteristic creamy flavor of the parent lactone. Under severe thermal stress, more complex degradation can occur, potentially leading to the formation of water, carbon dioxide, and other smaller molecules.[3][4]
Data Presentation
Table 1: Physical and Chemical Properties of δ-Hexadecalactone
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₀O₂ | [2] |
| Molecular Weight | 254.41 g/mol | [1][2] |
| Appearance | Waxy solid | [2] |
| Melting Point | 38.0 °C | [2] |
| Boiling Point | 349-350 °C | [2] |
| Flash Point | 145.56 °C | [2] |
| Solubility | Insoluble in water | [2] |
| Sensory Profile | Fatty, waxy, dairy, buttery, creamy | [1] |
Troubleshooting Guides
Issue 1: Noticeable loss of "creamy" flavor impact in the final product after processing.
-
Possible Cause 1: Extreme Thermal Stress. While δ-hexadecalactone is very heat-stable, exceptionally high temperatures combined with long processing times (beyond typical UHT or baking parameters) could lead to some degradation.[11][12]
-
Possible Cause 2: pH-Induced Hydrolysis. If the product has a particularly high or low pH, the lactone ring may be opening over the product's shelf life, leading to a diminished creamy flavor. This effect can be accelerated at higher storage temperatures.[13][14][15]
-
Possible Cause 3: Enzymatic Degradation. Uncontrolled enzymatic activity from raw materials (e.g., raw milk) or microbial contamination could be hydrolyzing the lactone.
-
Recommended Actions:
-
Review Processing Parameters: Confirm that time and temperature are within the expected stable range for flavor compounds.
-
Measure pH: Check the pH of the final product and monitor it over time. If it is in an extreme range, consider buffering systems.
-
Assess Microbial/Enzymatic Activity: If enzymatic degradation is suspected, evaluate the microbial load of the product and consider whether a heat step (like pasteurization) is sufficient to inactivate relevant enzymes.
-
Analytical Quantification: Use the protocol below (Protocol 1) to quantify the lactone concentration at different stages of production and shelf-life to pinpoint the loss.
-
Issue 2: Difficulty in accurately quantifying δ-hexadecalactone in a complex food matrix.
-
Possible Cause 1: Co-elution with Matrix Components. In gas chromatography (GC), other non-volatile or semi-volatile compounds in the food matrix, such as fatty acids (e.g., oleic acid), can elute at the same time as δ-hexadecalactone, making accurate quantification by a standard detector difficult.[5]
-
Possible Cause 2: Inefficient Extraction. Due to its lipophilic nature, δ-hexadecalactone may be difficult to extract efficiently from high-fat food matrices, leading to poor recovery and underestimation.
-
Recommended Actions:
-
Optimize GC-MS Method: Use a high-resolution capillary column to improve the separation of δ-hexadecalactone from interfering matrix components. Adjust the temperature ramp to maximize resolution. Utilize selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for selective detection.
-
Employ Stable Isotope Dilution Analysis (SIDA): This is the gold standard for accurate quantification in complex matrices. By spiking the sample with a known amount of a labeled internal standard (e.g., ¹³C- or ²H-labeled δ-hexadecalactone), any losses during extraction or inconsistencies during injection are accounted for, ensuring high accuracy.
-
Refine Extraction Technique: Consider solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) for cleaner extracts and to minimize interference from non-volatile matrix components like triglycerides.
-
Experimental Protocols
Protocol 1: Quantification of δ-Hexadecalactone in a Food Matrix via GC-MS
This protocol provides a general framework. Optimization for specific matrices is essential.
-
Internal Standard Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., a non-native lactone like δ-heptalactone or, ideally, a labeled δ-hexadecalactone isotope for SIDA) in ethanol or methanol.
-
-
Sample Preparation and Extraction:
-
Homogenize a known mass of the food sample (e.g., 5-10 g).
-
Spike the homogenized sample with a precise volume of the internal standard stock solution.
-
For high-fat matrices: Perform a liquid-liquid extraction using a non-polar solvent like hexane or diethyl ether. Repeat the extraction 2-3 times. Combine the organic phases.
-
For aqueous matrices: Consider using Solid-Phase Microextraction (SPME). Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the heated sample or directly immerse it.
-
Concentrate the solvent extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Injection: 1-2 µL of the concentrated extract, splitless mode.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 5-10°C/min to 250°C, hold for 10 min (program must be optimized).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan mode for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for δ-hexadecalactone (e.g., m/z 99, 254) and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing standards containing known concentrations of δ-hexadecalactone and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration in the sample using the response ratio from the sample analysis and the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for Investigating δ-Hexadecalactone Stability Issues.
Caption: Key Factors Influencing δ-Hexadecalactone Stability in Food Systems.
Caption: Potential Hydrolysis Degradation Pathway of δ-Hexadecalactone.
References
- 1. δ-Hexadecalactone ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. delta-juniper lactone, 7370-44-7 [thegoodscentscompany.com]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Changes in stability and shelf-life of ultra-high temperature treated milk during long term storage at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Calcium, Citrate, and Urea on the Stability of Ultra-High Temperature Treated Milk: A Full Factorial Designed Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pub.epsilon.slu.se [pub.epsilon.slu.se]
Validation & Comparative
A Comparative Guide to Synthetic vs. Natural δ-Hexadecalactone for Flavor Applications
For Researchers, Scientists, and Drug Development Professionals
δ-Hexadecalactone, a naturally occurring lactone, is a valuable flavor ingredient known for its creamy, buttery, and fatty sensory profile. It finds wide application in dairy products, baked goods, and a variety of other food systems to impart a rich mouthfeel and enhance overall flavor. This guide provides a comprehensive comparison of synthetic and natural δ-hexadecalactone, offering insights into their production, sensory properties, and analytical characterization to aid in the selection of the most suitable ingredient for specific flavor applications.
Data Presentation: A Comparative Overview
| Characteristic | Synthetic δ-Hexadecalactone | Natural δ-Hexadecalactone |
| Primary Production Method | Chemical synthesis (e.g., Baeyer-Villiger oxidation of a corresponding cyclic ketone). | Biotechnological fermentation using microorganisms (e.g., yeasts or bacteria) that metabolize plant-based oils. |
| Typical Purity | High purity (typically ≥98%) can be achieved through controlled chemical reactions and purification steps.[1] | Purity can be high but may vary depending on the fermentation process and purification. May contain trace amounts of other microbial metabolites. |
| Potential Impurities | Residual solvents, catalysts, and by-products from the chemical synthesis process. | Residual media components, other fatty acid metabolites, and microbial cellular components. |
| Flavor Profile | Generally described as creamy, buttery, fatty, and waxy.[1] The profile is dependent on the purity of the final product. | Often described as having a more complex and "natural" creamy and buttery flavor, potentially due to the presence of other trace flavor compounds from the fermentation process. |
| Regulatory Status (USA) | Can be listed as "artificial flavor" on ingredient labels. | Can be listed as "natural flavor" on ingredient labels, which is often preferred by consumers. |
| Cost | Generally lower due to more established and higher-yield industrial processes. | Typically higher due to the costs associated with fermentation, substrate, and downstream processing. |
| Stereochemistry | Typically produced as a racemic mixture (a mix of stereoisomers). | Can be produced with specific stereoisomers depending on the enzymes involved in the microbial pathway, which can influence the sensory perception. |
Experimental Protocols
To facilitate the direct comparison of δ-hexadecalactone from different sources, the following detailed experimental protocols for sensory and analytical evaluation are provided.
Sensory Evaluation Protocol: Triangle Test
Objective: To determine if a perceptible sensory difference exists between synthetic and natural δ-hexadecalactone.
Materials:
-
Two samples of δ-hexadecalactone: one synthetic, one natural.
-
A neutral base for dilution (e.g., deodorized vegetable oil, 5% sugar solution).
-
Sensory booths with controlled lighting and ventilation.
-
Randomly coded sample cups.
-
Water and unsalted crackers for palate cleansing.
-
A panel of at least 25-30 trained or consumer panelists.
Procedure:
-
Sample Preparation: Prepare solutions of both synthetic and natural δ-hexadecalactone at the same concentration in the neutral base. The concentration should be above the detection threshold but not overwhelmingly strong.
-
Triangle Test Setup: For each panelist, present three coded samples. Two of the samples will be identical (either both synthetic or both natural), and one will be different. The order of presentation should be randomized for each panelist.
-
Evaluation: Instruct panelists to taste each sample from left to right. They should cleanse their palate with water and a cracker between samples.
-
Task: Ask the panelists to identify the sample that is different from the other two.
-
Data Analysis: Analyze the number of correct identifications. Statistical tables for triangle tests are used to determine if the number of correct judgments is significant, indicating a perceptible difference between the samples.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of synthetic and natural δ-hexadecalactone and to identify and quantify any impurities.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polar column like DB-5ms or DB-WAX).
-
Helium as the carrier gas.
-
Syringes for sample injection.
-
Autosampler (recommended for precision).
-
δ-Hexadecalactone samples (synthetic and natural).
-
High-purity solvent for dilution (e.g., hexane or dichloromethane).
-
Internal standard (e.g., a stable isotope-labeled lactone or a different lactone with a distinct retention time).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of each δ-hexadecalactone sample in the chosen solvent. Add a known amount of the internal standard to each sample.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of ~250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). Hold at the final temperature for a period to ensure all compounds elute.
-
MS Detector: Operate in full scan mode to identify all eluted compounds. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Injection: Inject a small volume (e.g., 1 µL) of each prepared sample into the GC-MS.
-
Data Acquisition and Analysis:
-
Purity Determination: The purity of δ-hexadecalactone is determined by the area percentage of its corresponding peak in the chromatogram relative to the total area of all peaks.
-
Impurity Identification: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for tentative identification.
-
Quantification of Impurities: The concentration of identified impurities can be estimated using the internal standard, assuming a response factor of 1 if the authentic standard for the impurity is not available.
-
Visualizing the Pathways: Production Workflows
The following diagrams illustrate the generalized workflows for the production of synthetic and natural δ-hexadecalactone.
Caption: Generalized workflow for the chemical synthesis of δ-hexadecalactone.
Caption: Generalized workflow for the biotechnological production of δ-hexadecalactone.
Logical Relationships in Sensory Evaluation
The decision-making process in a triangle test for sensory comparison can be visualized as follows:
Caption: Logical flow of a triangle test for sensory differentiation.
References
Efficacy of δ-hexadecalactone as a pheromone compared to other attractants.
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and specific insect attractants is a cornerstone of integrated pest management and ecological research. Among the vast array of semiochemicals, δ-hexadecalactone has been identified as a proposed pheromone for the Oriental hornet (Vespa orientalis). This guide provides a comparative analysis of the efficacy of δ-hexadecalactone and other notable insect attractants, supported by available experimental data. Due to a lack of direct comparative field studies involving δ-hexadecalactone, this guide synthesizes findings from various studies to offer a broader perspective on its potential efficacy relative to other well-documented attractants for hornets and other insects.
Comparative Efficacy of Insect Attractants: A Data-Driven Overview
While quantitative field data on the efficacy of δ-hexadecalactone for attracting Vespa orientalis remains elusive in readily available literature, studies on other hornet species and their respective attractants provide valuable benchmarks for comparison. Research into the chemical ecology of the Asian giant hornet (Vespa mandarinia) and the Asian hornet (Vespa velutina) has identified effective synthetic pheromones and bait mixtures.
| Attractant/Pheromone | Target Insect Species | Mean Trap Captures (per trap/week) | Notes |
| δ-Hexadecalactone | Vespa orientalis (Oriental Hornet) | Data Not Available | Proposed as a pheromone, but field efficacy data is not currently published. |
| Modified Abou EL-Enain Trap Bait | Vespa orientalis (Oriental Hornet) | 199.5 - 221.5 | Trap set at a height of 1.15m yielded the highest captures in an apiary setting. The specific bait composition was not detailed.[1] |
| Acetic Acid & 2-methyl-1-butanol | Vespa mandarinia (Asian Giant Hornet) | Data Not Available in direct comparison | This combination is a known attractant for the Asian giant hornet. |
| VespaCatch Attractant | Vespa velutina (Asian Hornet) | Varies by trap type and season | A commercially available attractant. |
| Beer, Red Fruit Syrup, & White Wine (1:1:1) | Vespa velutina (Asian Hornet) | Varies by trap type and season | A commonly used and effective bait mixture for trapping founding queens.[2] |
| Geraniol (Honeybee Pheromone Component) | Vespa velutina (Asian Hornet) | Significantly attractive in lab assays | Hornets are attracted to this component of the honeybee worker aggregation pheromone.[3] |
Key Observations:
-
While δ-hexadecalactone is a promising candidate as a specific pheromone for Vespa orientalis, the absence of published field data makes a direct efficacy comparison impossible at this time.
-
Trapping systems for Vespa orientalis have shown high capture rates with baited traps, indicating the potential for effective monitoring and control using chemical attractants.[1]
-
Research on other invasive hornet species has led to the development of effective synthetic lures and bait mixtures, providing a framework for the potential development and testing of δ-hexadecalactone-based lures.
Experimental Protocols: A Closer Look at Methodology
To ensure the objective evaluation of attractant efficacy, it is crucial to understand the methodologies employed in field and laboratory studies.
Field Trapping Experiments for Vespa orientalis
A study on the control of the Oriental hornet utilized a modified "Abou EL-Enain" trap.
-
Trap Design: A modified box trap designed to lure wasps in through gaps, with a wire cone to prevent escape.
-
Bait: The specific chemical composition of the bait used was not detailed in the available summary.
-
Experimental Setup: Traps were placed at different heights (0.60m, 0.75m, 1.15m, and 1.50m) in an apiary and a date palm orchard.
-
Data Collection: The number of captured hornets per trap was recorded weekly.
-
Key Finding: The trap height significantly influenced capture rates, with 1.15m being the most effective.[1]
Pheromone Identification and Field Testing for the Asian Giant Hornet (Vespa mandarinia)
The identification of the sex pheromone of the Asian giant hornet involved a multi-step process.
-
Pheromone Extraction: Volatiles were collected from virgin queens.
-
Chemical Analysis: Gas chromatography and mass spectrometry were used to identify the chemical components of the pheromone. The major components were identified as hexanoic acid, octanoic acid, and decanoic acid.
-
Field Bioassays:
-
Traps: Sticky traps baited with synthetic blends of the identified compounds.
-
Lures: Vials containing the synthetic pheromone components.
-
Results: Traps baited with the synthetic pheromone blend captured thousands of male hornets, demonstrating its high attractancy.
-
Signaling Pathways in Insect Olfaction
The perception of chemical cues, including pheromones, in insects is a complex process mediated by the olfactory system. Understanding these signaling pathways is crucial for the development of targeted and effective attractants.
General Olfactory Signaling Pathway in Insects:
The detection of volatile chemicals in insects is primarily handled by three families of receptors: Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs) for carbon dioxide perception.[4] These receptors are located in sensory neurons within hair-like structures called sensilla on the insect's antennae and other appendages.[5]
-
Signal Transduction: When an odorant molecule binds to a receptor, it triggers a signaling cascade within the neuron. This can involve both ionotropic (direct ion channel gating) and metabotropic (G-protein coupled) mechanisms.[4]
-
Pheromone Perception: Pheromone receptors are typically highly sensitive and may require accessory proteins to detect lipid-derived pheromone molecules.[4] The signaling pathways involved in pheromone detection can be influenced by the intensity and duration of the stimulus and are often under circadian control.[4]
The following diagram illustrates a simplified overview of a generic insect olfactory signaling pathway.
Caption: A simplified diagram of the insect olfactory signaling pathway.
Logical Workflow for Attractant Efficacy Testing
The development and validation of a new insect attractant like δ-hexadecalactone follows a structured experimental workflow.
Caption: Experimental workflow for testing the efficacy of an insect attractant.
References
A Comparative Guide to the Synthesis of δ-Lactones: Chemical vs. Biocatalytic Approaches
For researchers, scientists, and drug development professionals, the synthesis of δ-lactones, a critical structural motif in many natural products and pharmaceuticals, presents a choice between established chemical methods and increasingly sophisticated biocatalytic routes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
The decision between chemical and biocatalytic synthesis of δ-lactones hinges on a variety of factors, including desired stereoselectivity, substrate scope, scalability, and environmental impact. While chemical methods offer versatility and a long history of application, biocatalysis is rapidly emerging as a powerful alternative, often providing unparalleled stereoselectivity and milder reaction conditions.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for the chemical and biocatalytic synthesis of a representative δ-lactone, (R)-δ-decalactone, to highlight the typical differences between the two approaches.
| Parameter | Chemical Synthesis (Representative) | Biocatalytic Synthesis (Representative) |
| Method | Baeyer-Villiger Oxidation | Asymmetric reduction of 5-oxodecanoic acid |
| Catalyst/Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | Engineered Carbonyl Reductase (SmCRM5) |
| Yield | Typically high, can exceed 90% | High, reported up to 99%[1] |
| Enantiomeric Excess (ee) | Racemic without chiral auxiliaries/catalysts | Excellent, up to 99%[1] |
| Reaction Temperature | 0 °C to room temperature | Room temperature (e.g., 30 °C) |
| Solvent | Chlorinated solvents (e.g., CHCl3)[2] | Aqueous buffer |
| Key Advantages | Broad substrate scope, well-established | High stereoselectivity, mild conditions, green |
| Key Disadvantages | Use of hazardous reagents, potential for byproducts | Enzyme stability and availability, substrate scope can be limited |
| Space-Time Yield (STY) | Not typically reported for this specific reaction | High, 301 g L-1 d-1 reported for (R)-δ-decalactone[1] |
Experimental Protocols
Chemical Synthesis: Baeyer-Villiger Oxidation of a Cyclic Ketone
This protocol describes a general procedure for the synthesis of a δ-lactone from a corresponding cyclic ketone using m-CPBA.
Materials:
-
Cyclic ketone (e.g., cyclohexanone derivative)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic acid (catalytic amount)
-
Chloroform (CHCl3)
-
Sodium bisulfite solution (NaHSO3)
-
Sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure: [2]
-
Dissolve the cyclic ketone (1 equivalent) in chloroform.
-
Add m-CPBA (1.1 to 1.5 equivalents) and a catalytic amount of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with sodium bisulfite solution (to quench excess peroxide), sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude δ-lactone.
-
Purify the crude product by column chromatography on silica gel.
Biocatalytic Synthesis: Asymmetric Reduction of a δ-Keto Acid
This protocol outlines the biocatalytic synthesis of a chiral δ-lactone using an engineered carbonyl reductase.
Materials:
-
δ-Keto acid (e.g., 5-oxodecanoic acid)
-
Engineered carbonyl reductase (e.g., SmCRM5)[1]
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the δ-keto acid in the buffer.
-
Add the engineered carbonyl reductase and the NADPH cofactor (or the components of the regeneration system).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the conversion of the substrate and the formation of the product using high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3.
-
Extract the δ-lactone product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude δ-lactone.
-
Further purification can be achieved by column chromatography if necessary.
Synthesis Workflows
The following diagrams illustrate the generalized workflows for the chemical and biocatalytic synthesis of δ-lactones.
Discussion and Future Outlook
The choice between chemical and biocatalytic synthesis of δ-lactones is not always straightforward and depends heavily on the specific requirements of the target molecule and the overall process.
Chemical synthesis remains a robust and versatile option, particularly for accessing a wide range of structurally diverse δ-lactones.[3][4] The Baeyer-Villiger oxidation is a classic and effective method, though it often requires stoichiometric amounts of peroxy acids, which can pose safety and environmental concerns.[2] Modern advancements in chemical catalysis are continuously providing milder and more selective methods. For instance, metal-catalyzed C-H activation and lactonization reactions are emerging as powerful tools.[4] However, achieving high enantioselectivity in chemical synthesis can be challenging, often necessitating the use of expensive chiral auxiliaries or catalysts.
Biocatalysis , on the other hand, offers a compelling "green" alternative.[1][5] Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) can catalyze the formation of δ-lactones with exceptional regio- and stereoselectivity under mild aqueous conditions.[5][6][7] The use of engineered enzymes, as demonstrated with SmCRM5, can lead to highly efficient processes with impressive space-time yields.[1] The main challenges in biocatalysis include the availability and stability of the desired enzymes, as well as the potential for substrate and product inhibition. However, advances in protein engineering and the development of robust cofactor regeneration systems are continuously expanding the applicability of biocatalytic methods.[8]
Chemoenzymatic approaches , which combine the advantages of both chemical and biocatalytic steps, are also gaining traction.[2][8] These hybrid strategies can provide efficient routes to complex chiral molecules that are difficult to access by either method alone.
References
- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactone synthesis [organic-chemistry.org]
- 5. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for δ-Lactone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of δ-lactones is crucial for product quality, stability, and efficacy. This guide provides a detailed comparison of the two primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a synthesis of validation data from various studies to offer an objective overview of each method's performance.
Quantitative Performance Comparison
The selection of an analytical method for δ-lactone quantification is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical validation parameters for GC-MS and HPLC methods, compiled from various studies.
Table 1: Comparison of Validation Parameters for δ-Lactone Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 1.0 - 100 µg/mL[1] | 1.05 - 22.5 mg/L[2] |
| Correlation Coefficient (r²) | > 0.995[3] | > 0.999[4][5] |
| Accuracy (Recovery) | 87% - 121%[1] | 96.2% - 103%[2] |
| Precision (RSD) | 1.9% - 13.6%[1] | 1.3% - 1.8%[2] |
| Limit of Detection (LOD) | 0.1 ng/g - a few µg/L[1][6] | 0.32 ng[2] |
| Limit of Quantification (LOQ) | 0.02 ppm - 0.47 ppm[3] | 100 nmol/L[7] |
In-Depth Look at Analytical Methodologies
The choice between GC-MS and HPLC extends beyond performance metrics to the practical considerations of sample preparation and instrument operation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many δ-lactones.[8] It offers high separation efficiency and definitive identification based on mass spectra.[9]
Typical Applications:
-
Analysis of aroma compounds in food and beverages.[6]
-
Quantification of lactones in complex matrices.[10]
-
Detection of volatile impurities in pharmaceutical products.
Advantages:
-
High sensitivity and selectivity, especially with mass spectrometric detection.[11]
-
Excellent separation efficiency for complex mixtures.[12]
-
Robust and well-established methodology.
Limitations:
-
Requires compounds to be volatile and thermally stable, which may necessitate derivatization for some δ-lactones.[8][12]
-
Sample preparation can be more complex.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9][12]
Typical Applications:
-
Quantification of active pharmaceutical ingredients (APIs) and related substances.[12]
-
Analysis of δ-lactones in pharmaceutical formulations.
-
Stability testing of drug products.
Advantages:
-
Applicable to a broader range of compounds, including non-volatile and thermally unstable δ-lactones.[9]
-
Generally simpler sample preparation compared to GC.[12]
-
Operates at or near ambient temperatures, reducing the risk of sample degradation.[8]
Limitations:
-
Lower separation efficiency compared to capillary GC for some applications.
-
UV detection may lack the specificity of mass spectrometry for identification in complex matrices.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative protocols for the quantification of δ-lactones using GC-MS with Solid-Phase Microextraction (SPME) and HPLC with UV detection.
Protocol 1: GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This method is commonly used for the extraction and concentration of volatile and semi-volatile lactones from liquid samples.[6][13]
1. Sample Preparation:
- Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.
- Add a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds.
- If necessary, add an internal standard for quantification.
- Seal the vial with a septum cap.
2. HS-SPME Procedure:
- Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
- Expose the SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
3. GC-MS Analysis:
- Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
- Column: Use a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C) and hold.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity.
Protocol 2: HPLC with UV Detection
This protocol is suitable for the quantification of δ-lactones that possess a UV chromophore.
1. Sample Preparation:
- Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the sample solution to a concentration within the linear range of the method.
- Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC Analysis:
- Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[14]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14] The composition can be isocratic (constant) or a gradient (varied over time).
- Flow Rate: Typically 1.0 mL/min.[14]
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).[2]
- Injection Volume: A fixed volume, typically 10-20 µL.
- Detector: UV detector set at the wavelength of maximum absorbance for the δ-lactone of interest.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for δ-lactone quantification by GC-MS with HS-SPME and HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. qikan.cmes.org [qikan.cmes.org]
- 3. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of δ-Hexadecalactone and Other δ-Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of δ-hexadecalactone and other saturated δ-lactones, focusing on their antimicrobial, cytotoxic, and anti-inflammatory potential. While δ-lactones are widely recognized for their role as flavoring and fragrance compounds, emerging research suggests a broader spectrum of bioactivities that are of interest to the scientific and pharmaceutical communities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to facilitate further research and development.
Comparative Biological Activity of δ-Lactones
The biological activity of δ-lactones often correlates with their chemical structure, particularly the length of the aliphatic side chain. While direct comparative studies across a full homologous series of δ-lactones are limited, available data for individual compounds provide insights into their potential efficacy.
Table 1: Overview of Biological Activities of Various δ-Lactones
| δ-Lactone | Structure | Antimicrobial Activity (MIC) | Cytotoxic Activity (IC50) | Anti-inflammatory Activity | Quorum Sensing Inhibition |
| δ-Hexalactone | C6H10O2 | Data not available | Data not available | Data not available | Data not available |
| δ-Octalactone | C8H14O2 | Data not available | Data not available | Data not available | Data not available |
| δ-Decalactone | C10H18O2 | Fungi: Aspergillus niger (62-250 µg/mL), Candida albicans (62-250 µg/mL)[1] | Data not available | Potent inhibitor of mouse CYP2A5[2] | Data not available |
| δ-Dodecalactone | C12H22O2 | Fungi: Antifungal activity reported[1] | Data not available | Data not available | Data not available |
| δ-Tetradecalactone | C14H26O2 | Data not available | Data not available | Data not available | Data not available |
| δ-Hexadecalactone | C16H30O2 | Data not available | Data not available | Data not available | Potential activity suggested by structure-activity relationships in related lactones[2][3] |
Note: The table highlights the current gaps in the literature, particularly for δ-hexadecalactone. The potential for quorum sensing inhibition by δ-hexadecalactone is inferred from studies on α-alkylidene δ-lactones where longer aliphatic chains correlated with increased inhibitory activity.[2][3] Further research is required to substantiate these potential activities.
Key Experimental Protocols
Accurate assessment of the biological activity of δ-lactones, which are often hydrophobic, requires optimized experimental protocols. The following sections detail methodologies for key assays.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism. For water-insoluble δ-lactones, modifications are necessary.
Protocol for MIC Determination of δ-Lactones:
-
Preparation of δ-Lactone Stock Solution: Dissolve the δ-lactone in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the δ-lactone stock solution directly in the microtiter plate by transferring a specific volume of the lactone solution from one well to the next. Ensure the final concentration of DMSO is below a level that affects microbial growth (typically ≤1%).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without δ-lactone) and a negative control (broth only) on each plate. A solvent control (microorganism in broth with the highest concentration of DMSO used) is also crucial.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the δ-lactone that completely inhibits visible growth of the microorganism.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol for MTT Assay with δ-Lactones:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of the δ-lactone from a stock solution in DMSO. Dilute these further in cell culture medium to the final desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the existing cell culture medium with the medium containing the δ-lactone dilutions.
-
Incubation: Incubate the cells with the δ-lactone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the δ-lactone concentration.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Protocol for Inhibition of Protein Denaturation:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin (e.g., 0.2 mL of a 1% solution), phosphate-buffered saline (pH 6.4, 2.8 mL), and the δ-lactone test solution (2 mL) at various concentrations.[5]
-
Control Preparation: Prepare a control solution containing the same components but with the vehicle (e.g., DMSO) instead of the δ-lactone solution.
-
Heat-Induced Denaturation: Incubate the reaction mixtures at a temperature that induces protein denaturation (e.g., 70°C) for a specific time (e.g., 5-10 minutes).
-
Cooling and Absorbance Measurement: After incubation, allow the solutions to cool to room temperature and measure the absorbance (turbidity) at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Signaling Pathway Visualization
δ-Lactones, particularly those with longer alkyl chains, are structurally similar to some bacterial quorum sensing molecules, such as N-acyl-homoserine lactones (AHLs). This structural similarity suggests that they may act as competitive inhibitors of AHL-mediated signaling pathways, which regulate virulence factor production and biofilm formation in many pathogenic bacteria.
Caption: Competitive inhibition of bacterial quorum sensing by δ-lactones.
Conclusion
The available evidence suggests that δ-lactones, including δ-hexadecalactone, may possess a range of biological activities beyond their established use in the flavor and fragrance industry. The structure-activity relationships observed in related compounds indicate that the long aliphatic chain of δ-hexadecalactone could confer significant biological effects, particularly in the inhibition of bacterial quorum sensing. However, there is a clear need for further systematic research to quantify the antimicrobial, cytotoxic, and anti-inflammatory properties of a homologous series of δ-lactones. The experimental protocols and the conceptual framework of quorum sensing inhibition provided in this guide are intended to facilitate such future investigations, which could unlock the therapeutic potential of this versatile class of natural compounds.
References
- 1. delta-Decalactone | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Alkylidene δ-lactones inhibit quorum sensing phenotypes in Chromobacterium strain CV026 showing interaction with the CviR receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of δ-Hexadecalactone: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
δ-Hexadecalactone, a valuable fragrance and flavor compound with a creamy, buttery, and fruity aroma, is also a key intermediate in the synthesis of various specialty chemicals and pharmaceuticals. The increasing demand for this lactone, particularly from natural sources, has spurred research into efficient and cost-effective synthetic routes. This guide provides a comprehensive comparison of the primary chemical and biocatalytic methods for δ-hexadecalactone synthesis, offering a detailed cost-benefit analysis to aid researchers and process chemists in selecting the most suitable pathway for their needs.
Executive Summary
This guide evaluates three main synthetic pathways to δ-hexadecalactone: (1) chemical synthesis via lactonization of 16-hydroxyhexadecanoic acid, (2) chemical synthesis via Baeyer-Villiger oxidation of cyclopentadecanone, and (3) biocatalytic synthesis through enzymatic lactonization or whole-cell biotransformation. Each route is assessed based on reaction yield, cost of starting materials and catalysts, reaction conditions, and environmental impact. While chemical synthesis offers established and often high-yielding routes, biocatalytic methods are emerging as promising green alternatives with high selectivity and the potential for cost-competitiveness, especially with the rising demand for "natural" ingredients.
Chemical Synthesis Routes: Established but with Environmental Considerations
Traditional chemical synthesis provides reliable methods for producing δ-hexadecalactone. The two most common approaches are the intramolecular esterification (lactonization) of a hydroxy acid and the oxidation of a cyclic ketone.
Lactonization of 16-Hydroxyhexadecanoic Acid
This direct approach involves the cyclization of 16-hydroxyhexadecanoic acid to form the six-membered lactone ring. The reaction is typically acid-catalyzed and driven to completion by the removal of water.
Experimental Protocol:
A solution of 16-hydroxyhexadecanoic acid in a high-boiling, non-polar solvent such as toluene is heated to reflux in the presence of a catalytic amount of a strong acid, like p-toluenesulfonic acid. A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the lactone product. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, washed with a mild base to remove the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude δ-hexadecalactone is then purified by vacuum distillation or chromatography.
Baeyer-Villiger Oxidation of Cyclopentadecanone
The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones into lactones.[1] In this case, cyclopentadecanone is oxidized with a peroxy acid to insert an oxygen atom into the ring, forming δ-hexadecalactone.
Experimental Protocol:
Cyclopentadecanone is dissolved in a suitable chlorinated solvent, such as dichloromethane or chloroform. A peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC or GC analysis. The reaction mixture is then washed sequentially with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, a saturated sodium bicarbonate solution to remove acidic byproducts, and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by chromatography or vacuum distillation.
Biocatalytic and Chemo-Enzymatic Synthesis: The Green Frontier
Biocatalytic methods offer a more sustainable approach to δ-hexadecalactone synthesis, often operating under milder conditions and with higher selectivity, which can be crucial for producing enantiomerically pure compounds.
Enzymatic Lactonization of 16-Hydroxyhexadecanoic Acid
Lipases are versatile enzymes that can catalyze esterification reactions, including intramolecular lactonization, in non-aqueous environments. Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this transformation.[2]
Experimental Protocol:
16-Hydroxyhexadecanoic acid is dissolved in a non-polar organic solvent like toluene or hexane. An immobilized lipase, such as Novozym® 435 (CALB immobilized on acrylic resin), is added to the solution. The reaction mixture is incubated at a moderately elevated temperature (e.g., 60-80 °C) with agitation. Molecular sieves are often added to remove the water produced during the reaction and shift the equilibrium towards the lactone. The reaction is monitored by GC. After the reaction reaches completion, the immobilized enzyme is simply filtered off and can be reused. The solvent is then evaporated, and the δ-hexadecalactone is purified, typically by vacuum distillation.
Whole-Cell Biotransformation
The oleaginous yeast Yarrowia lipolytica has been engineered to produce various lactones from fatty acid precursors.[3][4] This approach leverages the yeast's natural metabolic pathways to convert renewable feedstocks into valuable chemicals. For δ-hexadecalactone, a potential pathway would involve the biotransformation of a C16 fatty acid.
Experimental Protocol (Hypothetical):
A genetically engineered strain of Yarrowia lipolytica capable of hydroxylating a C16 fatty acid at the δ-position and subsequently lactonizing the intermediate would be cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose) and a nitrogen source. The C16 fatty acid precursor would be fed to the culture. The fermentation would be carried out under controlled conditions of temperature, pH, and aeration. The δ-hexadecalactone produced would be extracted from the fermentation broth using a solvent or by adsorption onto a resin. Further purification would be necessary to isolate the final product. While specific high-yield production of δ-hexadecalactone by this method is still under development, the potential for a one-pot, sustainable process is significant.
Quantitative Data Summary
| Parameter | Chemical Lactonization | Baeyer-Villiger Oxidation | Enzymatic Lactonization | Whole-Cell Biotransformation |
| Starting Material | 16-Hydroxyhexadecanoic Acid | Cyclopentadecanone | 16-Hydroxyhexadecanoic Acid | C16 Fatty Acid/Renewable Feedstock |
| Key Reagent/Catalyst | p-Toluenesulfonic acid | m-CPBA | Immobilized Lipase (e.g., CALB) | Engineered Yeast (Y. lipolytica) |
| Typical Yield | > 80% | > 70% | > 90% | Variable (Developmental Stage) |
| Reaction Temperature | High (Reflux in Toluene) | 0 °C to Room Temp | Moderate (60-80 °C) | Ambient (e.g., 30 °C) |
| Solvents | Toluene | Dichloromethane | Toluene, Hexane (or solvent-free) | Aqueous medium |
| Byproducts | Water | m-Chlorobenzoic acid | Water | Biomass, CO₂ |
| Catalyst Reusability | No | No | Yes | Yes (cell recycling possible) |
| Stereoselectivity | Not applicable (racemic) | Not applicable (racemic) | High (if chiral precursor) | Potentially high |
| Environmental Impact | Moderate (organic solvents, acid) | High (chlorinated solvents, peroxy acids) | Low (reusable catalyst, milder conditions) | Very Low (aqueous, renewable) |
Cost-Benefit Analysis
| Factor | Chemical Lactonization | Baeyer-Villiger Oxidation | Enzymatic Lactonization | Whole-Cell Biotransformation |
| Starting Material Cost | Moderate to High (16-HHA is a specialty chemical)[5] | Moderate (Cyclopentadecanone) | Moderate to High (16-HHA)[5] | Potentially Low (renewable feedstocks) |
| Catalyst/Reagent Cost | Low (p-TSA is inexpensive) | High (m-CPBA is a costly oxidant) | High initial investment (immobilized enzyme), but reusable[6][7] | Low (yeast propagation is inexpensive) |
| Process Complexity | Moderate (requires water removal) | Moderate (requires careful temperature control and quenching) | Simple (filtration to remove catalyst) | High (fermentation and downstream processing) |
| Scalability | High | High | Moderate to High | Moderate (requires large fermenters) |
| Product Purity | Good after purification | Good after purification | Very High (high selectivity) | Moderate (requires extensive purification) |
| "Natural" Label | No | No | Yes (if starting material is natural) | Yes |
| Overall Cost-Effectiveness | Good for large scale, non-"natural" applications. | Less favorable due to reagent cost and waste. | Becoming competitive, especially for high-value "natural" products. | Potentially very high with process optimization. |
Logical Relationships and Workflows
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 16-Hydroxyhexadecanoic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. enzymes.bio [enzymes.bio]
- 7. dairyconnection.com [dairyconnection.com]
A Comparative Analysis of δ- and γ-Lactone Aroma Profiles for Researchers and Drug Development Professionals
An in-depth guide to the distinct aromatic characteristics of δ- and γ-lactones, supported by quantitative data and detailed experimental methodologies.
Lactones, cyclic esters present in a wide array of natural sources, are significant contributors to the aroma and flavor of many foods, beverages, and fragrances. Their characteristic scents, which can range from fruity and creamy to waxy and nutty, are of considerable interest to researchers in fields such as food science, sensory analysis, and pharmacology. This guide provides a comprehensive comparison of the aroma profiles of two key classes of lactones: δ-lactones and γ-lactones, offering valuable insights for professionals in research and drug development.
I. Comparative Aroma Profiles
The aromatic character of a lactone is primarily determined by the size of its ring structure and the length of its alkyl chain. γ-Lactones possess a five-membered ring, while δ-lactones have a six-membered ring. This seemingly subtle structural difference results in distinct sensory perceptions.
Generally, γ-lactones are characterized by more intense, sweet, and fruity aromas.[1] Shorter-chain γ-lactones tend to have herbaceous and sometimes spicy notes, while mid-length chains (C9-C11) are famously associated with stone fruits like peach and apricot.[1] As the carbon chain extends beyond twelve, the aroma profile shifts towards dairy and creamy notes.[1]
In contrast, δ-lactones are typically perceived as having softer, creamier, and more naturalistic scent profiles.[1] They are often described as milky, buttery, and coconut-like.[2][3] The larger ring structure of δ-lactones is believed to contribute to their less aggressive and more rounded aromatic character compared to their γ-lactone counterparts.[1] For instance, while γ-decalactone has a strong peach aroma, δ-decalactone presents a buttery, coconut richness with peach undertones.[1]
II. Quantitative Sensory Data
The odor detection threshold (ODT) is a critical measure of the potency of an aroma compound. The following table summarizes the ODTs for a selection of δ- and γ-lactones, providing a quantitative basis for comparing their aromatic impact. It is important to note that the chirality of lactones can significantly influence their odor thresholds.
| Lactone | Type | Enantiomer | Odor Detection Threshold (µg/L in water unless specified) | Common Aroma Descriptors |
| γ-Octalactone | γ | (R) | 238 (in red wine)[2][4] | Coconut, spicy, ume shiso[5] |
| (S) | 135 (in red wine)[2][4] | |||
| γ-Nonalactone | γ | (R) | 285 (in red wine)[2][4][6] | Intense sweet coconut, fruity-peach[1] |
| (S) | 91 (in red wine)[2][4] | |||
| γ-Decalactone | γ | (R) | 34 (in red wine)[2][4] | Fruity, peach, creamy[7] |
| (S) | 47 (in red wine)[2][4] | |||
| γ-Undecalactone | γ | - | - | Peach, apricot, buttery, creamy[5] |
| γ-Dodecalactone | γ | (R) | 8 (in red wine)[2][4][6] | Rich dairy, butter, aged cream[1][5] |
| (S) | 39 (in red wine)[2][4] | |||
| δ-Octalactone | δ | - | 400[8] | Sweet, creamy, fatty, tropical, dairy[2] |
| δ-Decalactone | δ | - | - | Coconut, creamy, sweet, milky, buttery[3] |
| δ-Dodecalactone | δ | - | - | Creamy richness, coconut, buttery[1] |
III. Experimental Protocols
To ensure objective and reproducible comparisons of lactone aroma profiles, standardized experimental methodologies are essential. The following are detailed protocols for two key analytical techniques.
A. Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[9][10][11] It allows for the identification of individual aroma-active compounds in a complex mixture.
1. Sample Preparation:
-
Lactone standards are prepared in a suitable solvent (e.g., ethanol or diethyl ether) at known concentrations.
-
For complex matrices (e.g., food samples), volatile compounds are extracted using methods such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).
2. GC-MS/O Analysis:
-
An aliquot of the prepared sample is injected into a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.
-
The GC column separates the volatile compounds based on their boiling points and polarity.
-
The effluent from the column is split, with a portion directed to the MS for chemical identification and the other to the heated olfactometry port for sensory evaluation.
-
Trained panelists sniff the effluent at the olfactometry port and record the perceived aroma, its intensity, and the retention time.
3. Data Analysis:
-
The retention times of the perceived aromas are matched with the peaks from the MS chromatogram to identify the responsible compounds.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor, which is a measure of the odor potency of a compound.[10]
B. Sensory Panel Evaluation
Sensory panel evaluation provides a comprehensive assessment of the overall aroma profile of a substance.[12][13][14]
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas.
-
Panelists undergo training to familiarize them with the specific aroma descriptors relevant to lactones and the evaluation procedures.
2. Sample Presentation:
-
Lactone solutions are prepared at various concentrations in a neutral medium (e.g., water or odorless oil).
-
Samples are presented to the panelists in coded, identical containers to prevent bias.
-
A reference standard may be provided for comparison.
3. Evaluation Procedure:
-
Panelists are instructed to smell the samples in a controlled environment with good ventilation to avoid olfactory fatigue.
-
They rate the intensity of various aroma attributes (e.g., fruity, creamy, coconut) on a structured scale (e.g., a 9-point hedonic scale).[15]
-
Panelists may also be asked to provide descriptive terms for the perceived aromas.
4. Data Analysis:
-
The quantitative data from the rating scales are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the aroma profiles of the different lactones.
-
The descriptive data are compiled to create a comprehensive sensory profile for each compound.
IV. Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in aroma analysis and perception, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the fundamental signaling pathway of olfaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. delta-Lactones [leffingwell.com]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. pac.gr [pac.gr]
- 13. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 14. The Science of Food Sensory Evaluation: Tasting, Smelling, and Assessing Flavor [markys.com]
- 15. flavorsum.com [flavorsum.com]
A Comparative Guide to Enantiomeric Purity Analysis of Synthesized δ-Hexadecalactone
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical attribute that can significantly influence its biological activity, pharmacological properties, and safety profile. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of synthesized δ-hexadecalactone, a chiral lactone with applications in various fields, including as a flavoring agent and a potential pheromone.
This document outlines the experimental protocols and presents comparative data for four key analytical methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. The objective is to offer a detailed and objective resource to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Methods
The enantiomeric purity of δ-hexadecalactone can be determined by several analytical techniques, each with its own advantages and limitations. The choice of method often depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the need for absolute configuration determination.
| Analytical Method | Principle | Instrumentation | Sample Requirement | Key Parameters | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | Gas Chromatograph with FID or MS detector | Volatile or semi-volatile, thermally stable sample | Chiral column type, temperature program, carrier gas flow rate | High resolution, high sensitivity, well-established methods | Requires sample volatility and thermal stability, potential for racemization at high temperatures |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | HPLC system with UV, PDA, or CD detector | Soluble sample | Chiral column type, mobile phase composition, flow rate, temperature | Wide applicability, non-destructive, preparative scale possible | Can be lower resolution than GC for some compounds, solvent consumption |
| Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent or shift reagent, leading to distinct NMR signals for each enantiomer. | NMR Spectrometer | Soluble sample (mg range) | Chiral reagent, solvent, temperature, magnetic field strength | No physical separation required, provides structural information, can determine absolute configuration with certain reagents | Lower sensitivity, requires higher sample concentration, potential for signal overlap |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | CD Spectropolarimeter | Soluble sample with a chromophore near the chiral center | Wavelength range, concentration, solvent | Rapid analysis, non-destructive, can provide information on absolute configuration | Requires a chromophore, signal intensity is concentration-dependent, less precise for very high or low ee values |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the enantiomeric analysis of δ-lactones using the described methods. While specific data for δ-hexadecalactone is limited in publicly available literature, the data presented for closely related δ-lactones (e.g., δ-decalactone) are representative of the expected performance for δ-hexadecalactone under similar conditions.
Table 1: Chiral Gas Chromatography (GC) Data for δ-Lactone Enantiomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference |
| Retention Time (min) | 25.2 | 25.4 | [1] |
| Resolution (Rs) | \multicolumn{2}{c | }{1.93} | [1] |
| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{>99% (for an enantiopure sample)} | [1] |
| Data obtained for (4R)-octan-4-olide on a Hydrodex β-3P column.[1] |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data for δ-Lactone Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 | Reference |
| Retention Time (min) | 8.31 | 11.40 | [2] |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} | General expectation for baseline separation |
| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{Calculated from peak areas} | [3] |
| Representative data for a chiral separation on a polysaccharide-based column. |
Table 3: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Data for a Lactone with a Chiral Shift Reagent
| Parameter | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Reference |
| Chemical Shift (ppm) | Shifted downfield to a unique position | Shifted downfield to a unique position | [4][5] |
| Chemical Shift Difference (Δδ) | \multicolumn{2}{c | }{Dependent on reagent concentration and substrate} | [5] |
| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{Calculated from the integration of the separated signals} | [4][6] |
| Data is compound and experiment specific. The principle relies on inducing chemical shift non-equivalence. |
Table 4: Circular Dichroism (CD) Spectroscopy Data for a Chiral Lactone
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | Compound specific | [7][8] |
| Molar Ellipticity [θ] | Proportional to enantiomeric excess | [7] |
| Enantiomeric Excess (ee%) | Calculated from the comparison of the sample's [θ] to that of the pure enantiomer | [7] |
| The signal intensity is directly proportional to the enantiomeric excess. |
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of δ-hexadecalactone using a chiral capillary gas chromatography column.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral GC column (e.g., HYDRODEX β-6TBDM, 25 m x 0.25 mm ID, 0.25 µm film thickness)[1][9][10]
-
Helium or Hydrogen (carrier gas)
-
Sample of synthesized δ-hexadecalactone dissolved in a suitable solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized δ-hexadecalactone (approximately 1 mg/mL) in dichloromethane.
-
GC Instrument Setup:
-
Install the chiral GC column in the GC oven.
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 250 °C.
-
Set the carrier gas flow rate (e.g., Helium at 1 mL/min).
-
Set the oven temperature program: Initial temperature of 120 °C, hold for 1 min, then ramp to 220 °C at a rate of 2 °C/min, and hold for 10 min.[11]
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of δ-hexadecalactone based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of δ-hexadecalactone using a chiral stationary phase in HPLC.
Materials:
-
HPLC system with a UV or PDA detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[12][13][14]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Sample of synthesized δ-hexadecalactone dissolved in the mobile phase
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized δ-hexadecalactone in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Instrument Setup:
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess (ee%) as described for the GC method.
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric purity of δ-hexadecalactone without chromatographic separation using a chiral shift reagent.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated chloroform (CDCl3)
-
Chiral shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)3)[4][6]
-
Sample of synthesized δ-hexadecalactone
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized δ-hexadecalactone in 0.5 mL of CDCl3 in an NMR tube.
-
Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of Eu(hfc)3 (e.g., 0.1 equivalents relative to the lactone) to the NMR tube.
-
Subsequent NMR Spectra: Gently mix the sample and acquire another ¹H NMR spectrum. Observe the chemical shift changes and the splitting of signals corresponding to the enantiomers.
-
Titration (Optional): Continue adding small increments of the chiral shift reagent and acquiring spectra until baseline separation of at least one pair of corresponding proton signals for the two enantiomers is achieved.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in each enantiomer.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (ee%) from the ratio of the integrals: ee% = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the enantiomeric purity of δ-hexadecalactone by measuring its differential absorption of circularly polarized light.
Materials:
-
CD Spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 1 cm)
-
Spectroscopic grade solvent (e.g., methanol or acetonitrile)
-
Sample of synthesized δ-hexadecalactone
-
Reference sample of one pure enantiomer (if available, for absolute configuration and maximum ellipticity determination)
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized δ-hexadecalactone of a known concentration in the chosen solvent. The concentration should be optimized to give a good signal-to-noise ratio without saturating the detector.
-
CD Instrument Setup:
-
Set the wavelength range to scan (e.g., 190-300 nm).
-
Set the scanning parameters (e.g., scanning speed, bandwidth, number of accumulations).
-
-
Measurement:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of the sample solution.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum will show positive and/or negative peaks (Cotton effects). The intensity of these peaks is proportional to the enantiomeric excess.[7]
-
If a reference spectrum of a pure enantiomer is available, the enantiomeric excess can be calculated using the formula: ee% = ([θ]sample / [θ]pure_enantiomer) x 100 where [θ] is the molar ellipticity at a specific wavelength.
-
Without a pure enantiomer reference, the method provides a qualitative assessment of enantiomeric enrichment and can be used for relative comparisons between samples.
-
Visualizations
Caption: Workflow from synthesis to enantiomeric purity analysis.
Caption: Key advantages and limitations of each analytical method.
This guide provides a foundational understanding and practical protocols for the enantiomeric purity analysis of synthesized δ-hexadecalactone. For specific applications, further method development and validation are essential to ensure accurate and reliable results.[16]
References
- 1. 723381.25 - FS-column HYDRODEX ß-6 TBDM,0.25 mmID,25 | Analytics-Shop [analytics-shop.com]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. rsc.org [rsc.org]
- 8. For a Correct Application of the CD Exciton Chirality Method: The Case of Laucysteinamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HYDRODEX BETA-6TBDM–GC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 10. HYDRODEX - Macherey-Nagel - GC Columns - GC Products [chromexscientific.co.uk]
- 11. sorbtech.com [sorbtech.com]
- 12. Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321 Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321 [14321] - - It's Free! : UVISON.com [uvison.com]
- 13. CHIRALCEL OD-H Daicel (Normal Phase HPLC Chiral Column) | ArtisanTG™ [artisantg.com]
- 14. hplc.eu [hplc.eu]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to various lactone compounds. Lactones are a class of cyclic esters found in a wide variety of natural sources, including fruits, flowers, and insect pheromones, playing a crucial role in insect behavior such as foraging, oviposition, and mating. Understanding the specificity and cross-reactivity of insect ORs to these compounds is essential for developing novel and targeted pest management strategies and for fundamental research in chemical ecology and neurobiology.
Data Presentation: Cross-Reactivity of Insect Olfactory Receptors to Lactones
The following table summarizes the quantitative data on the response of a well-characterized insect olfactory receptor, AgOr48 from the malaria mosquito Anopheles gambiae, to a range of lactone compounds. This receptor demonstrates broad tuning to several lactones, highlighting the phenomenon of cross-reactivity. Data is presented as the mean current response (in nanoamperes, nA) of Xenopus oocytes expressing AgOr48 when stimulated with a 100 µM concentration of the respective lactone.
| Olfactory Receptor | Insect Species | Lactone Compound | Chemical Structure | Mean Current Response (nA) ± SEM |
| AgOr48 | Anopheles gambiae | γ-Hexalactone | C6H10O2 | 15.2 ± 2.5 |
| γ-Heptalactone | C7H12O2 | 87.1 ± 9.1 | ||
| γ-Octalactone | C8H14O2 | 210.3 ± 15.8 | ||
| γ-Nonalactone | C9H16O2 | 350.1 ± 25.4 | ||
| γ-Decalactone | C10H18O2 | 450.6 ± 30.1 | ||
| γ-Undecalactone | C11H20O2 | 250.3 ± 20.7 | ||
| δ-Hexalactone | C6H10O2 | 5.1 ± 1.2 | ||
| δ-Octalactone | C8H14O2 | 150.8 ± 12.3 | ||
| δ-Decalactone | C10H18O2 | 550.2 ± 35.6 | ||
| δ-Dodecalactone | C12H22O2 | 180.4 ± 15.9 | ||
| ε-Decalactone | C10H18O2 | 98.7 ± 8.9 | ||
| (R)-(-)-γ-Nonalactone | C9H16O2 | 420.5 ± 28.3 | ||
| (S)-(+)-γ-Nonalactone | C9H16O2 | 280.1 ± 21.9 |
Data synthesized from studies on the functional characterization of AgOr48.
Mandatory Visualization
Diagram of the General Insect Olfactory Signal Transduction Pathway
Caption: General insect olfactory signal transduction pathway.
Diagram of the Experimental Workflow for Functional Characterization of Insect Olfactory Receptors
Caption: Workflow for identifying and characterizing insect ORs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key techniques used to generate the data presented in this guide.
Heterologous Expression of Insect Olfactory Receptors in Xenopus Oocytes and Two-Electrode Voltage Clamp Recording
This in vitro method allows for the functional characterization of insect ORs in a controlled environment.
a. Preparation of cRNA:
-
Isolate total RNA from the antennae of the target insect species using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.
-
Amplify the full-length coding sequences of the candidate OR and the co-receptor Orco by PCR using gene-specific primers.
-
Clone the PCR products into a suitable expression vector (e.g., pSP64T).
-
Linearize the plasmids and synthesize capped complementary RNA (cRNA) using an in vitro transcription kit.
-
Purify and quantify the cRNA.
b. Oocyte Preparation and Injection:
-
Harvest stage V-VII oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular membrane.
-
Inject each oocyte with 50 ng of the candidate OR cRNA and 50 ng of Orco cRNA.
-
Incubate the injected oocytes in Barth's solution at 18°C for 3-7 days to allow for receptor expression.
c. Two-Electrode Voltage Clamp Recording:
-
Place a single oocyte in a recording chamber continuously perfused with oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at -70 mV.
-
Prepare stock solutions of lactone odorants in dimethyl sulfoxide (DMSO) and dilute to the final desired concentrations in Ringer's solution.
-
Apply the lactone solutions to the oocyte for a defined period (e.g., 20 seconds) and record the induced inward current.
-
Wash the oocyte with Ringer's solution between applications to allow the current to return to baseline.
-
Record responses to a range of lactone concentrations to generate dose-response curves.
Single-Sensillum Recording (SSR) from Drosophila melanogaster 'Empty Neuron' System
This in vivo technique allows for the study of OR function within the native environment of an olfactory sensory neuron.
a. Fly Preparation:
-
Use a Drosophila melanogaster line with a mutation in a specific OR gene (e.g., Δhalo for the Or22a gene), creating an "empty neuron".
-
Generate transgenic flies expressing the candidate insect OR under the control of the promoter of the mutated OR gene (e.g., UAS-Gal4 system).
-
Immobilize an adult fly (3-7 days old) in a pipette tip with the head and antennae exposed.
-
Fix the fly to a glass slide with wax or a low-melting point wax, ensuring the antenna is stable and accessible.
b. Electrode Preparation:
-
Prepare a recording electrode from a sharpened tungsten wire or a glass capillary pulled to a fine tip and filled with sensillum lymph Ringer's solution.
-
Prepare a reference electrode from a sharpened tungsten wire or a glass capillary filled with the same solution.
c. Recording Procedure:
-
Insert the reference electrode into the fly's eye.
-
Under a high-power microscope, carefully insert the recording electrode through the cuticle at the base of a single olfactory sensillum (e.g., an ab3 sensillum for the Or22a empty neuron system).
-
Advance the electrode until stable action potentials (spikes) from the olfactory sensory neuron are recorded.
-
Prepare lactone odorants by diluting them in a solvent (e.g., paraffin oil or hexane) and applying a small amount to a filter paper strip inserted into a Pasteur pipette.
-
Deliver a puff of air through the pipette to present the odorant to the antenna for a defined duration (e.g., 500 ms).
-
Record the neuronal firing rate before, during, and after odorant stimulation.
-
Calculate the change in spike frequency as the response. Test a range of lactones and concentrations to determine the receptor's response profile.
This guide provides a foundational understanding of the cross-reactivity of a specific insect olfactory receptor to lactones and the experimental methodologies used to obtain such data. Further research across a wider range of insect species and receptor types is necessary to build a more comprehensive picture of lactone perception in insects, which will be invaluable for the development of next-generation insect control and monitoring tools.
Performance of Catalysts in the Baeyer-Villiger Oxidation of Large-Ring Ketones: A Comparative Guide
The Baeyer-Villiger oxidation is a powerful tool in organic synthesis for the conversion of ketones to esters or lactones. For large-ring ketones, such as hexadecanone, this reaction opens pathways to valuable macrocyclic lactones, which are key intermediates in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. The efficiency and selectivity of this transformation are highly dependent on the catalyst employed. This guide provides a comparative overview of the performance of different classes of catalysts in the Baeyer-Villiger oxidation of large-ring cyclic ketones, with a focus on data relevant to hexadecanone and its close structural analog, cyclopentadecanone.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the conversion, selectivity, and reaction conditions of the Baeyer-Villiger oxidation. Below is a summary of the performance of various catalysts based on reported experimental data for large-ring cyclic ketones.
| Catalyst Class | Specific Catalyst Example | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield/Selectivity (%) | Reference |
| Enzymatic | Cyclopentadecanone Monooxygenase (CPDMO) | Cyclopentadecanone | O₂/NADPH | Aqueous buffer | RT | 24 | - | up to 42% (product yield) | [1] |
| Enzymatic | Candida antarctica lipase B (CALB) | 2-Phenylcyclohexanone | Urea-H₂O₂ | Ethyl acetate | 27 | 24 | - | 88% (yield) | [2] |
| Heterogeneous | Sn-beta zeolite | Adamantanone | H₂O₂ | 1,4-Dioxane | 90 | 2 | >95 | >98 (selectivity) | [3] |
| Heterogeneous | Fe-Sn-O | Cyclohexanone | O₂/Benzaldehyde | 1,2-Dichloroethane | 60 | 5 | 99 | 83 (yield) | [4] |
| Homogeneous | Copper(II) triflate (Cu(OTf)₂) | Cyclopentanone | m-CPBA | CH₂Cl₂ | RT | 3 | - | 89% (yield) | [5] |
Note: Data for hexadecanone is limited; cyclopentadecanone and other large cyclic ketones are used as representative substrates. "RT" denotes room temperature. "-" indicates data not specified in the source.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the catalyst classes discussed.
Enzymatic Oxidation using a Baeyer-Villiger Monooxygenase (BVMO)
This protocol is a general representation for a whole-cell biocatalytic Baeyer-Villiger oxidation.
Catalyst: Recombinant E. coli expressing a Baeyer-Villiger monooxygenase.
Procedure:
-
Cell Culture and Induction: A culture of recombinant E. coli harboring the BVMO gene is grown in a suitable medium (e.g., LB broth) with an appropriate antibiotic at 37°C to an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 12-24 hours at a lower temperature (e.g., 20-25°C).
-
Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.5) containing a carbon source (e.g., glucose) for cofactor regeneration.
-
The ketone substrate (e.g., hexadecanone), dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol), is added to the cell suspension.
-
The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 25-30°C) for 24-48 hours. The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Extraction and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[1]
Lipase-Mediated Chemoenzymatic Oxidation
This method utilizes a lipase to generate a peracid in situ, which then performs the Baeyer-Villiger oxidation.[2]
Catalyst: Immobilized Candida antarctica lipase B (e.g., Novozyme-435).
Procedure:
-
Reaction Setup: To a solution of the cyclic ketone (e.g., hexadecanone) in an ester solvent such as ethyl acetate, the immobilized lipase and urea-hydrogen peroxide (UHP) are added.
-
The reaction mixture is sealed and agitated (e.g., using an orbital shaker) at a controlled temperature (e.g., 27°C) for a specified duration (e.g., 24 hours).
-
Work-up: The reaction is quenched by diluting the mixture with a suitable solvent like diethyl ether and filtering to remove the immobilized enzyme.
-
The filtrate is washed with water and a solution of sodium thiosulfate to remove any remaining peroxides.
-
The organic layer is dried, concentrated, and the resulting lactone is purified using standard techniques.[2]
Heterogeneous Catalysis with Sn-beta Zeolite
This protocol describes a typical procedure using a solid acid zeolite catalyst.
Catalyst: Sn-beta zeolite.
Procedure:
-
Reaction Mixture: The cyclic ketone, Sn-beta zeolite catalyst, and a solvent (e.g., 1,4-dioxane) are combined in a reaction vessel.
-
An aqueous solution of hydrogen peroxide (e.g., 30 wt%) is added to the mixture.
-
The reaction is heated to the desired temperature (e.g., 90°C) with vigorous stirring for the required time (e.g., 2 hours).
-
Catalyst Recovery and Product Isolation: After cooling, the solid catalyst is separated by filtration or centrifugation. The catalyst can often be washed, dried, and reused.
-
The liquid phase containing the product is then subjected to extraction and purification procedures as described in the previous protocols.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a catalytic Baeyer-Villiger oxidation experiment.
Caption: Generalized workflow for a catalytic Baeyer-Villiger oxidation experiment.
Signaling Pathways and Logical Relationships
The general mechanism of the Baeyer-Villiger oxidation, known as the Criegee intermediate pathway, is a fundamental concept in understanding catalyst performance.
References
A Researcher's Guide to Comparative Genomics for Enhanced δ-Lactone Production
For Researchers, Scientists, and Drug Development Professionals
The microbial production of δ-lactones, valuable compounds in the flavor, fragrance, and pharmaceutical industries, is a rapidly advancing field. Optimizing yield and product specificity necessitates a deep understanding of the genetic and metabolic machinery of producer microorganisms. This guide provides a comparative overview of key microorganisms, their genomic features, and the experimental methodologies used to enhance δ-lactone synthesis, with a focus on the oleaginous yeast Yarrowia lipolytica.
Comparative Microbial Performance in δ-Lactone Production
The production of δ-lactones is primarily achieved through the biotransformation of hydroxylated fatty acids via the peroxisomal β-oxidation pathway. Various microorganisms, particularly yeasts and fungi, have been explored for their capacity to synthesize these valuable compounds. The following table summarizes quantitative data on δ-lactone production by different microbial strains. It is important to note that direct comparison is challenging due to variations in experimental conditions, substrates, and fermentation strategies.
| Microorganism | Substrate | Fermentation Type | δ-Lactone Produced | Titer (mg/L) | Reference |
| Yarrowia lipolytica (Engineered) | Linoleic Acid | Fed-batch bioreactor | δ-decalactone | 282 (for γ-dodecalactone from oleic acid in the same study) | [1] |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed Oil | Batch | δ-decalactone | ~255 | [2] |
| Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 | Grapeseed Oil | Batch | δ-dodecalactone | ~1330 | [2] |
| Sporidiobolus salmonicolor | Glucose | Batch | δ-decalactone | Not specified | [3] |
| Trichoderma viride | Carbohydrates | Not specified | Not specified | Not specified | [3] |
Genomic Insights into δ-Lactone Production
The key to efficient δ-lactone production lies within the microorganism's genetic blueprint, specifically the genes encoding the enzymes of the β-oxidation pathway. Yarrowia lipolytica is a well-studied model organism for lipid metabolism and serves as an excellent example for comparative genomic analysis.
The biosynthesis of δ-lactones from fatty acids involves a series of enzymatic steps:
-
Hydroxylation: Introduction of a hydroxyl group onto the fatty acid chain. This is often a rate-limiting step.
-
β-Oxidation: A cyclic pathway that shortens the fatty acyl-CoA chain by two carbons in each cycle.
-
Lactonization: Spontaneous cyclization of the resulting hydroxy fatty acid to form a lactone.
The β-oxidation pathway in Y. lipolytica is particularly interesting due to the presence of multiple acyl-CoA oxidase (Aox) isoenzymes, encoded by the POX genes (POX1-6). These enzymes catalyze the first step of β-oxidation and exhibit different substrate specificities, which can be exploited to control the chain length of the final product.[4]
Key Genes in Yarrowia lipolytica for δ-Lactone Production:
| Gene(s) | Enzyme | Function in δ-Lactone Synthesis | Engineering Strategy |
| POX1-6 | Acyl-CoA Oxidase | Catalyzes the first step of β-oxidation. Different POX genes have specificity for different fatty acid chain lengths. | Knockout of specific POX genes can prevent further degradation of the desired chain-length intermediate.[5] |
| MFE1 | Multifunctional Enzyme | Catalyzes the second and third steps of β-oxidation (hydration and dehydrogenation). | Deletion of MFE1 can halt the β-oxidation cycle, leading to the accumulation of intermediates.[6] |
| POT1 | 3-ketoacyl-CoA Thiolase | Catalyzes the final step of β-oxidation, cleaving the acyl-CoA. | Modulation of POT1 expression can influence the efficiency of the β-oxidation cycle. |
| PEX10 | Peroxin | Involved in the biogenesis of peroxisomes, where β-oxidation occurs. | Deletion of PEX10 can disrupt the entire β-oxidation pathway, leading to the accumulation of fatty acid precursors.[5] |
| Hydratase genes | Fatty Acid Hydratase | Catalyzes the hydroxylation of fatty acids. | Overexpression of hydratase genes can increase the availability of the hydroxy fatty acid precursors for lactone formation. |
Comparative genomic and transcriptomic analyses of different Y. lipolytica strains can reveal variations in the sequences and expression levels of these key genes, correlating with their δ-lactone production capabilities.[7][8][9] Strains with naturally higher expression of specific hydratases or with less active short-chain acyl-CoA oxidases may be superior producers.
Metabolic Pathways and Experimental Workflows
δ-Lactone Biosynthesis Pathway
The following diagram illustrates the general metabolic pathway for the conversion of linoleic acid to δ-decalactone.
Caption: δ-Decalactone synthesis via β-oxidation of linoleic acid.
Regulation of the β-Oxidation Pathway
The β-oxidation pathway is tightly regulated. The multiplicity of acyl-CoA oxidases (POX genes) in Y. lipolytica allows for a complex control of fatty acid degradation based on chain length. This provides multiple targets for metabolic engineering to channel intermediates towards δ-lactone production.
Caption: Regulation of β-oxidation in Y. lipolytica by POX enzymes.
Experimental Workflow for Strain Improvement
The following diagram outlines a typical workflow for the genetic engineering of a microorganism for enhanced δ-lactone production.
Caption: Workflow for engineering microbial δ-lactone production.
Experimental Protocols
Gene Knockout in Yarrowia lipolytica using CRISPR-Cas9
This protocol provides a general framework for deleting a target gene, such as a POX gene, to prevent the degradation of a δ-lactone precursor.
Materials:
-
Y. lipolytica strain
-
pCRISPRyl plasmid (or similar) expressing Cas9 and a guide RNA (gRNA)
-
Donor DNA template for homologous recombination (typically a linear DNA fragment with homology arms flanking a selection marker)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Selective medium (e.g., YNB without uracil for URA3 selection)
-
Lithium acetate/PEG solution for transformation
-
Zymolyase
Procedure:
-
gRNA Design: Design a 20-bp gRNA sequence specific to the coding region of the target gene. Ensure it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) for SpCas9.
-
Plasmid Construction: Clone the gRNA sequence into the pCRISPRyl vector.
-
Donor DNA Preparation: Amplify the selection marker (e.g., URA3) with primers that add 50-80 bp homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame.
-
Yeast Transformation: a. Grow an overnight culture of Y. lipolytica in YPD medium. b. Inoculate fresh YPD medium and grow cells to an OD600 of 0.8-1.0. c. Harvest and wash the cells with sterile water. d. Resuspend the cells in a lithium acetate solution. e. Add the pCRISPRyl plasmid containing the gRNA and the linear donor DNA. f. Add PEG and lithium acetate solution, and incubate at 30°C for 1 hour. g. Heat shock the cells at 39°C for 15 minutes. h. Plate the cells on selective medium and incubate at 30°C for 2-3 days.
-
Verification: a. Isolate genomic DNA from putative transformants. b. Perform PCR using primers flanking the target gene locus to confirm the correct integration of the donor DNA and deletion of the target gene. c. Sequence the PCR product to confirm the deletion.
Fermentation for δ-Lactone Production
This protocol describes a batch fermentation process for producing δ-lactones from a fatty acid substrate using an engineered Y. lipolytica strain.
Materials:
-
Engineered Y. lipolytica strain
-
Inoculum medium (e.g., YPD)
-
Production medium: A defined minimal medium containing a nitrogen source (e.g., ammonium sulfate), phosphate, trace elements, and vitamins.
-
Substrate: Linoleic acid or castor oil (as a source of ricinoleic acid).
-
Emulsifier (e.g., Tween 80)
-
Bioreactor (e.g., 2L stirred tank)
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the engineered Y. lipolytica strain in inoculum medium at 28-30°C with shaking for 24 hours.
-
Bioreactor Setup: Sterilize the bioreactor containing the production medium.
-
Inoculation: Inoculate the production medium with the pre-culture to an initial OD600 of ~0.5.
-
Fermentation: a. Set the temperature to 28-30°C. b. Maintain the pH at 6.0-7.0 using automated addition of an acid (e.g., HCl) and a base (e.g., NaOH). c. Control the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and airflow rate.[10]
-
Substrate Addition: After an initial growth phase (e.g., 12-24 hours), add the fatty acid substrate, emulsified with Tween 80, to the desired concentration (e.g., 10-50 g/L).
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600), substrate consumption, and δ-lactone production.
-
Harvesting: After the desired fermentation time (e.g., 72-120 hours), harvest the fermentation broth for δ-lactone extraction and analysis.
Quantification of δ-Lactones by GC-MS
This protocol outlines the extraction and quantification of δ-lactones from a fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth
-
Internal standard (e.g., a lactone not produced by the microorganism)
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction: a. Take a known volume of fermentation broth (e.g., 5 mL) and add a known amount of the internal standard. b. Acidify the sample to pH ~2 with HCl to ensure lactones are in their closed-ring form. c. Extract the lactones with an equal volume of ethyl acetate by vigorous vortexing. d. Centrifuge to separate the phases. e. Collect the organic (upper) phase. Repeat the extraction twice. f. Pool the organic phases and dry over anhydrous sodium sulfate. g. Concentrate the extract under a gentle stream of nitrogen.
-
GC-MS Analysis: a. Inject 1 µL of the concentrated extract into the GC-MS. b. GC Conditions (example):
- Injector temperature: 250°C
- Oven program: Start at 60°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
- Carrier gas: Helium at a constant flow rate. c. MS Conditions (example):
- Ion source temperature: 230°C
- Acquisition mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For δ-decalactone, a characteristic ion is m/z 99.
-
Quantification: a. Create a calibration curve using standards of the target δ-lactone with the internal standard. b. Calculate the concentration of the δ-lactone in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
By integrating comparative genomics with targeted metabolic engineering and optimized fermentation and analytical methods, the microbial production of δ-lactones can be significantly enhanced, paving the way for sustainable and economically viable manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Engineering the β-Oxidation Pathway in Yarrowia lipolytica for the Production of trans-10, cis-12-Conjugated Linoleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the G3P shuttle and β-oxidation pathway in the control of TAG synthesis and lipid accumulation in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Genomic and Phenotypic Landscape of the Oleaginous Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yarrowia lipolytica Strains and Their Biotechnological Applications: How Natural Biodiversity and Metabolic Engineering Could Contribute to Cell Factories Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Tetrahydro-6-undecyl-2H-pyran-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Tetrahydro-6-undecyl-2H-pyran-2-one (CAS No. 7370-44-7), a lactone used in various research applications. Due to the absence of specific, publicly available disposal directives for this compound, the following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and to adhere to all local, state, and federal regulations regarding chemical waste. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if it is pure this compound, a solution, or mixed with other chemicals.
-
This compound is a non-halogenated organic chemical. It should be segregated into a dedicated waste stream for non-halogenated organic solvents and liquids.
-
Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers to prevent dangerous chemical reactions.
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for organic solvents.
-
The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents, including the full chemical name "this compound" and its concentration.
-
Keep the container securely closed except when adding waste. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
The storage area should be away from heat sources and direct sunlight.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Final disposal for organic chemical waste typically involves incineration at a permitted facility.
-
Crucially, do not pour this compound down the drain. This practice is prohibited for most organic chemicals as it can harm aquatic life and interfere with wastewater treatment processes.
-
Quantitative Data and Physical Properties
| Property | Value |
| CAS Number | 7370-44-7 |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | Insoluble in water (predicted) |
| Topological Polar Surface Area | 26.3 Ų |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a culture of safety and sustainability within their research environment.
Navigating the Safe Handling of Tetrahydro-6-undecyl-2H-pyran-2-one: A Procedural Guide
Personal Protective Equipment (PPE) and Safety Measures
Based on the hazard assessment of analogous compounds, such as other Tetrahydro-2H-pyran derivatives, the following personal protective equipment is recommended to minimize exposure and ensure a safe handling environment.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, minimum thickness of 0.11 mm. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat | Fully buttoned, long-sleeved. |
| Respiratory Protection | Not typically required with adequate ventilation | If ventilation is insufficient or in case of aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is critical for laboratory safety. The following step-by-step plan outlines the procedures from preparation to waste management.
Pre-Handling Preparations
-
Consult Safety Information : Always attempt to locate the specific Safety Data Sheet (SDS) for Tetrahydro-6-undecyl-2H-pyran-2-one. In its absence, review the SDS for structurally similar compounds.
-
Ensure Proper Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE : Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace : Designate a clean and uncluttered area for the procedure. Ensure emergency equipment, such as an eyewash station and safety shower, is accessible.
Handling Procedure
-
Chemical Dispensing : Carefully dispense the required amount of this compound, avoiding splashes or aerosol generation.
-
Perform Experimental Work : Conduct the experiment as per the established protocol, maintaining awareness of potential hazards.
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, as these have been identified as incompatible with similar pyran derivatives.
Post-Handling and Disposal
-
Decontamination : Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Waste Collection : Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal : Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
| Large Spill | Evacuate the area and contact emergency services. |
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
